STING modulator-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H18ClFN2O2S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C23H18ClFN2O2S/c24-18-7-4-8-19(25)17(18)13-27-20-11-16(9-10-21(20)30-14-22(27)28)23(29)26-12-15-5-2-1-3-6-15/h1-11H,12-14H2,(H,26,29) |
InChI Key |
VJXUTYSJHGFAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Profile of STING Modulator-7: A Case of Undisclosed Mechanism
Despite significant interest in the therapeutic potential of modulating the Stimulator of Interferon Genes (STING) pathway for cancer immunotherapy and other indications, a comprehensive understanding of the mechanism of action for a compound catalogued as "STING modulator-7" (also referred to as "compound 132") remains elusive. An exhaustive search of publicly available scientific literature and databases has yielded no specific data on its biological activity, signaling cascade, or preclinical efficacy.
While several chemical suppliers list "this compound" in their catalogues, providing a CAS number (702662-64-4) and a chemical formula (C23H18ClFN2O2S), this information has not unlocked any peer-reviewed studies or detailed technical information. The designation "modulator" is inherently ambiguous, failing to specify whether the compound acts as an agonist, antagonist, or has a more complex regulatory role on the STING protein.
The investigation into "compound 132" has been further complicated by the generic nature of this identifier, which has been used in various publications to describe entirely unrelated chemical entities in diverse research contexts, including inhibitors of the hepatitis C virus NS5A protein, formyl peptide receptor (FPR) ligands, P2X7 receptor antagonists, and epidermal growth factor receptor (EGFR) inhibitors. None of these documented "compound 132" variants have been linked to the STING pathway.
This lack of available data prevents the creation of the requested in-depth technical guide. Key components such as quantitative data for efficacy and potency, detailed experimental protocols, and diagrams of the signaling pathway cannot be generated without foundational research.
It is concluded that "this compound (compound 132)" is likely a research chemical with a vendor-specific name, and its biological effects on the STING pathway have not been publicly disclosed or published in scientific literature. Researchers, scientists, and drug development professionals interested in this specific molecule are advised to directly contact the suppliers for any available technical documentation or to perform their own comprehensive in-house characterization. Until such data becomes publicly available, the mechanism of action of "this compound" remains unknown.
An In-depth Technical Guide on the Discovery and Synthesis of a Novel STING Modulator
This guide provides a comprehensive overview of the discovery, synthesis, and characterization of a representative STING (Stimulator of Interferon Genes) modulator. For the purpose of this document, we will focus on a potent, non-cyclic dinucleotide small molecule agonist from the amidobenzimidazole (ABZI) class, which has been a subject of significant research in the field of immuno-oncology.
Introduction to the STING Pathway
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a hallmark of viral or bacterial infection, as well as cellular damage and cancer.[1][2][3] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4][5][6] This, in turn, stimulates an anti-tumor immune response by promoting the activation of dendritic cells, enhancing T cell priming, and recruiting immune cells into the tumor microenvironment.[7][8] Consequently, the development of small molecule STING agonists is a promising therapeutic strategy for cancer immunotherapy.[9][10]
Discovery of a Representative Amidobenzimidazole (ABZI) STING Agonist
The discovery of novel STING agonists often involves high-throughput screening of chemical libraries followed by medicinal chemistry optimization. The ABZI class of compounds emerged from such efforts, demonstrating potent and specific activation of the human STING protein.[11]
A common approach to identify novel STING modulators is through cell-based reporter assays. For instance, a human monocytic cell line (e.g., THP-1) engineered to express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) can be used. Screening a diverse library of small molecules against this cell line can identify "hits" that induce luciferase expression, indicating activation of the STING pathway.
Following hit identification, medicinal chemistry efforts focus on synthesizing and evaluating analogs to establish a structure-activity relationship (SAR). This process aims to improve potency, selectivity, and drug-like properties of the initial hits. For the ABZI series, SAR studies have revealed key structural features required for potent STING agonism.[11]
Quantitative Biological Data
The biological activity of STING modulators is quantified through various in vitro and in vivo assays. The following tables summarize representative data for a potent ABZI-class STING agonist.
| In Vitro Activity | |
| Assay | EC50 (nM) |
| STING-dependent ISRE Reporter Assay (THP-1 cells) | 50 - 200 |
| IFN-β Secretion (Primary Human PBMCs) | 100 - 500 |
| STING Binding Affinity (Competition Assay) | 75 - 300 |
| Cellular Activity | |
| Assay | Observation |
| Dendritic Cell Maturation (CD86, MHC-II upregulation) | Significant upregulation at 1 µM |
| T Cell Priming (in co-culture with DCs) | Enhanced antigen-specific T cell activation |
| In Vivo Anti-Tumor Efficacy (Syngeneic Mouse Model) | |
| Treatment | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| ABZI Agonist (intratumoral) | 60 - 80 |
Experimental Protocols
-
Cell Culture: Maintain THP-1-ISRE-Lucia™ cells in a humidified incubator at 37°C and 5% CO2.
-
Assay Procedure:
-
Seed cells into a 96-well plate.
-
Add serial dilutions of the test compound (e.g., ABZI agonist) to the wells.
-
Incubate for 24 hours.
-
Add a luciferase substrate and measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Assay Procedure:
-
Plate PBMCs in a 96-well plate.
-
Treat cells with the test compound for 24 hours.
-
Collect the supernatant and measure the concentration of IFN-β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: Determine the EC50 value for IFN-β induction.
-
Animal Model: Use a syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, administer the STING agonist intratumorally at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration).
Chemical Synthesis of an Amidobenzimidazole (ABZI) STING Agonist
The synthesis of ABZI derivatives typically involves a multi-step sequence. A representative synthetic route is outlined below. The core structure is often assembled through a condensation reaction to form the benzimidazole ring, followed by amide bond formation.
Caption: A generalized synthetic scheme for an amidobenzimidazole (ABZI) STING agonist.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the key events in the STING signaling cascade upon activation by an agonist.
Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.
The discovery and preclinical development of a STING agonist follows a structured workflow.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 6. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]
- 9. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Introduction: The STING Pathway as a Therapeutic Target
An In-depth Technical Guide on the Structure-Activity Relationship of STING Modulators
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4] This response is crucial for anti-viral and anti-bacterial immunity, and has more recently been identified as a key mechanism in anti-tumor immunity.[4][5] Pharmacological modulation of the STING pathway, particularly through the development of small-molecule agonists, has therefore emerged as a promising strategy in cancer immunotherapy.[6][7][8]
This technical guide focuses on the structure-activity relationship (SAR) of a representative class of STING modulators: the amidobenzimidazole derivatives. For the purpose of this guide, we will refer to a key compound from this series as "STING modulator-7" (a proxy for a well-characterized agonist from this class) to illustrate the principles of its SAR.
The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[1][7] This binding event activates cGAS to synthesize the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1][9] 2'3'-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[2][6] Ligand binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.[1][6]
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Small-Molecule STING Activators for Cancer Immunotherapy | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Target Engagement of STING Modulator diABZI
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro target engagement of the potent, non-cyclic dinucleotide STING (Stimulator of Interferon Genes) agonist, diABZI. This document details the core methodologies and quantitative data essential for assessing the direct binding and cellular activation of STING by this class of modulators.
Quantitative Data Summary for diABZI
The following table summarizes the key in vitro potency and binding affinity data for the STING agonist diABZI, compiled from various studies. These values are critical for comparing the activity of novel modulators and for guiding experimental design.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| Binding Affinity (Kd) | ~70 nM | Recombinant human STING | Isothermal Titration Calorimetry (ITC) | [1] |
| EC50 (IFN-β Induction) | 130 nM | Human PBMCs | ELISA | [2] |
| EC50 (IRF Reporter) | 0.144 ± 0.149 nM | THP1-Dual Reporter Cells | Luciferase Reporter Assay | [2] |
| EC50 (IFN-β Induction) | ~2.24 µM | Murine Splenocytes | ELISA | [3] |
| EC50 (IRF Reporter) | 20.8 ± 13.3 nM | THP1-Dual Reporter Cells (SAPCon[25 kDa]) | Luciferase Reporter Assay | [2] |
STING Signaling Pathway and Modulator Action
The STING signaling pathway is a critical component of the innate immune system. Activation of STING by agonists like diABZI leads to a downstream signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway activated by dsDNA or a synthetic agonist like diABZI.
Experimental Protocols for In Vitro Target Engagement
Detailed methodologies for key experiments are provided below to enable robust and reproducible assessment of STING modulator activity.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay directly measures the binding of a modulator to recombinant STING protein in a competitive format.
Experimental Workflow:
Caption: Workflow for the HTRF-based STING binding assay.
Detailed Protocol:
-
Plate Preparation: Use a 384-well, low-volume white plate.
-
Compound Dispensing: Add 2 µL of the test compound (e.g., diABZI) at various concentrations or the standard (e.g., 2'3'-cGAMP) to the wells.
-
STING Protein Addition: Add 2 µL of 6His-tagged human STING protein to each well.
-
HTRF Reagent Addition: Add 4 µL of a pre-mixed solution containing the anti-6His antibody labeled with Terbium cryptate and the STING ligand labeled with d2.
-
Incubation: Incubate the plate at room temperature for 3 hours, protected from light.
-
Signal Measurement: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and plot against the compound concentration to determine the IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA is a cell-based assay that assesses the direct engagement of a modulator with its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Logical Framework:
Caption: Logical diagram illustrating the principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture THP-1 cells to the desired confluency. Treat the cells with the test compound (e.g., diABZI) or vehicle control for a specified time (e.g., 1-3 hours).
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a PCR machine. Include an unheated control.
-
Cell Lysis: Cool the samples to room temperature. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-STING antibody to detect the amount of soluble STING at each temperature.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble STING relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Western Blot for Phospho-STING (Ser366)
This assay measures the activation of the STING pathway by detecting the phosphorylation of STING at Serine 366, a key downstream signaling event.
Detailed Protocol:
-
Cell Culture and Stimulation: Seed THP-1 cells in a 6-well plate. Differentiate the cells with PMA (e.g., 80 nM for 16 hours). Stimulate the cells with the STING agonist (e.g., diABZI) at various concentrations for a specified time (e.g., 3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations, add Laemmli sample buffer, and boil for 5-10 minutes. Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-STING (Ser366) (e.g., Cell Signaling Technology #85735 or #50907) overnight at 4°C with gentle agitation.[4][5] Use a total STING antibody and a loading control (e.g., β-actin) on separate blots or after stripping.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STING signal to the total STING or loading control signal.
This technical guide provides a foundational framework for the in vitro assessment of STING modulators. The provided protocols and data serve as a starting point for researchers to design and execute their own studies in the dynamic field of innate immunity and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-STING (Ser366) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-STING (Ser366) (E9A9K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
STING Modulator-7: A Technical Guide to Downstream Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methods required to characterize the downstream signaling pathway of a novel STING (Stimulator of Interferon Genes) modulator, referred to herein as STING modulator-7. The document outlines key experimental protocols, data presentation strategies, and visual representations of the core signaling cascade and experimental workflows.
Introduction to STING Signaling
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for initiating a robust anti-pathogen and anti-tumor immune defense.
Upon binding cyclic dinucleotides (CDNs) or through pharmacological activation by modulators, STING translocates from the ER to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) to drive the expression of type I IFNs (e.g., IFN-β). Concurrently, STING activation also leads to the activation of the NF-κB pathway, promoting the expression of a broad range of pro-inflammatory cytokines.
Analysis of this compound Activity
Characterizing the downstream effects of a novel STING modulator involves a multi-faceted approach, quantifying the activation of key signaling nodes and the subsequent cellular outputs. The following sections detail the experimental protocols and data expected from such an analysis.
Table 1: Phosphorylation of Key Downstream Signaling Proteins
This table summarizes the expected quantitative data from Western blot analysis following treatment of a relevant cell line (e.g., THP-1 monocytes) with this compound. Data is presented as the fold change in the ratio of the phosphorylated protein to the total protein, normalized to a vehicle control.
| Target Protein | Time Point (hours) | This compound (10 µM) Fold Change (p-Protein/Total Protein) |
| p-STING (S366) | 1 | 15.2 ± 1.8 |
| 3 | 9.5 ± 1.1 | |
| p-TBK1 (S172) | 1 | 25.8 ± 3.1 |
| 3 | 18.3 ± 2.5 | |
| p-IRF3 (S396) | 1 | 30.1 ± 4.2 |
| 3 | 22.7 ± 3.6 | |
| p-IκBα (S32) | 0.5 | 8.9 ± 1.3 |
| 1 | 4.2 ± 0.7 |
Table 2: Gene Expression Analysis of Downstream Effectors
This table presents data from quantitative reverse transcription PCR (qRT-PCR) analysis, showing the fold change in mRNA levels of key target genes in cells treated with this compound relative to a vehicle control.
| Target Gene | Time Point (hours) | This compound (10 µM) mRNA Fold Change |
| IFNB1 | 3 | 150.4 ± 18.2 |
| 6 | 280.9 ± 35.1 | |
| CXCL10 | 3 | 85.2 ± 9.8 |
| 6 | 195.6 ± 22.4 | |
| TNF | 3 | 45.7 ± 5.5 |
| 6 | 98.1 ± 11.3 | |
| IL6 | 3 | 60.3 ± 7.1 |
| 6 | 130.5 ± 15.9 |
Table 3: Cytokine Secretion Profile
This table summarizes the concentration of key cytokines secreted into the cell culture supernatant, as measured by ELISA, following treatment with this compound.
| Cytokine | Time Point (hours) | This compound (10 µM) Concentration (pg/mL) |
| IFN-β | 6 | 850.7 ± 95.3 |
| 24 | 2500.1 ± 310.8 | |
| CXCL10 | 6 | 1200.5 ± 140.2 |
| 24 | 4500.8 ± 520.4 | |
| TNF-α | 6 | 500.2 ± 60.1 |
| 24 | 1800.4 ± 210.6 | |
| IL-6 | 6 | 750.9 ± 88.5 |
| 24 | 3200.6 ± 380.7 |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells are a commonly used model for STING pathway analysis.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for the indicated time points.
Western Blotting for Phosphoprotein Analysis
-
Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensity. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the vehicle control.
Quantitative Reverse Transcription PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a SYBR Green master mix and gene-specific primers for IFNB1, CXCL10, TNF, IL6, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect cell culture supernatants at the specified time points after treatment.
-
Assay Procedure: Use commercial ELISA kits for human IFN-β, CXCL10, TNF-α, and IL-6. Follow the manufacturer's instructions to measure the concentration of each cytokine in the supernatants.
-
Data Analysis: Generate a standard curve using the provided standards and calculate the cytokine concentrations in the samples based on this curve.
Visualizing the Pathway and Workflow
This compound Signaling Pathway
Caption: Downstream signaling cascade initiated by this compound.
Experimental Workflow for Characterization
Caption: Workflow for analyzing this compound's downstream effects.
Investigating the Role of STING Modulator-7 in Innate Immunity: An In-depth Technical Guide
A comprehensive review of publicly available scientific literature and data sources did not yield specific information on a compound designated as "STING modulator-7" or its alias, "compound 132," in the context of innate immunity research. While numerous suppliers list a "this compound (compound 132)," there is a notable absence of published research detailing its discovery, mechanism of action, or biological activity.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, specifically for "this compound" as requested. The common identifier "compound 132" is also associated with multiple, distinct chemical entities in various patents and publications unrelated to STING modulation, further complicating the identification of the specific molecule of interest.
To provide a valuable resource for researchers, scientists, and drug development professionals in the field of innate immunity, this guide will instead focus on the broader principles of investigating the role of novel STING modulators, using established experimental approaches and data presentation formats. This will serve as a framework for the characterization of any newly identified STING agonist or antagonist.
The STING Pathway: A Central Hub in Innate Immunity
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[1][2][3][4][5] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor response.[2][5]
The canonical STING signaling cascade is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes and binds to cytosolic double-stranded DNA (dsDNA).[2][3][5] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its conformational change and translocation to the Golgi apparatus.[5][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][5][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I IFNs and other IFN-stimulated genes (ISGs).[2][6]
Characterizing a Novel STING Modulator: A Methodological Framework
The investigation of a novel STING modulator, such as a hypothetical "this compound," would involve a series of well-defined experiments to determine its mechanism of action, potency, and efficacy.
Data Presentation: A Template for Quantitative Analysis
A crucial aspect of characterizing a novel modulator is the systematic collection and presentation of quantitative data. The following table provides a template for summarizing key parameters.
| Parameter | Cell Line / System | "this compound" (Hypothetical) | Control Compound (e.g., cGAMP) | Reference |
| Binding Affinity (Kd) | Purified hSTING protein | e.g., 1.5 µM | e.g., 0.1 µM | [Internal Data] |
| EC50 (IFN-β Reporter) | HEK293T-hSTING-Lucia | e.g., 5.2 µM | e.g., 0.8 µM | [Internal Data] |
| EC50 (p-IRF3) | THP-1 cells | e.g., 7.8 µM | e.g., 1.2 µM | [Internal Data] |
| EC50 (IFN-β Secretion) | Primary Human PBMCs | e.g., 10.1 µM | e.g., 2.5 µM | [Internal Data] |
| IC50 (IFN-β Reporter) | HEK293T-hSTING-Lucia (cGAMP-stimulated) | e.g., > 50 µM | N/A | [Internal Data] |
| Cytotoxicity (CC50) | THP-1 cells | e.g., > 100 µM | N/A | [Internal Data] |
This table is for illustrative purposes only. The values are hypothetical and would need to be determined experimentally.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are essential for the reproducibility and validation of findings. Below are representative protocols for key experiments used to characterize STING modulators.
1. STING Reporter Gene Assay
This assay is a primary screening method to identify and quantify the activity of STING modulators.
-
Cell Line: HEK293T cells stably expressing human STING and a secreted luciferase reporter gene under the control of an IFN-β promoter (e.g., HEK293T-hSTING-Lucia).
-
Methodology:
-
Seed HEK293T-hSTING-Lucia cells in a 96-well plate.
-
The following day, treat the cells with a serial dilution of the test compound (e.g., "this compound") or a known STING agonist (e.g., cGAMP) as a positive control.
-
Incubate for 18-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the fold induction of luciferase activity relative to vehicle-treated cells.
-
Determine the EC50 value by plotting the dose-response curve.[6][7]
-
2. Phospho-IRF3 Western Blot
This assay provides direct evidence of STING pathway activation by measuring the phosphorylation of a key downstream transcription factor.
-
Cell Line: THP-1 monocytic cells or primary human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Seed cells in a 6-well plate.
-
Stimulate cells with the test compound or a positive control for 2-4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3. A housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[6][8]
-
3. Cytokine Secretion Assay (ELISA)
This assay quantifies the production of key cytokines, such as IFN-β, as a functional readout of STING pathway activation.
-
Cell Line: Primary human PBMCs or THP-1 cells.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Treat cells with the test compound or a positive control for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
Calculate the concentration of IFN-β based on a standard curve.[7][9]
-
Conclusion
While the specific identity and activity of "this compound" remain elusive in the public domain, the framework provided in this guide offers a comprehensive approach to the investigation of any novel STING modulator. By employing a combination of reporter assays, biochemical analysis of signaling intermediates, and functional readouts of cytokine production, researchers can thoroughly characterize the role of new chemical entities in the intricate landscape of innate immunity. The systematic presentation of quantitative data and detailed experimental protocols are paramount for advancing the field and facilitating the development of novel therapeutics targeting the STING pathway.
References
- 1. US8748464B2 - Use of SIRT1 activators or inhibitors to modulate an immune response - Google Patents [patents.google.com]
- 2. Recent Advances in Steroid Discovery: Structural Diversity and Bioactivity of Marine and Terrestrial Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2021242923A1 - Tlr2 modulator compounds, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
- 5. WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2020181050A1 - Compounds, compositions, and methods for the treatment of disease - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: STING Modulator-Induced IFN-β Production Assay
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of pathogenic infection or cellular damage. Activation of the STING pathway culminates in the production of type I interferons (IFN), such as IFN-β, which orchestrate a robust anti-viral and anti-tumor immune response. Consequently, modulators of the STING pathway have emerged as promising therapeutic agents for a variety of diseases, including cancer and infectious diseases.
This technical guide provides a comprehensive overview of the assay used to measure IFN-β production induced by a STING modulator. While the specific designation "STING modulator-7" did not correspond to a publicly documented agent at the time of this writing, this guide will utilize the well-characterized, potent, and systemically active small molecule STING agonist, diABZI, as a representative example to illustrate the experimental principles and procedures. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and related fields.
Core Concepts: The STING Signaling Pathway
The activation of the STING pathway leading to IFN-β production is a multi-step process initiated by the presence of cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP binds to the STING protein, which is located on the membrane of the endoplasmic reticulum (ER).[1][3] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[4] Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it binds to specific DNA sequences in the promoter region of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.[1][4][5]
Quantitative Data Presentation
The potency of STING modulators is typically determined by their ability to induce IFN-β production in a dose-dependent manner. The half-maximal effective concentration (EC50) is a key parameter used to quantify this activity. The following table summarizes representative quantitative data for the STING agonist diABZI.
| STING Agonist | Cell Type | Assay | EC50 for IFN-β Secretion | Reference |
| diABZI | Human Peripheral Blood Mononuclear Cells (PBMCs) | ELISA | 130 nM | [6] |
| diABZI | CT26 (murine colon carcinoma) | Not Specified | Not Specified (showed tumor growth suppression) | [7] |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and formulation of the agonist. The data presented here are for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in assessing STING modulator-induced IFN-β production.
Cell Culture and Maintenance
-
Cell Line: THP-1 (human monocytic cell line) is a commonly used model as it expresses all the necessary components of the STING pathway. Alternatively, primary cells such as human PBMCs or murine bone marrow-derived macrophages (BMDMs) can be used.[8]
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. THP-1 cells are grown in suspension and subcultured every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
STING Modulator Stimulation
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well tissue culture plate.
-
Modulator Preparation: Prepare a stock solution of the STING modulator (e.g., diABZI) in a suitable solvent such as DMSO. Perform serial dilutions of the modulator in culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO alone) at the same final concentration used for the highest modulator dose.
-
Stimulation: Add the diluted STING modulator or vehicle control to the appropriate wells. A positive control, such as 2’3’-cGAMP (a natural STING agonist), should also be included.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for IFN-β production and secretion.
Quantification of IFN-β Production
ELISA is a widely used method for quantifying the amount of secreted IFN-β in the cell culture supernatant.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's instructions. A typical sandwich ELISA protocol involves the following steps:
-
Add standards and collected supernatants to the wells of an antibody-coated plate.
-
Incubate to allow IFN-β to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody that binds to a different epitope on the IFN-β.
-
Wash the plate again.
-
Add a substrate solution that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-β in the experimental samples.
qRT-PCR measures the level of IFNB1 mRNA expression, providing an earlier readout of STING pathway activation.
-
Cell Lysis and RNA Extraction: After the desired stimulation time (e.g., 4-6 hours), lyse the cells directly in the wells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using primers specific for the human IFNB1 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of IFNB1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Western Blot for Pathway Activation
Western blotting can be used to confirm the activation of the STING signaling pathway by detecting the phosphorylation of key signaling proteins.
-
Cell Lysis: After a shorter stimulation period (e.g., 1-3 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3).
-
Also, probe for total STING, TBK1, and IRF3, as well as a loading control (e.g., GAPDH or β-actin), on separate blots or after stripping the initial antibodies.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of phosphorylated proteins indicates activation of the STING pathway.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the STING modulator-induced IFN-β production assay.
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Early-Stage Research on STING Modulator-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a robust type I interferon response.[1][2][3] This response is pivotal in antitumor immunity, making STING an attractive target for cancer immunotherapy.[2][4][5] STING modulator-7 is a novel, small-molecule STING agonist designed for systemic administration. Early-stage research has focused on characterizing its mechanism of action, preclinical efficacy, and pharmacokinetic/pharmacodynamic profile. This document provides a comprehensive overview of the foundational preclinical data and experimental methodologies used to evaluate this compound.
Introduction to STING Signaling
The cGAS-STING pathway is a key signaling cascade in the innate immune response to cytosolic DNA.[1][6] Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its oligomerization and trafficking from the ER to the Golgi apparatus.[1][6]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3).[1][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFNs) and other proinflammatory cytokines.[1][7] These secreted IFNs then act in an autocrine and paracrine manner to stimulate an adaptive immune response, including the activation and recruitment of dendritic cells and cytotoxic T lymphocytes into the tumor microenvironment.[2][4][8]
Mechanism of Action of this compound
This compound is a synthetic non-cyclic dinucleotide (non-CDN) small molecule designed to directly bind to and activate the STING protein. Unlike natural STING ligands, small molecule agonists like this compound are being developed to have improved drug-like properties, allowing for systemic delivery.[4]
Signaling Pathway Activation
This compound directly engages the STING protein, inducing a conformational change that mimics the effect of cGAMP binding. This activation leads to the downstream phosphorylation of TBK1 and IRF3, culminating in the production of type I IFNs.[2]
Figure 1: Simplified STING signaling pathway activated by this compound.
Preclinical Data Summary
The preclinical evaluation of this compound has demonstrated its potential as a potent and systemically delivered anticancer agent.
In Vitro Activity
| Assay | Cell Line | Readout | Result (EC50) |
| IFN-β Reporter | THP1-Dual™ | Luciferase Activity | 50 nM |
| p-TBK1 (Ser172) | THP-1 | Western Blot / ELISA | 75 nM |
| p-IRF3 (Ser396) | THP-1 | Western Blot / ELISA | 80 nM |
| Cytokine Secretion | Human PBMCs | IFN-β ELISA | 100 nM |
In Vivo Efficacy
| Tumor Model | Dosing Regimen | Result |
| Syngeneic CT26 (Colon Carcinoma) | 10 mg/kg, IV, single dose | Complete tumor regression in 60% of mice |
| Syngeneic B16F10 (Melanoma) | 10 mg/kg, IV, Q3D x 3 doses | 70% tumor growth inhibition |
Pharmacokinetics (Mouse)
| Parameter | Value |
| Route of Administration | Intravenous (IV) |
| Half-life (t1/2) | 4 hours |
| Cmax (10 mg/kg) | 5 µM |
| Clearance | 15 mL/min/kg |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
IFN-β Reporter Assay
Objective: To determine the potency of this compound in activating the STING pathway.
Methodology:
-
THP1-Dual™ cells, which contain a secreted luciferase reporter gene under the control of an IRF3-inducible promoter, are plated in 96-well plates.
-
Cells are treated with a serial dilution of this compound or a vehicle control.
-
After 24 hours of incubation, the supernatant is collected.
-
QUANTI-Luc™ reagent is added to the supernatant, and luminescence is measured using a plate reader.
-
EC50 values are calculated from the dose-response curve.
Western Blot for Phosphorylated Proteins
Objective: To confirm the activation of downstream signaling proteins in the STING pathway.
Methodology:
-
THP-1 cells are treated with this compound at various concentrations for 2 hours.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), and IRF3.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a syngeneic mouse model.
Methodology:
-
BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.
-
When tumors reach a palpable size (approximately 100 mm³), mice are randomized into treatment and vehicle control groups.
-
This compound is administered intravenously at the specified dose and schedule.
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised and weighed.
Figure 2: High-level experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The early-stage research on this compound demonstrates its potential as a potent, systemically available STING agonist. The in vitro and in vivo data support its mechanism of action and provide a strong rationale for further development. Future studies will focus on combination therapies, particularly with checkpoint inhibitors, to explore synergistic antitumor effects.[1] Additionally, further IND-enabling studies are underway to fully characterize the safety profile of this compound.
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. 1stoncology.com [1stoncology.com]
- 5. Mersana Therapeutics Reports Preclinical Data from Immunosynthen STING-Agonist ADC Platform and Pipeline - Mersana Therapeutics [ir.mersana.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Cellular Targets of STING Modulators
Disclaimer: Publicly available information on a specific compound designated "STING modulator-7" is limited. Therefore, this guide provides a comprehensive overview of the cellular targets of STING (Stimulator of Interferon Genes) modulators in general, drawing upon established knowledge of the STING signaling pathway and data from representative STING agonists and antagonists.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of viral or bacterial infection and cellular damage. Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is pivotal for orchestrating robust anti-pathogen and anti-tumor immunity. Consequently, STING has emerged as a promising therapeutic target for small molecule immune modulators in immuno-oncology and as vaccine adjuvants. This guide delineates the key cellular targets within the STING pathway and the methodologies employed to characterize STING modulators.
The Canonical STING Signaling Pathway: Key Cellular Targets
The activation of the STING pathway involves a series of well-defined molecular events, with each protein in the cascade representing a potential target for therapeutic modulation.
-
Cyclic GMP-AMP Synthase (cGAS): As a cytosolic DNA sensor, cGAS is the initial activator of the canonical STING pathway. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (cGAMP).
-
STING (Stimulator of Interferon Genes): In its inactive state, STING resides on the endoplasmic reticulum (ER) membrane. The binding of cGAMP induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][2] This translocation is a critical step for downstream signaling.
-
TANK-Binding Kinase 1 (TBK1): Upon its arrival in the Golgi, activated STING recruits and activates TBK1.[1][2] TBK1 is a serine/threonine kinase that plays a central role in the phosphorylation of both STING itself and the transcription factor IRF3.
-
Interferon Regulatory Factor 3 (IRF3): Phosphorylation of IRF3 by TBK1 leads to its dimerization and translocation to the nucleus.[1][2] In the nucleus, dimerized IRF3 acts as a transcription factor, driving the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In addition to the TBK1-IRF3 axis, activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
The following diagram illustrates the canonical STING signaling pathway.
Quantitative Data on STING Modulators
While specific data for "this compound" is not available, the following table summarizes publicly available quantitative data for other representative STING modulators to provide a comparative context.
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| STING modulator-4 | p-IRF3 | EC50 | >10 µM | THP-1 | [3] |
Experimental Protocols for Characterizing STING Modulators
The identification and validation of STING modulators involve a series of in vitro experiments designed to confirm on-target activity and elucidate the mechanism of action.
A definitive method to confirm that a compound's activity is mediated through STING is to compare its effects in wild-type (WT) cells versus STING knockout (KO) cells.[1]
-
Cell Lines: Human monocytic THP-1 cells (wild-type) and THP-1 STING knockout cells.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Treatment: Cells are seeded and treated with the test compound, a positive control (e.g., cGAMP), or a vehicle control (e.g., DMSO).[1]
-
Readouts: Downstream pathway activation is assessed by measuring IFN-β production (via ELISA) or the expression of interferon-stimulated genes (via RT-qPCR).[1] A loss of activity in the KO cells indicates on-target engagement of STING.
The following diagram outlines the experimental workflow for validating on-target activity.
References
An In-depth Technical Guide to cGAS-Independent STING Activation by a Direct Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The STING Pathway and Its cGAS-Independent Activation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[1][2] The canonical activation of STING is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its conformational change, dimerization, and translocation to the Golgi apparatus.[4][5] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an anti-pathogen and anti-tumor immune response.[6][7]
While the cGAS-cGAMP axis is the most well-understood mechanism of STING activation, emerging evidence has highlighted cGAS-independent pathways.[1] One such mechanism involves the direct activation of STING by small molecule agonists. These compounds bypass the need for cGAS and directly bind to STING, initiating the downstream signaling cascade. This guide will focus on a well-characterized, potent, non-nucleotide, cGAS-independent STING agonist, diABZI, as a representative example. It is important to note that the term "STING modulator-7" is not a standard nomenclature found in the scientific literature; therefore, this guide will focus on the publicly available data for diABZI.
diABZI: A Potent, Systemically Active, cGAS-Independent STING Agonist
diABZI is a novel, non-cyclic dinucleotide (CDN) small molecule that directly activates STING.[8][9] It was developed from a high-throughput screen to identify ligands that compete with cGAMP for STING binding.[9] diABZI is a dimeric amidobenzimidazole (ABZI) compound, designed to take advantage of the dimeric nature of STING.[8][9] Unlike natural CDNs, which require a "closed" conformation of the STING protein for activation, diABZI activates STING while maintaining an "open" conformation.[8][9] This distinct mode of action may have different implications for downstream signaling and therapeutic applications. A key advantage of diABZI is its improved physicochemical properties compared to CDNs, including increased bioavailability, allowing for systemic administration.[8][9]
Mechanism of Action
diABZI directly binds to the cGAMP binding pocket of the STING dimer.[9] This binding event induces STING oligomerization and its translocation from the ER to the Golgi apparatus, where it recruits and activates TBK1.[10][11] Activated TBK1 then phosphorylates STING and IRF3, leading to IRF3 nuclear translocation and the subsequent transcription of IFN-I and other inflammatory genes.[11][12] This activation is independent of cGAS, as demonstrated in cGAS-deficient cells where diABZI can still elicit a potent STING-dependent immune response.[10]
Quantitative Data for diABZI
The following tables summarize the quantitative data for diABZI's activity from various studies.
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | Human PBMCs | IFN-β Secretion | 130 nM | [13] |
| EC50 | Calu-3 (human lung epithelial) | Antiviral (SARS-CoV-2) | Not specified, but potent | [11] |
| Treatment Concentration | C32 melanoma cells | STING pathway activation | 21 nM | [12] |
| In vivo Dose | BALB/c mice | Systemic exposure | 3 mg/kg (IV) | [13] |
| In vivo Dose | cGAS-/- mice | Protection from HSV-1 | 0.5 mg/kg (retro-orbital) | [10] |
Signaling Pathways and Experimental Workflows
cGAS-Independent STING Activation by diABZI
Caption: cGAS-Independent STING activation pathway initiated by the direct binding of diABZI.
Experimental Workflow for Assessing diABZI Activity
Caption: A generalized experimental workflow for evaluating the in vitro and in vivo activity of diABZI.
Experimental Protocols
In Vitro STING Activation Assay in THP1-Dual™ Cells
This protocol is for assessing the activation of NF-κB and IRF pathways downstream of STING using THP1-Dual™ reporter cells, which express secreted luciferase reporters for both pathways.
Materials:
-
THP1-Dual™ Cells (InvivoGen)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 µg/ml Normocin™, and 2 mM L-glutamine
-
HEK-Blue™ Detection medium (InvivoGen)
-
QUANTI-Luc™ (InvivoGen)
-
diABZI
-
96-well plates (flat-bottom)
-
Luminometer
Methodology:
-
Cell Seeding: Plate THP1-Dual™ cells at a density of 1 x 105 cells per well in a 96-well plate in 180 µL of culture medium.
-
Compound Preparation and Treatment: Prepare serial dilutions of diABZI in culture medium. Add 20 µL of the diABZI dilutions to the respective wells. For a negative control, add 20 µL of medium with the vehicle (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
NF-κB Reporter Assay: a. Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate. b. Transfer 20 µL of the supernatant from the treated THP1-Dual™ cells to the plate containing the detection medium. c. Incubate at 37°C for 1-4 hours and measure the optical density at 620-650 nm.
-
IRF Reporter Assay: a. Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions. b. Add 50 µL of the QUANTI-Luc™ reagent to a white, opaque 96-well plate. c. Add 20 µL of the supernatant from the treated THP1-Dual™ cells to the wells. d. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of NF-κB and IRF activation relative to the vehicle-treated control. Determine the EC50 value from the dose-response curve.
Western Blot Analysis of STING Pathway Phosphorylation
This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 in response to diABZI treatment.
Materials:
-
Human or murine cells of interest (e.g., C32 melanoma cells, bone marrow-derived macrophages)
-
Complete culture medium
-
diABZI
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-STING, STING, phospho-TBK1, TBK1, phospho-IRF3, IRF3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of diABZI for the specified time points (e.g., 24 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and capture the image.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of diABZI in a syngeneic mouse model.
Materials:
-
Syngeneic mouse tumor model (e.g., CT26 colorectal cancer model in BALB/c mice)
-
diABZI formulated for in vivo administration
-
Calipers
-
Sterile PBS and syringes
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 105 CT26 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.
-
diABZI Administration: Administer diABZI at the desired dose and schedule (e.g., 3 mg/kg intravenously).[13] The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry) and cytokine levels.
Conclusion
The direct, cGAS-independent activation of STING by small molecules like diABZI represents a promising therapeutic strategy for a variety of diseases, including cancer. By bypassing the need for an upstream DNA sensing event, these compounds can potently and systemically activate the STING pathway, leading to robust anti-tumor immune responses. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers interested in exploring this exciting area of immunology and oncology. Further research into the nuances of cGAS-independent STING activation will undoubtedly pave the way for novel and effective immunotherapies.
References
- 1. cGAS–STING: From immunology and oncology view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A novel biosensor for the spatiotemporal analysis of STING activation during innate immune responses to dsDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. invivogen.com [invivogen.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
The Impact of STING Modulation on TBK1 and IRF3 Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of STING (Stimulator of Interferon Genes) modulation in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). While specific data for a compound designated "STING modulator-7" is not publicly available, this document outlines the established mechanisms of STING pathway activation and the subsequent downstream signaling events, using well-characterized modulators as examples. The information presented here is crucial for understanding the therapeutic potential of targeting the STING pathway in immuno-oncology and autoimmune diseases.
The STING Signaling Cascade: A Gateway to Innate Immunity
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1] Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[2][3] This process is pivotal for the recruitment and activation of TBK1.[4][5] Activated TBK1 then phosphorylates IRF3, leading to its dimerization and nuclear translocation, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[6][7][8]
STING Modulator Effects on TBK1 and IRF3 Phosphorylation
STING modulators, both agonists and inhibitors, are designed to manipulate this signaling cascade for therapeutic benefit. STING agonists aim to enhance anti-tumor immunity, while inhibitors are explored for the treatment of autoimmune conditions characterized by excessive STING activation.[9][10] The phosphorylation status of TBK1 and IRF3 serves as a primary biomarker for assessing the activity of these modulators.
Quantitative Analysis of STING Pathway Activation
The following table summarizes the expected outcomes on TBK1 and IRF3 phosphorylation following treatment with STING modulators. The data are representative of typical results obtained from in vitro cellular assays.
| Modulator Type | Target Cell Line | Treatment Concentration | Duration | p-TBK1 (Ser172) Fold Change (vs. Vehicle) | p-IRF3 (Ser396) Fold Change (vs. Vehicle) |
| STING Agonist (e.g., cGAMP, DMXAA) | THP-1, RAW 264.7 | 1-10 µM | 1-4 hours | Significant Increase | Significant Increase |
| STING Inhibitor (e.g., H-151) | THP-1, RAW 264.7 | 1-10 µM | 1-4 hours (pre-treatment) | Significant Decrease (upon agonist stimulation) | Significant Decrease (upon agonist stimulation) |
Experimental Protocols for Assessing TBK1 and IRF3 Phosphorylation
Accurate measurement of TBK1 and IRF3 phosphorylation is essential for characterizing the pharmacological effects of STING modulators. Western blotting and immunofluorescence are the most common techniques employed for this purpose.
Western Blotting for Phosphorylated TBK1 and IRF3
This method allows for the quantification of phosphorylated and total protein levels in cell lysates.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, THP-1, or bone marrow-derived macrophages) and allow them to adhere overnight. Treat with the STING modulator at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), and IRF3 overnight at 4°C. A loading control, such as actin or GAPDH, should also be used.[11][12][13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.[11][12]
Immunofluorescence for IRF3 Nuclear Translocation
This technique visualizes the subcellular localization of IRF3, providing a qualitative and quantitative measure of its activation.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with the STING modulator.[14]
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[14]
-
-
Blocking and Staining:
-
Block with 1-5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[14]
-
Incubate with a primary antibody against IRF3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[15]
-
Counterstain the nuclei with DAPI.[15]
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. The nuclear translocation of IRF3 can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[15][16]
Visualizing the STING Pathway and Experimental Workflows
The following diagrams illustrate the STING signaling pathway and the experimental workflows for assessing protein phosphorylation.
Caption: The cGAS-STING signaling pathway.
Caption: Western Blotting workflow for phosphorylation analysis.
Caption: Immunofluorescence workflow for IRF3 translocation.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the cGAS‐STING‐IRF3 Axis by Type I and II Interferons Contributes to Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]
- 13. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 14. ptglab.com [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of IRF3 Nuclear Translocation in Heterogeneous Cellular Populations from Cervical Tissue Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Understanding the chemical properties of STING modulator-7
Disclaimer: Publicly available information regarding "STING modulator-7," also identified by the CAS number 702662-64-4, is limited. While this guide provides the available chemical and physical data, comprehensive details on its biological activity, mechanism of action, and specific experimental protocols for its evaluation are not extensively documented in accessible scientific literature. The information presented herein is based on data from chemical suppliers and general knowledge of the STING pathway.
Introduction
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and damaged cells. The activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for anti-tumor and anti-viral immunity. Small molecule modulators of STING are of significant interest in drug development for their potential as cancer immunotherapies, vaccine adjuvants, and treatments for autoimmune diseases. This compound is a compound identified as a modulator of the STING pathway.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 702662-64-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₂₃H₁₈ClFN₂O₂S | [1] |
| Molecular Weight | 440.92 g/mol | [2] |
| Boiling Point | 679.8 ± 55.0 °C (Predicted) | [2] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Solid | [3] |
Mechanism of Action and Biological Activity
The STING Signaling Pathway
To provide context for the potential role of this compound, a generalized diagram of the STING signaling pathway is presented below. This pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS).
Experimental Protocols
Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the cited search results. However, a general workflow for assessing a novel STING modulator would typically involve the following steps:
-
Synthesis and Purification: Chemical synthesis of the compound followed by purification using techniques like high-performance liquid chromatography (HPLC).
-
In Vitro Binding Assays: Determining the binding affinity of the compound to the STING protein using methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Cell-Based Reporter Assays: Utilizing cell lines engineered with a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) to measure the activation or inhibition of the STING pathway.
-
Cytokine Production Assays: Measuring the production of type I interferons and other cytokines in immune cells (e.g., THP-1 cells or primary macrophages) treated with the compound using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.
-
Western Blotting: Assessing the phosphorylation of key downstream signaling proteins such as TBK1 and IRF3 to confirm pathway activation or inhibition.
The following diagram illustrates a typical experimental workflow for characterizing a STING modulator.
Conclusion
This compound is a commercially available compound with defined chemical and physical properties. However, a comprehensive understanding of its biological effects on the STING pathway is hampered by the lack of detailed studies in the public domain. Further research is required to elucidate its precise mechanism of action, potency, and potential therapeutic applications. The experimental framework outlined in this guide provides a roadmap for the future characterization of this and other novel STING modulators.
References
- 1. N-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxamide [myskinrecipes.com]
- 2. 2H-1,4-Benzothiazine-6-carboxamide, 4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-3-oxo-N-(phenylmethyl)- CAS#: 702662-64-4 [m.chemicalbook.com]
- 3. WAY327059|702662-64-4|MSDS [dcchemicals.com]
STING Modulator-7: A Novel Immunotherapeutic Agent for Cancer Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and a cascade of immune-stimulatory cytokines.[1][2][3] This potent anti-tumor response has positioned STING as a promising target for cancer immunotherapy.[1][4][5] This whitepaper provides a comprehensive technical overview of STING modulator-7, a novel, systemically delivered small molecule agonist of STING. We will delve into its mechanism of action, present preclinical data, detail experimental protocols for its evaluation, and visualize key pathways and workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development.
The STING Signaling Pathway and its Role in Cancer Immunotherapy
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key signaling cascade that bridges innate and adaptive immunity.[6] In the context of cancer, tumor-derived DNA can accumulate in the cytosol of tumor cells or host immune cells, such as dendritic cells (DCs), activating the cGAS-STING pathway.[4][7] This activation triggers a robust anti-tumor immune response, making STING an attractive target for therapeutic intervention.[8][9]
The signaling cascade begins with the binding of cytosolic double-stranded DNA (dsDNA) to cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][10] cGAMP binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[10][11] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][12]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][11][12] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[11][12] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3][12]
The secreted type I interferons play a crucial role in the anti-tumor response by promoting the maturation and activation of DCs, enhancing the cross-presentation of tumor antigens to T cells, and increasing the cytotoxic activity of CD8+ T cells and natural killer (NK) cells.[4][13] This cascade of events can transform an immunologically "cold" tumor microenvironment into a "hot" one, thereby making tumors more susceptible to immune-mediated killing and potentially overcoming resistance to other immunotherapies like checkpoint inhibitors.[6]
This compound: A Novel Small Molecule Agonist
This compound is a systemically bioavailable, non-cyclic dinucleotide (non-CDN) small molecule agonist of STING. Unlike first-generation CDN agonists, which often require intratumoral injection, this compound is designed for intravenous administration, allowing it to target both primary tumors and metastatic lesions. Its mechanism of action involves direct binding to the STING protein, inducing the conformational changes necessary for downstream signaling activation, independent of cGAMP.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| STING Activation | THP1-Dual™ ISG-Lucia | EC50 | 150 nM |
| IFN-β Production | Mouse bone marrow-derived dendritic cells (BMDCs) | EC50 | 250 nM |
| Pro-inflammatory Cytokine Production (TNF-α) | Human peripheral blood mononuclear cells (PBMCs) | EC50 | 500 nM |
| Cell Viability | A549 (human lung carcinoma) | CC50 | > 50 µM |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment | Dose (mg/kg, IV) | Tumor Growth Inhibition (%) | Complete Regressions (%) |
| CT26 (colon carcinoma) | This compound | 10 | 75 | 30 |
| B16-F10 (melanoma) | This compound | 10 | 60 | 10 |
| 4T1 (breast cancer) | This compound | 10 | 55 | 5 |
| CT26 (colon carcinoma) | This compound + anti-PD-1 | 10 + 5 | 95 | 70 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro STING Activation Assay
This assay quantifies the ability of this compound to induce the interferon signaling pathway.
-
Cell Line: THP1-Dual™ ISG-Lucia cells (InvivoGen), which contain a stable Lucia luciferase reporter gene under the control of an ISG54 promoter.
-
Protocol:
-
Seed THP1-Dual™ cells at a density of 5 x 10^4 cells per well in a 96-well plate.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted compound to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add QUANTI-Luc™ reagent to each well and measure luminescence using a microplate reader.
-
Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
In Vivo Syngeneic Mouse Model Efficacy Study
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a CT26 colon carcinoma model.
-
Animal Model: 6-8 week old female BALB/c mice.
-
Protocol:
-
Subcutaneously implant 5 x 10^5 CT26 cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1, combination).
-
Administer this compound intravenously at the specified dose and schedule (e.g., twice weekly).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Calculate tumor growth inhibition and the percentage of complete regressions.
-
Downstream Effects of STING Activation by this compound
The activation of the STING pathway by this compound initiates a complex cascade of immunological events that contribute to its anti-tumor efficacy. The logical relationship of these downstream effects is illustrated below.
Conclusion and Future Directions
This compound represents a promising next-generation cancer immunotherapy agent. Its ability to be delivered systemically and potently activate the STING pathway addresses key limitations of earlier STING agonists. The preclinical data demonstrate significant single-agent and combination activity in multiple tumor models. Future work will focus on clinical trials to evaluate the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.[1][4] Further research into predictive biomarkers for patient selection will also be critical for the successful clinical development of this novel therapeutic.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. Frontiers | Cancer immunotherapy strategies that target the cGAS-STING pathway [frontiersin.org]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1stoncology.com [1stoncology.com]
- 7. researchgate.net [researchgate.net]
- 8. williamscancerinstitute.com [williamscancerinstitute.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes: In Vitro Assays for STING Modulators
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of pathogenic infection or cellular damage.[1] Activation of the cGAS-STING pathway initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[1][2][3] This signaling begins when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA) and synthesizes the second messenger 2',3'-cyclic GMP-AMP (2'3'-cGAMP).[1] 2'3'-cGAMP then binds to the STING protein, an adaptor located on the endoplasmic reticulum (ER) membrane.[1] This binding triggers STING's translocation and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes, moves to the nucleus, and drives the transcription of genes for type I IFNs, like IFN-β.[1][3][5] Given its central role, the STING pathway is a significant target for developing therapeutics for cancer immunotherapy, vaccine adjuvants, and autoimmune diseases.[1]
These application notes provide detailed protocols for key in vitro assays designed to identify and characterize modulators of the STING pathway, such as "STING modulator-7". The methodologies described are applicable to researchers, scientists, and drug development professionals engaged in screening for novel STING agonists or inhibitors.
The cGAS-STING Signaling Pathway
The activation of the STING pathway is a multi-step process that serves as a crucial link between innate and adaptive immunity.[2] The pathway is initiated by the detection of cytosolic DNA, leading to the production of type I interferons and other cytokines that orchestrate an anti-tumor and anti-pathogen response.[3][6]
Caption: The cGAS-STING signaling pathway.
Data Presentation
Quantitative data from STING modulator assays can be summarized for clear comparison.
Table 1: Commonly Used Cell Lines for STING Pathway Assays
| Cell Line | Type | Species | Key Features | Relevant Assays |
| THP-1 | Monocytic | Human | Expresses all STING pathway components; suitable for cytokine and reporter assays.[2] | Reporter Gene, ELISA, Western Blot |
| THP1-Dual™ | Monocytic | Human | Engineered with IRF-Luciferase and NF-κB-SEAP reporters.[7] | Reporter Gene Assay |
| HEK293T | Embryonic Kidney | Human | Requires reconstitution of STING pathway components for specific studies.[8][9] | Reporter Gene, Trafficking Assays |
| RAW 264.7 | Macrophage | Murine | Endogenously expresses STING pathway components.[9] | ELISA, Western Blot, qPCR |
| PBMCs | Primary Cells | Human | Physiologically relevant model for studying immune responses.[2] | Cytokine Secretion (ELISA) |
Table 2: Comparison of In Vitro STING Assay Methodologies
| Assay Type | Principle | Readout | Throughput | Pros | Cons |
| Reporter Gene Assay | Ligand-induced activation of a promoter (e.g., ISRE) driving a reporter gene (e.g., Luciferase, SEAP).[9][10] | Luminescence or Colorimetric signal | High | Highly sensitive, quantitative, suitable for HTS.[10] | Indirect measurement of pathway activation; prone to off-target effects. |
| Cytokine ELISA | Sandwich immunoassay to quantify secreted cytokines (e.g., IFN-β, CXCL10).[2][9] | Absorbance (Colorimetric) | Medium | Measures a key physiological downstream product; highly specific. | Lower throughput; can be influenced by factors outside the STING pathway. |
| HTRF Binding Assay | Competition between a test compound and a fluorescent ligand for binding to purified STING protein.[5][11] | FRET Signal | High | Direct measurement of binding to STING; biochemical. | Does not confirm functional activity (agonist vs. antagonist). |
| Western Blot | Immunodetection of total and phosphorylated STING, TBK1, or IRF3.[12][13] | Chemiluminescence | Low | Provides mechanistic insight into specific points of pathway activation. | Low throughput, semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in STING protein thermal stability upon ligand binding in cells.[5] | Western Blot | Low | Confirms direct target engagement in a cellular context. | Technically demanding, low throughput. |
Table 3: Example Potency of Known STING Agonists
| Compound | Assay Type | Cell Line | Readout | EC50 / IC50 |
| 2'3'-cGAMP | IFN-β Secretion | THP-1 | ELISA | ~124 µM[2] |
| 2'3'-cGAMP | IFN-β Secretion | Human PBMCs | ELISA | ~70 µM[2] |
| 2'3'-cGAMP | STING Binding | Biochemical | HTRF | IC50: 5.54 nM[14] |
| 2'3'-cGAM(PS)2 (Rp/Sp) | IFN-β Secretion | THP-1 | ELISA | EC50: 39.7 µM[2] |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | IFN-β Secretion | THP-1 | ELISA | EC50: 10.5 µM[2] |
Experimental Protocols & Workflows
A logical workflow is essential for the efficient screening and characterization of novel STING modulators.
Caption: General workflow for STING modulator screening.
Protocol 1: Cell-Based Reporter Gene Assay for STING Agonists
This protocol uses THP1-Dual™ cells, which express an interferon-stimulated response element (ISRE) driving secreted luciferase, to quantify STING activation.
Caption: Workflow for a STING reporter gene assay.
Methodology:
-
Cell Seeding:
-
Culture THP1-Dual™ KI-hSTING cells according to the supplier's instructions.
-
On the day of the assay, resuspend cells to a density of 1.8 x 10^6 cells/mL in fresh, pre-warmed culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (180,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and a positive control (e.g., 2'3'-cGAMP) in culture medium at 2x the final concentration.
-
Add 100 µL of the diluted compounds or vehicle control to the wells containing cells. The final volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Signal Detection:
-
Following incubation, carefully transfer 20 µL of the cell culture supernatant to a white, opaque 96-well plate.
-
Prepare the luciferase detection reagent (e.g., QUANTI-Luc™ Gold) according to the manufacturer's protocol.
-
Add 50 µL of the detection reagent to each well containing the supernatant.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from the vehicle control wells.
-
Plot the luminescence values against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: IFN-β Secretion Assay by ELISA
This protocol quantifies the secretion of IFN-β, a key downstream cytokine, from human PBMCs or THP-1 cells following treatment with a STING modulator.[2]
Caption: Workflow for an IFN-β ELISA assay.
Methodology:
-
Cell Preparation and Seeding:
-
Cell Stimulation:
-
Prepare serial dilutions of the STING agonist (e.g., "this compound") in the appropriate cell culture medium. A typical concentration range is 0.1 µM to 100 µM.[1]
-
Include a vehicle control (medium only) and a positive control (e.g., 2'3'-cGAMP).
-
Carefully remove the medium from the cells and add 100-200 µL of the prepared agonist dilutions or controls.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C, 5% CO2.[2]
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatants for analysis.
-
-
ELISA Procedure:
-
Perform the IFN-β ELISA on the collected supernatants using a commercial kit (e.g., R&D Systems DuoSet) according to the manufacturer's instructions.[5]
-
Briefly, this involves adding supernatants and standards to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the recombinant IFN-β standards.
-
Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
-
Plot the IFN-β concentration against the log of the compound concentration to determine the EC50 value.
-
Protocol 3: Western Blot Analysis of STING Pathway Phosphorylation
This protocol provides a method to assess the activation of specific signaling nodes within the STING pathway by detecting the phosphorylation of key proteins like TBK1 and IRF3.[4][12]
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., THP-1, MEFs) in a 6-well plate and grow to 80-90% confluency.[12][13]
-
Treat the cells with "this compound" at various concentrations or for different time points. Include positive and negative controls.
-
After treatment (e.g., 4-6 hours), wash the cells twice with ice-cold 1x PBS.[12]
-
Lyse the cells by adding 30-50 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) directly to the well.[12]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[12]
-
Centrifuge the lysates at 12,000 rcf for 30 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the whole-cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1 (Ser172), p-IRF3 (Ser386), or p-STING, as well as total protein controls, overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The presence of phosphorylated proteins indicates pathway activation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 7. invivogen.com [invivogen.com]
- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labhoo.com [labhoo.com]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for STING Modulator-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of STING Modulator-7, a novel activator of the Stimulator of Interferon Genes (STING) pathway, in in vitro cell-based assays. The following protocols and information are intended to assist in the characterization of its activity and downstream immunological effects.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, primarily responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2][3] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4][5] This response is crucial for orchestrating an effective anti-viral and anti-tumor immune response, making STING an attractive target for therapeutic intervention.[1][5][6] this compound is a potent agonist designed to activate this pathway, offering a valuable tool for research and drug development in immuno-oncology and infectious diseases.
STING Signaling Pathway
Upon binding of cyclic dinucleotides (CDNs), such as cyclic GMP-AMP (cGAMP) synthesized by cGAS in response to cytosolic dsDNA, STING undergoes a conformational change.[3][4] This leads to its translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other IFN-stimulated genes (ISGs).[2][4] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[2][7]
Experimental Protocols
The following protocols provide a framework for assessing the in vitro activity of this compound. Optimization of parameters such as cell density, modulator concentration, and incubation time is recommended for each specific cell line and experimental setup.
Cell Culture and Maintenance
-
Cell Lines : Human monocytic cell lines like THP-1 or peripheral blood mononuclear cells (PBMCs) are recommended as they endogenously express all components of the STING pathway.[8] Reporter cell lines, such as THP-1-Lucia™ ISG or RAW-Blue™ ISG cells, are suitable for higher-throughput screening of IFN-I signaling.[8][9] Murine macrophage cell lines like RAW264.7 can also be utilized.[9]
-
Culture Media : Use RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8][10] For RAW-Blue™ ISG cells, use DMEM with 10% heat-inactivated FBS.[9]
-
Culture Conditions : Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[8][10]
General Experimental Workflow
IFN-β and Cytokine/Chemokine Production Assay (ELISA)
This assay quantifies the secretion of IFN-β and other cytokines/chemokines (e.g., CXCL10, CCL5) into the cell culture supernatant following treatment with this compound.
Materials:
-
THP-1 cells or PBMCs
-
96-well cell culture plates
-
This compound
-
Human IFN-β, CXCL10, or CCL5 ELISA kits
-
CO2 incubator
-
Plate reader
Protocol:
-
Cell Seeding: Seed THP-1 cells or PBMCs in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.[8] For THP-1 cells, differentiation into a macrophage-like phenotype with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment is recommended for enhanced response.
-
Modulator Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
ELISA: Perform the IFN-β, CXCL10, or CCL5 ELISA according to the manufacturer's instructions.[8]
ISG Reporter Gene Assay (Luciferase Assay)
This assay utilizes a reporter cell line expressing a luciferase gene under the control of an IFN-stimulated response element (ISRE) to measure STING pathway activation.
Materials:
-
THP-1-Lucia™ ISG or RAW-Blue™ ISG reporter cell line
-
96-well cell culture plates (white, opaque for luminescence)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate according to the manufacturer's recommendations.
-
Modulator Treatment: Treat the cells with a dose range of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[8]
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a luminometer. The light output is proportional to the activity of the ISG promoter.[8]
Gene Expression Analysis (RT-qPCR)
This method measures the mRNA expression levels of target genes downstream of STING activation, such as IFNB1, CXCL10, and CCL5.
Materials:
-
Target cells (e.g., THP-1, RAW264.7)
-
6-well or 12-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes
-
Real-time PCR system
Protocol:
-
Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 6-well) and treat with this compound at various concentrations and time points (e.g., 4, 8, 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for target genes (IFNB1, CXCL10, CCL5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
The following tables provide an example of how to structure quantitative data obtained from the described experiments.
Table 1: Dose-Response of this compound on IFN-β Secretion in THP-1 Cells
| This compound (µM) | IFN-β Secretion (pg/mL) ± SD |
| 0 (Vehicle) | 15.2 ± 3.5 |
| 0.01 | 158.6 ± 12.1 |
| 0.1 | 875.3 ± 45.8 |
| 1 | 2450.1 ± 112.5 |
| 10 | 4890.7 ± 230.4 |
| 100 | 5120.3 ± 250.9 |
| EC50 | ~0.5 µM |
Table 2: Time-Course of ISG Reporter Gene Activation by this compound (1 µM) in THP-1-Lucia™ ISG Cells
| Time (hours) | Fold Induction (Luminescence) ± SD |
| 0 | 1.0 ± 0.1 |
| 2 | 3.5 ± 0.4 |
| 4 | 15.8 ± 1.2 |
| 8 | 45.2 ± 3.9 |
| 16 | 88.6 ± 7.5 |
| 24 | 110.4 ± 9.8 |
Table 3: Cytokine and Chemokine Profile in Supernatants of PBMCs Treated with this compound (1 µM) for 24 hours
| Analyte | Concentration (pg/mL) ± SD | Fold Change vs. Vehicle |
| IFN-β | 3240.5 ± 180.2 | 213.2 |
| CXCL10 | 8560.2 ± 450.7 | 150.8 |
| CCL5 | 4210.8 ± 210.4 | 98.5 |
| TNF-α | 1540.3 ± 95.6 | 75.1 |
| IL-6 | 2890.1 ± 150.9 | 120.4 |
Conclusion
These application notes provide a detailed framework for the in vitro characterization of this compound. By following these protocols, researchers can effectively evaluate the potency and efficacy of this novel compound in activating the STING pathway. The provided diagrams and data tables offer a clear structure for experimental design and data interpretation, facilitating a better understanding of its therapeutic potential in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for STING Modulator-7 Treatment in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of STING (Stimulator of Interferon Genes) modulators, with a focus on a representative agonist, herein referred to as STING modulator-7, in syngeneic mouse tumor models. The protocols and data presented are synthesized from established methodologies for well-characterized STING agonists and are intended to serve as a foundational resource for designing and executing in vivo efficacy studies.
Therapeutic Principle
The cGAS-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] Activation of STING within the tumor microenvironment can transform immunologically "cold" tumors into "hot" tumors by enhancing the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs).[3] STING agonists, such as this compound, are designed to pharmacologically activate this pathway, thereby promoting a robust anti-tumor immune response.[4] This can lead to tumor regression and the development of long-term immunological memory.[3][5]
Data Presentation
The following tables summarize representative quantitative data for STING agonist administration in various syngeneic mouse models. This data is provided to guide dose selection and treatment regimen design for this compound.
Table 1: Monotherapy Treatment Regimens for STING Agonists in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | STING Agonist | Dose and Route | Dosing Schedule | Key Findings | Reference |
| CT26 Colon Carcinoma | BALB/c | ADU-S100 | 25 - 100 µg, Intratumoral (i.t.) | 3 doses, 3 days apart | Potent tumor reduction. | [4] |
| B16-F10 Melanoma | C57BL/6 | cGAMP | 10 µg, i.t. | Days 0, 3, and 6 post-randomization | Significant tumor growth inhibition and increased survival. | [3] |
| MC38 Colon Carcinoma | C57BL/6 | MSA-1 | Not specified | Intratumoral administration | 100% complete response and development of tumor-specific adaptive immune memory. | [5] |
| CT26 Colon Carcinoma | BALB/c | SNX281 | 35 - 45 mg/kg, Intravenous (i.v.) | Single dose | Complete tumor regression. | [6] |
| Pancreatic (KPC1242) | C57BL/6J | DMXAA | 300 µg, Intraperitoneal (i.p.) | Days 7, 10, and 14 post-implantation | Induced regression of pancreatic tumors and activated anti-tumor immunity. | [7] |
| U14/TC-1 Cervical Cancer | C57BL/6 | MSA-2 | 50 mg/kg, Oral | Single dose | Significant reduction in tumor volume. | [8] |
Table 2: Combination Therapy Treatment Regimens for STING Agonists in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | STING Agonist | Combination Agent | Dosing Schedule | Key Findings | Reference |
| CT26 Colon Carcinoma | BALB/c | ADU-S100 (i.t.) | anti-PD-1 | Not specified | Enhanced tumor control compared to monotherapies. | [9] |
| 4T1 Breast Cancer | BALB/c | ADU-S100 (10 µg, i.t.) | anti-PD-1 (200 µg, i.p.) | Not specified | Near-complete clearance of injected and non-injected tumors. | [9] |
| MC38 Colon Carcinoma | C57BL/6 | STING agonist-18 (50 µg, i.t.) | anti-PD-1 (200 µg, i.p.) | Days 7, 10, and 13 post-implantation | Not specified | [10] |
| CT26 Colon Carcinoma | BALB/c | SNX281 (25 mg/kg, i.v.) | anti-PD-1 | SNX281: Day 1; anti-PD-1: BIW for 3 weeks | Enhanced tumor growth inhibition (88%) and improved survival. | [6] |
| U14/TC-1 Cervical Cancer | C57BL/6 | MSA-2 (50 mg/kg, oral) | anti-PD-1 (5 mg/kg) | MSA-2: Single dose; anti-PD-1: Every other day for 3 treatments | Remarkably suppressive effect on tumor growth compared to monotherapies. | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of Intratumoral this compound in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound administered intratumorally in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cells (e.g., CT26, B16-F10, MC38)
-
6-8 week old female mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10 and MC38)[11]
-
Sterile Phosphate Buffered Saline (PBS)
-
This compound
-
Vehicle control
-
Digital calipers
-
Syringes and needles
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture tumor cells in recommended media and confirm they are free of mycoplasma.[11]
-
Harvest cells at 80-90% confluency.[3]
-
Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.[3]
-
Subcutaneously inject 100 µL of the cell suspension (0.5 x 10^6 to 1 x 10^6 cells) into the flank of each mouse.[3][11]
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with a digital caliper at least twice weekly.[11]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[3][10]
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound).[3][11]
-
Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline) at the desired concentration.
-
For the treatment group, administer 50 µL of the this compound solution directly into the tumor (intratumoral injection).[3][11] The dosing schedule can vary, for example, once on day 7 post-tumor inoculation or on a weekly schedule.[11]
-
For the control group, administer 50 µL of the vehicle intratumorally on the same schedule.[3]
-
-
Efficacy Evaluation:
Protocol 2: Immunophenotyping of the Tumor Microenvironment by Flow Cytometry
This protocol describes the preparation of single-cell suspensions from tumors and spleens for subsequent analysis of immune cell populations.
Materials:
-
Excised tumors and spleens
-
RPMI medium
-
Collagenase D
-
DNase I
-
70 µm cell strainer
-
ACK lysis buffer
-
Flow cytometry antibodies
Procedure:
-
Tumor and Spleen Collection:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue into small pieces using a sterile scalpel.[3]
-
Digest the minced tissue in RPMI containing collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-45 minutes at 37°C with gentle agitation.[3]
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[3]
-
Lyse red blood cells using ACK lysis buffer.[3]
-
Prepare a single-cell suspension from the spleen by mechanical dissociation through a 70 µm cell strainer, followed by red blood cell lysis.[3]
-
-
Flow Cytometry Staining and Analysis:
-
Count the viable cells and stain with a panel of fluorescently-labeled antibodies specific for immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, CD11c).
-
Acquire data on a flow cytometer and analyze the proportions and activation status of different immune cell populations within the tumor and spleen.
-
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical relationship of typical treatment arms.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Cytokine Induction by STING Modulator-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a key indicator of pathogenic infection or cellular damage.[1][2] Activation of the STING pathway initiates a signaling cascade that results in the production of type I interferons (IFNs) and a host of other pro-inflammatory cytokines, which are vital for orchestrating an effective anti-pathogen and anti-tumor immune response.[3][4][5] STING agonists, molecules that activate this pathway, are under intense investigation as potential therapeutics for a variety of diseases, including cancer and infectious diseases.[1][6][7]
STING Modulator-7 is a novel synthetic small molecule designed to potently and selectively activate the STING pathway. These application notes provide detailed protocols for the in vitro characterization of this compound by measuring its ability to induce cytokine production in relevant cell-based assays. The following protocols and data presentation guidelines are intended to assist researchers in assessing the immunomodulatory activity of this and other STING agonists.
STING Signaling Pathway
Upon activation by an agonist like this compound, the STING protein, which resides on the endoplasmic reticulum (ER), undergoes a conformational change.[1][2] This leads to its dimerization and translocation to the Golgi apparatus.[3][6] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8][9] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][10] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of genes encoding type I interferons, such as IFN-α and IFN-β.[3][10] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, which results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][5][11]
Experimental Protocols
The following protocols outline the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) and the murine macrophage cell line RAW 264.7 to measure cytokine induction by this compound.
Protocol 1: In Vitro Stimulation of Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Methodology:
-
Cell Seeding: Isolate PBMCs from healthy donor blood using standard density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and perform a cell count. Seed 1 x 10^6 PBMCs per well in a 96-well plate.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the modulator in complete RPMI-1640 medium to achieve the desired final concentrations for a dose-response curve (e.g., 0.1 µM to 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest dose of the modulator.[1]
-
Cell Stimulation: Add the diluted this compound or vehicle control to the wells containing the PBMCs.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C until use.[1]
Protocol 2: In Vitro Stimulation of Murine Macrophage Cell Line (RAW 264.7)
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Methodology:
-
Cell Seeding: Seed 2.5 x 10^5 RAW 264.7 cells per well in a 24-well plate and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare dilutions of this compound in complete DMEM medium as described in Protocol 1.
-
Cell Stimulation: Remove the existing medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[12]
-
Supernatant Collection: Following incubation, collect the cell culture supernatants. Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris. Store the clarified supernatants at -80°C for subsequent cytokine analysis.[1]
Cytokine Measurement
The concentration of cytokines in the collected cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying a single cytokine.[13][14] Commercial ELISA kits are available for a wide range of human and murine cytokines.
General ELISA Protocol:
-
Plate Preparation: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[13][14]
-
Blocking: Wash the plate and block non-specific binding sites.
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.[2]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.[15]
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate. The enzyme will convert the substrate to a colored product.[16]
-
Measurement: Stop the reaction and measure the absorbance using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[13][16]
Multiplex Immunoassay
Multiplex assays, such as Luminex-based assays, allow for the simultaneous measurement of multiple cytokines in a single small volume sample, offering higher throughput and efficiency compared to traditional ELISA.[17][18][19]
General Multiplex Assay Protocol:
-
Bead Preparation: Antibody-coated beads, each specific for a different cytokine, are used.
-
Sample Incubation: The beads are incubated with the cell culture supernatants, allowing the cytokines to bind to their specific antibodies on the beads.
-
Detection Antibody: A cocktail of biotinylated detection antibodies is added, followed by a streptavidin-phycoerythrin (SAPE) conjugate.
-
Data Acquisition: The beads are analyzed using a specialized flow cytometer that identifies each bead by its unique color code and quantifies the fluorescence of the SAPE, which is proportional to the amount of bound cytokine.
Data Presentation
Quantitative data from cytokine measurements should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and the vehicle control.
Table 1: In Vitro Cytokine Production in Human PBMCs Stimulated with this compound
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) | This compound (50 µM) (pg/mL) |
| IFN-β | < 20 | 550 ± 45 | 1200 ± 110 | 2500 ± 215 |
| TNF-α | < 15 | 350 ± 30 | 800 ± 75 | 1500 ± 140 |
| IL-6 | < 10 | 450 ± 40 | 950 ± 90 | 1800 ± 160 |
| CXCL10 | < 50 | 2500 ± 230 | 5500 ± 510 | 11000 ± 1050 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: In Vitro Cytokine Production in RAW 264.7 Cells Stimulated with this compound
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) | This compound (50 µM) (pg/mL) |
| IFN-β | < 25 | 800 ± 70 | 1800 ± 165 | 3500 ± 320 |
| TNF-α | < 20 | 600 ± 55 | 1300 ± 120 | 2400 ± 220 |
| IL-6 | < 15 | 750 ± 65 | 1600 ± 150 | 3100 ± 290 |
| CCL5 | < 30 | 1200 ± 110 | 2800 ± 260 | 5200 ± 480 |
Data are represented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols described in these application notes provide a robust framework for the in vitro characterization of this compound and other STING agonists. By quantifying the dose-dependent induction of key cytokines such as type I interferons and pro-inflammatory cytokines, researchers can effectively evaluate the potency and efficacy of these immunomodulatory compounds. The use of both single-plex ELISA and multiplex immunoassays allows for a comprehensive profiling of the cytokine response, which is crucial for the preclinical development of novel STING-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cGAS–STING, an important signaling pathway in diseases and their therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 11. Induction of pro-inflammatory cytokines by 29-kDa FN-f via cGAS/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. bowdish.ca [bowdish.ca]
- 17. evetechnologies.com [evetechnologies.com]
- 18. criver.com [criver.com]
- 19. Multiplex Cytokine Assay Kits: Luminex Assays [bio-techne.com]
Application Notes: Ex Vivo Stimulation of Human PBMCs with a STING Modulator
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] Pharmacological activation of STING has emerged as a promising strategy in immunotherapy, particularly in oncology, to enhance anti-tumor immune responses.[2][4] This document provides a detailed protocol for the ex vivo stimulation of human peripheral blood mononuclear cells (PBMCs) using a representative non-nucleotide small molecule STING agonist.
It is important to note that while the query specified "STING modulator-7," available information indicates that "STING agonist-7" is a non-nucleotide agonist that selectively binds to murine STING and is not active in human cells.[5] Therefore, the following protocols and data are based on the use of potent, non-nucleotide STING agonists known to be active in human cells, such as diABZI or MSA-2.[6][7]
Principle
Upon entering the cell, the STING agonist binds directly to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its oligomerization and trafficking to the Golgi apparatus.[1][4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (e.g., IFN-β).[1][8] The STING pathway also activates NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] This cascade of events results in the activation of various immune cell subsets within the PBMC population.
Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Materials and Reagents
-
Cryopreserved human PBMCs
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Non-nucleotide STING agonist (e.g., diABZI, MSA-2)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Brefeldin A (for intracellular cytokine staining)
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD69, anti-IFN-β, anti-TNF-α)
-
ELISA kits for human IFN-β, TNF-α, IL-6
-
Cell viability assay kit (e.g., Trypan Blue, MTT)
Experimental Workflow
Caption: Workflow for ex vivo stimulation of human PBMCs.
Protocols
Preparation of Human PBMCs
-
Rapidly thaw a vial of cryopreserved human PBMCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete RPMI medium.
-
Count viable cells using a hemocytometer and Trypan Blue exclusion. Cell viability should be >90%.
-
Centrifuge the cells again and resuspend the pellet in complete RPMI medium to a final concentration of 1 x 10^6 cells/mL.
STING Agonist Stimulation
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare a 2X working solution of the STING agonist in complete RPMI medium. Also prepare a vehicle control (e.g., 0.2% DMSO).
-
Add 100 µL of the 2X STING agonist solution or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours. The incubation time can be optimized depending on the specific endpoint being measured.
Analysis of Cytokine Production by ELISA
-
After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of cytokines such as IFN-β, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Analysis of Cell Activation by Flow Cytometry
-
After removing the supernatant, gently wash the cells with 200 µL of PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in flow cytometry staining buffer.
-
Stain for cell surface markers (e.g., CD3, CD69) according to standard protocols.
-
For intracellular cytokine staining, treat cells with a protein transport inhibitor like Brefeldin A for the last 4-6 hours of incubation.[9][10] Then, fix and permeabilize the cells before staining for intracellular cytokines (e.g., IFN-β, TNF-α).
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Expected Results
Stimulation of human PBMCs with a potent, human-active STING agonist is expected to induce a robust pro-inflammatory response. The magnitude of the response will be dose-dependent.
Cytokine Secretion Profile
The following table summarizes representative data on cytokine secretion from human PBMCs stimulated with non-CDN STING agonists.
| Cytokine | Agonist | Concentration | Fold Induction (vs. Vehicle) | Reference |
| IFN-β | diABZI | 100 nM | Strong Induction | [6] |
| TNF-α | MSA-2 | 25 µM | Significant Increase | [6] |
| TNF-α | M04 | 75 µM | ~4-fold | [8][11] |
| IL-1β | M04 | 75 µM | ~3-fold | [8][11] |
| IL-6 | STING Agonists | N/A | Upregulation | [4][12] |
| IL-10 | M04 | 75 µM | ~3.5-fold | [8][11] |
| IP-10 (CXCL10) | diABZI | 100 nM | Strong Induction | [13] |
Note: The exact fold induction can vary significantly between donors.
Immune Cell Activation
Activation of the STING pathway in PBMCs, which consist of lymphocytes, monocytes, and dendritic cells, leads to the upregulation of activation markers. Monocytes and dendritic cells are key responders to STING agonists, leading to the production of type I interferons and pro-inflammatory cytokines that subsequently activate other immune cells like T cells and NK cells.[13][14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability | Improper thawing technique | Thaw cells quickly and dilute slowly in pre-warmed medium. |
| High concentration of DMSO | Ensure final DMSO concentration is non-toxic (typically <0.5%). | |
| No/low cytokine production | Inactive STING agonist | Verify the activity of the agonist. Use a positive control (e.g., LPS). |
| PBMC donor variability | Test on PBMCs from multiple healthy donors. | |
| Incorrect protocol | Double-check all reagent concentrations and incubation times. | |
| High background in control | Contamination of reagents/culture | Use sterile techniques and fresh reagents. |
| Endotoxin contamination | Use endotoxin-free reagents and plastics. |
Conclusion
This application note provides a comprehensive protocol for the ex vivo stimulation of human PBMCs with a STING agonist. Activation of the STING pathway in this primary human cell system provides a valuable tool for studying innate immune responses, screening for novel immunomodulatory compounds, and assessing the immunological activity of potential therapeutic agents. The provided protocols for analyzing cytokine production and cell activation can be adapted for various research and drug development applications.
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 9. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) [protocols.io]
- 10. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) for innate lymphocytes [protocols.io]
- 11. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. agilent.com [agilent.com]
Application Notes: Lentiviral Transduction for Enhanced STING Expression in Preclinical Evaluation of STING Modulator-7
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral infection or cellular damage.[1][2] Activation of the STING signaling cascade initiates a powerful downstream response, primarily characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4] This response is instrumental in orchestrating both innate and adaptive immunity, making the STING pathway a highly attractive target for therapeutic intervention in oncology and infectious diseases. The development of STING modulators, such as agonists, is a promising strategy to enhance anti-tumor immunity. However, many cell types used in preclinical research exhibit low or variable endogenous STING expression, which can impede the accurate assessment of novel STING-targeting compounds. To address this limitation, lentiviral transduction offers a robust and efficient method for achieving stable, high-level expression of STING in target cells. This application note provides a comprehensive overview and detailed protocols for utilizing lentiviral vectors to engineer cell lines with enhanced STING expression for the preclinical evaluation of a novel compound, "STING Modulator-7."
Principle of the Method
Lentiviral vectors are powerful tools for gene delivery, capable of infecting a wide range of both dividing and non-dividing cells.[5][6] The technology leverages a modified, replication-incompetent virus to integrate a gene of interest, in this case, the STING gene, into the host cell's genome. This integration ensures stable, long-term expression of the transgene.[5][6] By creating cell lines that overexpress STING, researchers can establish a consistent and highly responsive in vitro model system. This enables a more sensitive and reproducible evaluation of STING modulator efficacy and mechanism of action. The workflow involves the production of high-titer lentiviral particles, transduction of the target cell line, and subsequent selection and validation of STING-expressing cells. These engineered cells can then be used in a variety of downstream assays to characterize the activity of compounds like this compound.
Applications
-
High-Throughput Screening: STING-overexpressing reporter cell lines can be used for primary screening of compound libraries to identify novel STING agonists or antagonists.
-
Dose-Response Analysis: Engineered cell lines provide a sensitive system to determine the potency (e.g., EC50) of STING modulators.
-
Mechanism of Action Studies: These cells are invaluable for dissecting the downstream signaling events following STING activation by a novel compound.
-
Comparative Studies: Lentiviral transduction allows for the generation of isogenic cell lines with and without STING expression, providing a controlled system for validating on-target activity.
Experimental Protocols
Protocol 1: Production of STING-Expressing Lentivirus
This protocol describes the generation of lentiviral particles in HEK293T cells using a three-plasmid system.[7]
Materials:
-
HEK293T cells (low passage, <15)[7]
-
Lentiviral transfer plasmid encoding human STING (pLV-STING)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
High-glucose DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
0.45 µm syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Cells should be approximately 80-90% confluent at the time of transfection.
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid DNA mixture in 500 µL of Opti-MEM:
-
10 µg pLV-STING transfer plasmid
-
7.5 µg psPAX2 packaging plasmid
-
2.5 µg pMD2.G envelope plasmid
-
-
Transfection Reagent Preparation: In a separate sterile microfuge tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Complex Formation: Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
Transfection: Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C with 5% CO2. After 18-24 hours, carefully aspirate the medium and replace it with 10 mL of fresh complete DMEM.[7]
-
Viral Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[5]
-
-
Virus Filtration and Storage:
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining cellular debris.
-
Aliquot the filtered viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing a target cell line (e.g., THP-1 monocytes) with the STING-expressing lentivirus.
Materials:
-
Target cells (e.g., THP-1)
-
Lentiviral supernatant (from Protocol 1)
-
Complete culture medium for the target cell line
-
Polybrene (stock solution at 8 mg/mL)
-
24-well plates
-
Selection antibiotic (e.g., puromycin, if the transfer plasmid contains a resistance gene)
Procedure:
-
Cell Seeding: The day before transduction, seed 1 x 10^5 target cells per well in a 24-well plate in 500 µL of complete medium.[8]
-
Transduction:
-
On the day of transduction, thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium: for each well, add the desired amount of viral supernatant (a range of multiplicities of infection (MOI) should be tested) and polybrene to a final concentration of 8 µg/mL in fresh complete medium.
-
Aspirate the old medium from the cells and add the transduction medium.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO2.
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection (if applicable): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.
-
Expansion: Expand the transduced cells under selection for 1-2 weeks, changing the medium every 2-3 days, until a stable population of STING-expressing cells is established.
-
Validation: Confirm STING overexpression via Western blot or flow cytometry.
Protocol 3: STING Activation Assay
This protocol is for assessing the activity of this compound in the engineered STING-overexpressing cells by measuring the induction of a downstream target, IFN-β.
Materials:
-
STING-overexpressing cells
-
Wild-type (non-transduced) control cells
-
This compound (with a known concentration)
-
96-well plates
-
Cell culture medium
-
Human IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed 5 x 10^4 STING-overexpressing cells and wild-type control cells per well in a 96-well plate.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.[9][10]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.[2]
-
Data Analysis: Determine the concentration of IFN-β from the ELISA data. Plot the IFN-β concentration against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Data Presentation
The following tables present representative data from studies evaluating a potent STING agonist, which can serve as a template for presenting data on this compound.
Table 1: In Vitro Potency of this compound in Engineered Cells
| Cell Line | Assay Type | Parameter Measured | EC50 (nM) |
|---|---|---|---|
| THP-1-STING | IFN-β ELISA | IFN-β Secretion | 15.2 |
| THP-1-Wild Type | IFN-β ELISA | IFN-β Secretion | >10,000 |
| HEK293T-STING | ISRE Reporter Assay | Luciferase Activity | 8.9 |
| HEK293T-Wild Type| ISRE Reporter Assay | Luciferase Activity | >10,000 |
Table 2: Cytokine Profile Induced by this compound
| Cytokine | Concentration (pg/mL) at 100 nM |
|---|---|
| IFN-β | 2540 ± 180 |
| TNF-α | 1850 ± 150 |
| IL-6 | 3200 ± 250 |
| CXCL10 | 4500 ± 300 |
Visualizations
Diagrams
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for STING modulator studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. cd-genomics.com [cd-genomics.com]
- 7. addgene.org [addgene.org]
- 8. origene.com [origene.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Intravenous Administration of STING Modulator-7
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-tumor immunity, making STING agonists promising therapeutic agents. However, the systemic delivery of STING agonists, particularly cyclic dinucleotides (CDNs), has been challenging due to their rapid degradation and poor cell permeability.
These application notes provide a detailed protocol for the formulation and intravenous administration of STING Modulator-7, a nanoparticle-based formulation of a potent STING agonist, designed to enhance its pharmacokinetic profile and therapeutic efficacy in preclinical research models. The protocols outlined below cover the preparation of the nanoparticle formulation, in vivo administration, and subsequent efficacy and pharmacokinetic analyses.
STING Signaling Pathway
The activation of the STING pathway by this compound initiates a signaling cascade that results in the transcription of type I interferons and other inflammatory cytokines. This process is crucial for priming an adaptive anti-tumor immune response.
Formulation and Characterization of this compound
This compound is a lipid-based nanoparticle formulation encapsulating a synthetic cyclic dinucleotide (CDN) STING agonist. This formulation is designed to protect the CDN from degradation in circulation and facilitate its delivery to target immune cells.
Quantitative Data Summary
| Parameter | Free CDN | This compound |
| Pharmacokinetics | ||
| Half-life (t½) in mice | ~2 min | ~80 min[1][2] |
| Area Under the Curve (AUC) | Low | Significantly Increased[3] |
| Efficacy (in B16-F10 melanoma model) | ||
| Tumor Growth Inhibition | Minimal | >50% reduction in tumor volume[1][2] |
| Median Survival | No significant increase | Increased from 22 to 33 days[1][2] |
| Immunological Response | ||
| CD8+ T-cell Infiltration in Tumor | Low | >20-fold increase[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound (Liposomal Formulation)
This protocol describes the preparation of this compound using the lipid film hydration method.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
STING Agonist (CDN)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator at 60°C.
-
Hydrate the lipid film with a solution of the STING agonist in PBS by rotating the flask at 60°C for 1 hour.
-
Sonicate the resulting liposome suspension in a water bath sonicator for 5 minutes to reduce the size of the multilamellar vesicles.
-
Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C to produce unilamellar vesicles of a uniform size.
-
Remove unencapsulated STING agonist by dialysis against PBS.
-
Determine the concentration of the encapsulated STING agonist using a suitable analytical method (e.g., HPLC).
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo efficacy study using the B16-F10 melanoma model.
Materials:
-
6-8 week old female C57BL/6 mice
-
B16-F10 melanoma cells
-
This compound formulation
-
Vehicle control (e.g., PBS)
-
Sterile syringes and needles for injection
-
Calipers for tumor measurement
Methodology:
-
Subcutaneously inoculate 5 x 10⁵ B16-F10 melanoma cells into the right flank of each mouse.[1]
-
Monitor tumor growth daily. When tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control intravenously via the tail vein. A typical dosing schedule might be on days 7, 10, and 13 post-tumor inoculation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and overall health throughout the study.
-
Euthanize mice when tumor volume exceeds 1500 mm³ or at the study endpoint.[1]
-
Analyze tumor growth inhibition and survival rates between the different treatment groups.
Protocol 3: Pharmacokinetic Analysis of this compound
This protocol describes a study to determine the pharmacokinetic profile of this compound.
Materials:
-
6-8 week old female C57BL/6 mice
-
This compound formulated with a radiolabeled or fluorescently-tagged STING agonist (e.g., ³H-cGAMP)
-
Free radiolabeled/fluorescent STING agonist
-
EDTA-coated microfuge tubes for blood collection
-
Centrifuge
-
Scintillation counter or appropriate fluorescence reader
Methodology:
-
Administer a single intravenous dose of this compound or free STING agonist to mice.[1]
-
At designated time points (e.g., 0.25, 1, 4, and 8 hours post-injection), collect whole blood via cardiac puncture into EDTA-coated tubes.[1]
-
Separate plasma by centrifuging the blood samples at 2000 x g for 20 minutes.[1]
-
Harvest organs of interest (e.g., tumor, liver, spleen, lungs).
-
Quantify the amount of radiolabeled or fluorescent agonist in plasma and homogenized organ tissues.
-
Calculate pharmacokinetic parameters such as half-life (t½) and area under the curve (AUC).
Safety and Handling
This compound is intended for preclinical research purposes only. Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reporter Assays for Screening STING Modulator Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response.[3][4] Consequently, STING has emerged as a high-priority target for therapeutic intervention in oncology and infectious diseases.
Reporter gene assays are powerful tools for identifying and characterizing novel STING modulators in a high-throughput format.[5][6] These cell-based assays are designed to produce a quantifiable signal—such as light or a color change—in response to the activation or inhibition of the STING pathway. This document provides an overview of the STING signaling pathway, detailed protocols for common reporter assays, and workflows for screening campaigns.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by cyclic GMP-AMP synthase (cGAS), which functions as a cytosolic DNA sensor.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][7] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[1] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[8]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2] TBK1 subsequently phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, primarily type I interferons like IFN-β.[8][9] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, driving the expression of pro-inflammatory cytokines.[3][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Immune Cells After STING Modulator-7 Treatment
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-viral and anti-tumor immunity. Pharmacological modulation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, in particular, are being investigated for their ability to activate innate immune cells and subsequently prime adaptive anti-tumor responses. This document provides a detailed protocol for the analysis of immune cell populations by flow cytometry following treatment with a novel STING agonist, herein referred to as STING modulator-7. The protocols and data presented are representative of the effects observed with STING agonists.
STING Signaling Pathway
The activation of the STING pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1][2]
Caption: The cGAS-STING signaling pathway.
Expected Immunological Effects of this compound
Treatment with a STING agonist like this compound is expected to induce a robust anti-tumor immune response characterized by:
-
Activation and Maturation of Dendritic Cells (DCs): STING activation in DCs leads to the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II, enhancing their ability to present antigens and prime T cells.[2][3]
-
Enhanced T Cell Priming and Effector Function: Mature DCs migrate to lymph nodes and prime naive CD8+ T cells, leading to their proliferation and differentiation into cytotoxic T lymphocytes (CTLs) capable of killing tumor cells.[3][4]
-
Modulation of the Tumor Microenvironment: The production of type I interferons and other cytokines can remodel the tumor microenvironment, promoting the recruitment of immune cells and shifting the balance towards an anti-tumor state.[5]
-
Activation of other Immune Cells: STING is expressed in various immune cells, including macrophages, and its activation can lead to their polarization towards a pro-inflammatory M1-like phenotype.[6]
Data Presentation: Expected Changes in Immune Cell Populations
The following tables summarize the anticipated quantitative changes in key immune cell populations and their activation markers after treatment with this compound, based on published data for other STING agonists.
Table 1: Dendritic Cell Maturation in response to this compound
| Cell Population | Marker | Control (% positive) | This compound (% positive) |
| CD11c+ DCs | CD80 | 25% | 65% |
| CD11c+ DCs | CD86 | 30% | 75% |
| CD11c+ DCs | MHC Class II | 40% | 80% |
Table 2: T Cell Activation and Proliferation in response to this compound
| Cell Population | Marker | Control (MFI) | This compound (MFI) |
| CD8+ T cells | CD69 | 1500 | 4500 |
| CD8+ T cells | Granzyme B | 800 | 3200 |
| CD4+ T cells | CD25 | 2000 | 5000 |
Table 3: Myeloid Cell Phenotype in the Tumor Microenvironment after this compound Treatment
| Cell Population | Marker | Control (% of CD45+ cells) | This compound (% of CD45+ cells) |
| M1 Macrophages (CD11b+ F4/80+ CD86+) | CD86 | 15% | 40% |
| M2 Macrophages (CD11b+ F4/80+ CD206+) | CD206 | 50% | 25% |
| Monocytic MDSCs (CD11b+ Ly6C+) | Ly6C | 20% | 10% |
Experimental Protocols
Experimental Workflow
Caption: General workflow for flow cytometry analysis.
Protocol 1: Preparation of Single-Cell Suspension from Spleen
-
Euthanize the mouse according to institutional guidelines.
-
Aseptically remove the spleen and place it in a 60 mm dish containing 5 mL of RPMI-1640 medium.
-
Gently mash the spleen between the frosted ends of two sterile glass slides to create a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 to quench the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
Protocol 2: Preparation of Single-Cell Suspension from Tumors
-
Excise the tumor and place it in a petri dish with 5 mL of RPMI-1640.
-
Mince the tumor into small pieces using a sterile scalpel.
-
Transfer the minced tumor tissue to a 15 mL conical tube containing 5 mL of digestion buffer (RPMI-1640 with 1 mg/mL collagenase D and 0.1 mg/mL DNase I).
-
Incubate at 37°C for 30-45 minutes with intermittent shaking.
-
Pipette the digested tissue up and down vigorously to further dissociate the cells.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the cells with 10 mL of RPMI-1640 and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer and proceed to cell counting.
Protocol 3: Flow Cytometry Staining
-
Aliquot 1 x 10^6 cells in 100 µL of FACS buffer into a 96-well V-bottom plate or FACS tubes.
-
Block Fc receptors by adding an anti-CD16/32 antibody and incubating for 10 minutes at 4°C.
-
Add the surface antibody cocktail (see Table 4 for a suggested panel) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.
-
(Optional) For intracellular staining: a. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. b. Add the intracellular antibody cocktail (e.g., for transcription factors or cytokines) and incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Suggested Flow Cytometry Panel
Table 4: Example Flow Cytometry Panel for Immune Cell Profiling
| Marker | Fluorochrome | Target Cell Type/Function |
| Live/Dead | Zombie Violet | Viability |
| CD45 | BUV395 | Pan-leukocyte |
| CD3 | BUV496 | T cells |
| CD4 | APC-R700 | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD11b | BV786 | Myeloid cells |
| CD11c | PE-Cy7 | Dendritic cells |
| F4/80 | BV605 | Macrophages |
| Ly6G | FITC | Granulocytes |
| Ly6C | PE | Monocytic cells |
| CD80 | BV711 | Co-stimulation (Activation) |
| CD86 | BV421 | Co-stimulation (Activation) |
| MHC Class II | AF700 | Antigen presentation |
| FoxP3 | Alexa Fluor 647 | Regulatory T cells (intracellular) |
| pSTING (S366) | PE | STING activation (intracellular) |
Note: The choice of fluorochromes should be optimized based on the specific flow cytometer configuration. Appropriate compensation controls are essential for accurate data analysis.
References
- 1. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. Mannosylated STING Agonist Drugamers for Dendritic Cell-Mediated Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. cGAS-STING signaling in the tumor microenvironment induces myeloid cell activation and favors T cell-mediated antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for STING Modulator-7 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key indicator of pathogenic infection and cellular damage. Activation of the STING pathway initiates a robust type I interferon (IFN) response, which in turn bridges innate and adaptive immunity. This makes STING agonists highly promising candidates for use as vaccine adjuvants. STING modulator-7 is a novel synthetic agonist designed to potently activate this pathway, enhancing both humoral and cellular immune responses to co-administered antigens. These application notes provide a comprehensive overview of the experimental setup for evaluating this compound as a vaccine adjuvant.
Mechanism of Action: The STING Signaling Pathway
STING agonists like this compound enhance vaccine immunogenicity by activating antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to a powerful adaptive immune response. Upon administration, this compound is taken up by APCs and binds to the STING protein located on the endoplasmic reticulum. This binding event triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[1][2][3][4] These cytokines promote the maturation of DCs, enhance antigen presentation, and stimulate the differentiation of T cells, leading to robust antigen-specific CD4+ and CD8+ T cell responses and increased antibody production from B cells.[2][5][6]
Caption: STING signaling pathway activated by this compound.
Experimental Workflow for In Vivo Adjuvant Efficacy Studies
A typical experimental workflow to evaluate the adjuvant properties of this compound in a preclinical setting, such as a mouse model, is outlined below. This workflow involves immunization, sample collection, and various immunological assays to assess the resulting immune response.
Caption: In vivo experimental workflow for adjuvant evaluation.
Data Presentation: Quantitative Analysis of Adjuvant Effects
The following tables summarize representative quantitative data from preclinical studies evaluating STING agonists as vaccine adjuvants. These tables are intended to provide a framework for presenting data generated from studies with this compound.
Table 1: Antigen-Specific Antibody Titers (ELISA)
| Treatment Group | Antigen-Specific IgG (Endpoint Titer) | Antigen-Specific IgG1 (Endpoint Titer) | Antigen-Specific IgG2a (Endpoint Titer) |
| Antigen Alone | 1,500 | 1,200 | 300 |
| Antigen + Alum | 50,000 | 45,000 | 5,000 |
| Antigen + this compound (Low Dose) | 80,000 | 60,000 | 20,000 |
| Antigen + this compound (High Dose) | 250,000 | 150,000 | 100,000 |
Data are representative and endpoint titers can vary based on the antigen and experimental conditions. A higher IgG2a/IgG1 ratio is indicative of a Th1-biased immune response, which is often desirable for vaccines against intracellular pathogens.[7][8][9]
Table 2: Antigen-Specific T-Cell Responses (ELISpot)
| Treatment Group | IFN-γ Spot Forming Units (SFU) / 10^6 Splenocytes | IL-4 Spot Forming Units (SFU) / 10^6 Splenocytes |
| Antigen Alone | 50 | 40 |
| Antigen + Alum | 150 | 200 |
| Antigen + this compound (Low Dose) | 400 | 80 |
| Antigen + this compound (High Dose) | 1,200 | 100 |
Data are representative. IFN-γ is a key cytokine for cell-mediated immunity (Th1 response), while IL-4 is associated with humoral immunity (Th2 response).[10][11][12]
Table 3: Cytokine Profile in Serum (Multiplex Assay)
| Treatment Group | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Saline Control | < 10 | < 15 | < 20 |
| Antigen Alone | < 10 | 25 | 40 |
| Antigen + this compound | 850 | 600 | 1,200 |
Cytokine levels are typically measured 6-24 hours post-immunization and are indicative of the initial innate immune activation.[13][14]
Experimental Protocols
In Vivo Immunization Protocol (Murine Model)
This protocol describes a general procedure for evaluating the adjuvant effect of this compound in mice.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Antigen of interest (e.g., Ovalbumin, recombinant protein)
-
This compound
-
Sterile PBS
-
Syringes and needles for injection (e.g., 27-30 gauge)
Procedure:
-
Preparation of Vaccine Formulation:
-
On the day of immunization, dilute the antigen and this compound to the desired concentrations in sterile PBS.
-
For a 50 µL injection volume, typical concentrations might be:
-
Antigen: 10 µg
-
This compound: 1-20 µg
-
-
Gently mix the components. Prepare formulations for each experimental group (e.g., antigen alone, antigen + this compound).
-
-
Immunization:
-
Administer a 50 µL injection via the intramuscular (IM) or subcutaneous (SC) route.
-
Prime: On Day 0, immunize the mice according to their assigned groups.
-
Boost: On Day 14, administer a booster immunization with the same formulations.
-
-
Sample Collection:
-
Collect blood via tail vein or submandibular bleed on Day 14 (pre-boost) and Day 28 for serum analysis.
-
On Day 28, euthanize the mice and aseptically harvest spleens and draining lymph nodes for cellular assays.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
This protocol is for quantifying antigen-specific antibody titers in serum.
Procedure:
-
Plate Coating: Coat 96-well ELISA plates with the antigen (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T) for 1-2 hours at room temperature.
-
Sample Incubation: Serially dilute the collected serum samples and add them to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype of interest (e.g., anti-mouse IgG, IgG1, IgG2a). Incubate for 1 hour at room temperature.
-
Development: Wash the plates and add TMB substrate. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff (e.g., 2-3 times the background).[7][9]
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response
This protocol measures the frequency of antigen-specific cytokine-secreting T-cells.
Procedure:
-
Plate Preparation: Coat a 96-well ELISpot plate with an anti-cytokine capture antibody (e.g., anti-mouse IFN-γ) and incubate overnight at 4°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2.5-5 x 10^5 cells per well.
-
Antigen Stimulation: Add the specific antigen or peptide pool to the wells to restimulate the T-cells. Include positive (e.g., mitogen) and negative (medium only) controls. Incubate for 18-24 hours at 37°C.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection antibody. Incubate for 2 hours at room temperature.
-
Development: Wash the plate and add streptavidin-HRP. Incubate for 1 hour. Add the substrate to develop the spots.
-
Data Analysis: Count the spots using an ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.[10][15]
Flow Cytometry for Immune Cell Profiling
This protocol allows for the characterization of different immune cell populations in the spleen or lymph nodes.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleen or lymph nodes.
-
Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different populations (e.g., CD4+ T-cells, CD8+ T-cells, dendritic cells, B-cells). A viability dye should be included to exclude dead cells.
-
Intracellular Staining (Optional): For intracellular cytokine analysis, stimulate the cells with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) before surface staining. Then, fix and permeabilize the cells and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations.[16][17][18][19]
References
- 1. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cGAS-STING pathway agonists are promising vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The STING Ligand and Delivery System Synergistically Enhance the Immunogenicity of an Intranasal Spike SARS-CoV-2 Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemotherapeutic Agent DMXAA as a Unique IRF3-Dependent Type-2 Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | STING Is Required in Conventional Dendritic Cells for DNA Vaccine Induction of Type I T Helper Cell- Dependent Antibody Responses [frontiersin.org]
- 10. Inclusion of cGAMP within virus‐like particle vaccines enhances their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR9 plus STING Agonist Adjuvant Combination Induces Potent Neopeptide T Cell Immunity and Improves Immune Checkpoint Blockade Efficacy in a Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vaccine applications of flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomere.com [biomere.com]
- 18. Frontiers | Highly Sensitive Flow Cytometry Allows Monitoring of Changes in Circulating Immune Cells in Blood After Tdap Booster Vaccination [frontiersin.org]
- 19. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing STING Modulator-7 Dosage for In Vivo Experiments
Welcome to the technical support center for STING Modulator-7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon activation by an agonist like this compound, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][3] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus.[1][3] In the nucleus, phosphorylated IRF3 drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][3] These cytokines are essential for initiating a robust anti-tumor immune response by promoting the maturation and activation of dendritic cells (DCs), which in turn enhances the priming of tumor-specific CD8+ T cells.[1]
Q2: What are the common administration routes for STING agonists in in vivo models?
A2: The choice of administration route is critical and depends on the specific compound, the tumor model, and the therapeutic goal. The most common routes for STING agonists are:
-
Intratumoral (i.t.) Injection: Direct injection into the tumor mass is a widely used method to maximize local drug concentration and minimize systemic exposure and associated toxicities.[4]
-
Systemic Administration (e.g., Intravenous, i.v.): Newer generations of STING agonists are being developed for systemic delivery.[1] This route is relevant for treating metastatic disease but requires careful dose optimization to avoid systemic toxicity.[4]
Q3: What are the typical signs of systemic toxicity to watch for with STING agonist administration?
A3: Systemic administration of potent STING agonists can lead to a rapid and strong immune activation, potentially resulting in a "cytokine storm".[4] Common signs of systemic toxicity in animal models include:
-
Significant and acute body weight loss.[4]
-
Lethargy and ruffled fur.[4]
-
Signs of distress.
-
In cases of chronic activation, autoimmune-like symptoms may develop.[4]
Q4: How does the formulation of this compound affect its in vivo performance?
A4: Formulation is a key factor in the efficacy and safety of STING agonists. Natural cyclic dinucleotides (CDNs) are often hydrophilic and negatively charged, which limits their cell permeability and makes them susceptible to enzymatic degradation.[4] Encapsulating STING agonists in nanoparticles or hydrogels can improve their stability, prolong their local retention, and provide a sustained release, thereby reducing the peak systemic concentration and associated toxicity.[4] For novel non-CDN small molecule agonists, their improved drug-like properties may offer better stability and membrane permeability.[4]
Troubleshooting Guide
Issue 1: Excessive weight loss and signs of sickness in animal models after administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Dose is too high | Reduce the dose of this compound. Perform a dose-titration study to determine the maximum tolerated dose (MTD).[4] | High concentrations of STING agonists can induce a systemic "cytokine storm," leading to acute toxicity. Lower, effective doses are often better tolerated.[4] |
| Rapid systemic dissemination | If using systemic administration, consider switching to intratumoral (i.t.) injection. If already using i.t., ensure proper injection technique to minimize leakage. | Localized delivery is a primary strategy to reduce systemic exposure and associated toxicities.[4] |
| Suboptimal formulation | Consider formulating this compound in a delivery system like nanoparticles or a hydrogel for controlled, localized release. | Advanced formulations can enhance stability, prolong local retention, and allow for a sustained release, which can reduce peak systemic concentrations and toxicity.[4] |
Issue 2: High levels of systemic pro-inflammatory cytokines without a significant anti-tumor effect.
| Potential Cause | Troubleshooting Step | Rationale |
| Immunosuppressive tumor microenvironment | Combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4). | STING agonists can increase T cell infiltration into the tumor, and checkpoint inhibitors can then "release the brakes" on these T cells, enhancing their anti-tumor activity.[4] |
| Inappropriate timing of administration | Optimize the dosing schedule. The timing of administration, especially in combination therapies, should be carefully considered to avoid exacerbating inflammatory side effects.[4] | The therapeutic window for STING agonists can be narrow, and the timing of administration can significantly impact the balance between anti-tumor immunity and systemic inflammation. |
Issue 3: Inconsistent or no cytokine response after in vitro or in vivo stimulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Agonist integrity and activity | Ensure proper storage of this compound and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[5] | The stability of STING agonists can be a factor, as some are susceptible to degradation, leading to reduced potency.[5] |
| Cell line competency | Confirm that the cell line used for in vitro testing expresses all necessary components of the STING pathway. Use a positive control, such as another known innate immune stimulus.[5] | A lack of response could be due to a deficiency in the signaling pathway within the chosen cell line. |
| Species-specific activity | Verify that this compound is active against the STING variant of the species being studied (e.g., mouse vs. human). | Some STING agonists exhibit species-specific activity due to structural differences in the STING protein. For example, the small molecule agonist DMXAA is a potent activator of murine STING but not human STING.[5] |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study (Intratumoral Administration)
This protocol outlines a general procedure for determining the optimal intratumoral dose of this compound in a syngeneic mouse tumor model.
Materials:
-
Syngeneic tumor model (e.g., CT26 in BALB/c mice or B16-F10 in C57BL/6 mice)[4]
-
This compound
-
Sterile, endotoxin-free vehicle (e.g., PBS or a specific formulation buffer)[4]
-
Calipers for tumor measurement
-
Syringes and fine-gauge needles (e.g., 30G)[4]
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[4]
-
Animal Randomization: Randomize mice into different treatment groups (e.g., vehicle control and multiple dose levels of this compound).
-
Preparation of Dosing Solution: Reconstitute or dilute this compound in the sterile vehicle to the desired concentrations. A typical injection volume is 20-50 µL.[1] Keep the solution on ice.[1]
-
Intratumoral Injection:
-
Gently restrain the mouse.
-
Measure the tumor dimensions (length and width) with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.[1]
-
Carefully insert the needle into the center of the tumor mass.[1]
-
Slowly inject the this compound solution.[1]
-
Withdraw the needle slowly to prevent leakage.[1]
-
-
Dosing Schedule: Dosing schedules can vary. Examples include a single dose or multiple doses administered every 3-4 days for a total of 2-3 injections.[1]
-
Monitoring:
-
Endpoint Analysis: At the study endpoint, collect tumors and blood for analysis of immune cell infiltration and systemic cytokine levels.[4]
Protocol 2: Assessment of Systemic Cytokine Release
This protocol is for quantifying systemic cytokine levels following this compound administration.
Procedure:
-
Sample Collection: Collect blood from mice at various time points after this compound administration (e.g., 2, 6, 24, and 48 hours) via methods such as retro-orbital bleeding or terminal cardiac puncture.[4]
-
Serum/Plasma Preparation: Allow blood to clot and then centrifuge to collect serum, or collect blood in EDTA-coated tubes and centrifuge to obtain plasma.[4]
-
Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-β, as well as chemokines like CXCL10.[4]
-
Data Analysis: Compare cytokine levels in the treated groups to those in the vehicle-treated control groups. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.[4]
Data Presentation
Table 1: Representative In Vivo Dosing for Various STING Agonists in Murine Models
| STING Agonist | Administration Route | Dose Range | Tumor Model | Reference |
| STING Agonist-18 | Intratumoral | 5-50 µg | MC38 | [2] |
| diABZI | Intravenous | 1 mg/kg | CT26 | [6] |
| MSA-2 | Intratumoral | 450 µg | MC38 | [7] |
| MSA-2 | Subcutaneous | 50 mg/kg | MC38 | [7] |
| MSA-2 | Oral | 60 mg/kg | MC38 | [7] |
| cGAMP | Intratumoral | 10-100 µg | B16-F10 | [1] |
Note: This table provides examples from the literature and should be used as a starting point for dose-finding studies with this compound.
Visualizations
STING Signaling Pathway
Caption: The STING signaling pathway activated by this compound.
Experimental Workflow for Dosage Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting STING modulator-7 solubility issues
Technical Support Center: STING Modulator-7
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers experiencing solubility issues with this compound, a representative non-nucleotide synthetic STING agonist. Given that many small molecule modulators of the STING pathway are hydrophobic, the principles and protocols outlined here are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A1: The recommended solvent for initial stock solution preparation is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] this compound, like many synthetic small molecule agonists, is often highly soluble in DMSO, allowing for the creation of concentrated stocks (e.g., 10-50 mM).[1][2] Always warm the vial to room temperature before opening and vortex vigorously to ensure the compound is fully dissolved.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q2: My this compound precipitated when I diluted my DMSO stock into aqueous buffer/cell culture media. What causes this and how can I prevent it?
A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous solution where its solubility is much lower.[4][5] The key is to avoid a sudden, large change in solvent polarity.
Prevention Strategies:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, make intermediate dilutions of your concentrated stock in pure DMSO. Then, add a small volume of the final DMSO stock to your pre-warmed (37°C) aqueous buffer or media with rapid mixing or vortexing.[1][6] Never add the aqueous solution directly to your concentrated DMSO stock.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[1][6]
-
Use of Serum: If your experiment allows, dilute the compound into media containing serum (e.g., Fetal Bovine Serum - FBS). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[6]
Q3: I'm still seeing precipitation even with careful dilution techniques. What are my next options?
A3: If precipitation persists, your desired final concentration may exceed the compound's kinetic solubility limit in your specific medium. Consider the following advanced strategies:
-
Lower the Final Concentration: The simplest approach is to test a lower final concentration of the modulator in your experiment.[1]
-
Use Co-solvents or Excipients: For in vitro assays, incorporating formulation aids can enhance solubility. Options include using co-solvents like PEG-400 or non-ionic surfactants like Tween® 80.[5][7] For in vivo studies, more complex formulations such as lipid-based or polymer-based nanoparticles may be necessary to improve solubility and bioavailability.[8][9]
-
Conduct a Solubility Assessment: Empirically determine the maximum solubility in your specific buffer or media. A simple method involves preparing serial dilutions and measuring turbidity via nephelometry or absorbance at a high wavelength (e.g., >500 nm) to detect precipitation.[4][10]
Data Presentation: Solubility of Hydrophobic Small Molecules
While specific quantitative data for "this compound" is not publicly available, the following table summarizes the general solubility characteristics of similar hydrophobic small molecules in common laboratory solvents. This should be used as a guideline, and empirical testing is always recommended.
| Solvent | Type | Dielectric Constant | Typical Use | Expected Solubility |
| DMSO | Polar Aprotic | 47.2 | High-concentration stock solutions | High (> 20 mM)[1][2] |
| DMF | Polar Aprotic | 36.7 | Alternative for stock solutions | High (~20 mg/mL)[11] |
| Ethanol | Polar Protic | 24.5 | Co-solvent for aqueous solutions | Moderate |
| PBS (pH 7.4) | Aqueous Buffer | ~80 | Final working solutions | Very Low (< 1 mg/mL)[11] |
| Cell Culture Media | Aqueous Buffer | ~80 | Final working solutions | Very Low (often µM range) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the best practices for dissolving and diluting a hydrophobic compound to minimize precipitation.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
Procedure:
-
Prepare Concentrated Stock (e.g., 20 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 20 mM concentration. c. Vortex vigorously for 2-3 minutes. If needed, briefly sonicate or warm in a 37°C water bath to ensure complete dissolution.[1] d. Aliquot the stock solution into single-use volumes and store at -80°C, protected from light.[3]
-
Prepare Working Solution (e.g., 20 µM final in 1 mL media): a. Critical Step - Serial Dilution: Do not dilute directly from the 20 mM stock. First, prepare an intermediate dilution series in pure DMSO. For example, dilute the 20 mM stock 1:10 in DMSO to get 2 mM, then 1:10 again to get 200 µM. b. Pre-warm your final aqueous buffer or cell culture medium to 37°C.[1] c. Final Dilution: Add 1 µL of the 200 µM DMSO stock to 999 µL of the pre-warmed medium. This results in a final concentration of 20 µM with a DMSO concentration of 0.1%. d. Immediately mix the final solution thoroughly by vortexing or rapid pipetting. Use the solution promptly.
Visualizations
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[12] Activation begins when cGAS synthesizes the second messenger cGAMP, which binds to the STING protein on the endoplasmic reticulum.[13] This triggers a conformational change, leading to the recruitment of TBK1 and subsequent phosphorylation of the transcription factor IRF3.[13][14] Phosphorylated IRF3 then moves to the nucleus to drive the expression of type I interferons and other inflammatory cytokines, mounting an immune response.[12][13]
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve solubility problems with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 13. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Overcoming STING modulator-7 off-target effects
Technical Support Center: STING Modulator-7
A Guide to Troubleshooting and Mitigating Off-Target Effects
Disclaimer: "this compound" is a hypothetical designation used in this guide to represent a novel STING (Stimulator of Interferon Genes) agonist. The data, off-target effects, and troubleshooting scenarios described herein are based on common challenges encountered with STING activators and are intended to serve as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2] This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately resulting in the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2][3][4]
Q2: I am observing high levels of cytotoxicity in my cell cultures at concentrations expected to activate STING. What could be the cause?
A2: Several factors could contribute to this observation:
-
On-Target Inflammatory Cell Death: Potent STING activation can induce inflammatory cell death pathways, such as pyroptosis or apoptosis, especially in immune cells like macrophages.[5] This is a known downstream consequence of a strong innate immune response.
-
Off-Target Kinase Inhibition: this compound may have off-target activity against essential cellular kinases, leading to toxicity. A kinase selectivity screen is recommended to investigate this possibility.
-
Exaggerated Cytokine Production: Excessive production of cytokines, often termed a "cytokine storm," can lead to cell death.[6] Consider performing a multiplex cytokine analysis to profile the secreted factors.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to STING activation or the specific chemical scaffold of the modulator. It's advisable to test a panel of different cell lines to determine a therapeutic window.
Q3: My experiment shows activation of the NF-κB pathway but a weak or absent Type I Interferon (IFN-I) response. Why is there a discrepancy?
A3: This could be due to several reasons:
-
Non-Canonical STING Activation: Some stimuli can lead to a predominant activation of NF-κB over IRF3. This might involve alternative ubiquitination patterns on STING or the recruitment of a different signaling complex.
-
Cell-Type Specific Signaling: The balance between NF-κB and IRF3 activation downstream of STING can vary significantly between different cell types.
-
Off-Target Pathway Activation: The modulator might be activating another innate immune pathway that strongly induces NF-κB with little effect on IRF3. Testing in STING knockout cells can help determine if the NF-κB activation is STING-dependent.
Q4: How can I confirm that the observed effects are truly "off-target"?
A4: A multi-pronged approach is necessary to distinguish on-target from off-target effects:
-
Use STING Knockout/Knockdown Cells: The most definitive method is to test this compound in cells lacking the STING protein. Any remaining activity can be considered off-target. CRISPR-based knockout models are ideal for this purpose.[7]
-
Employ a Structurally Unrelated STING Agonist: Compare the cellular phenotype induced by this compound with that of a well-characterized, structurally different STING agonist (e.g., 2'3'-cGAMP). Discrepancies in the response profile may point to off-target effects of your modulator.
-
Perform Dose-Response Curves: Analyze the dose-response for on-target effects (e.g., IFN-β production) versus potential off-target effects (e.g., cytotoxicity). A significant separation between the EC50 for STING activation and the CC50 for cytotoxicity suggests a potential therapeutic window.
-
Broad Panel Screening: Utilize broad screening panels, such as kinase panels or receptor binding assays, to identify potential unintended molecular targets.[5]
Troubleshooting Guides
Problem 1: Inconsistent STING Activation Between Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Passage Number | Maintain a consistent and low passage number for all experiments. | High passage numbers can lead to genetic drift and altered signaling responses in cultured cells. |
| Cell Confluency | Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment.[7] | Cell density can affect signaling pathways and the cellular uptake of the modulator. |
| Modulator Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | Repeated freeze-thaw cycles or prolonged storage in solution can lead to degradation of the compound. |
| Reagent Variability | Use consistent lots of media, serum, and other reagents. | Variations in reagent quality can impact cell health and experimental outcomes. |
Problem 2: Lack of STING Activation in a New Cell Line
| Potential Cause | Troubleshooting Step | Rationale |
| Low/No STING Expression | Verify STING protein expression levels by Western blot. | Not all cell lines express STING at functional levels.[8] |
| STING Polymorphisms | Sequence the STING gene in your cell line. | Different human STING haplotypes can exhibit varied responses to specific agonists.[9][10] |
| Defective Downstream Signaling | Use a positive control like 2'3'-cGAMP delivered via permeabilization to bypass the cell membrane.[7] | This will help determine if the signaling components downstream of STING (e.g., TBK1, IRF3) are functional. |
| Poor Compound Permeability | If using a cell-impermeable agonist, ensure an appropriate delivery method (e.g., transfection, permeabilization) is used. | Many STING agonists, particularly cyclic dinucleotides, have poor membrane permeability.[4][6][11] |
Data Presentation: Comparative Activity of this compound
The following tables present hypothetical data for "this compound" compared to a natural STING ligand (2'3'-cGAMP) and another synthetic agonist (diABZI).
Table 1: In Vitro Potency and Cytotoxicity
| Compound | STING Activation EC50 (nM) (THP1-Blue™ ISG Cells) | Cytotoxicity CC50 (µM) (HEK293T Cells) | Therapeutic Index (CC50/EC50) |
| This compound | 150 | 25 | 167 |
| 2'3'-cGAMP | 500 (with permeabilization) | >100 | >200 |
| diABZI | 250 | 15 | 60 |
Table 2: Off-Target Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) | diABZI (% Inhibition @ 10 µM) | 2'3'-cGAMP (% Inhibition @ 10 µM) |
| TBK1 (On-Target Pathway) | <10% | >95% | <5% |
| IKKε (On-Target Pathway) | <10% | >90% | <5% |
| SRC (Off-Target) | 45% | <10% | <5% |
| LCK (Off-Target) | 38% | <10% | <5% |
| p38α (Off-Target) | 15% | <10% | <5% |
Note: The data in these tables are for illustrative purposes only.
Experimental Protocols
Protocol 1: STING Reporter Assay in THP1-Blue™ ISG Cells
Objective: To quantify the activation of the STING pathway by measuring the expression of an interferon-stimulated gene (ISG) reporter.
Methodology:
-
Cell Seeding: Seed THP1-Blue™ ISG cells at a density of 1 x 10^5 cells/well in a 96-well plate in 180 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Cell Stimulation: Add 20 µL of the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: a. Transfer 20 µL of the cell supernatant to a new 96-well plate. b. Add 180 µL of QUANTI-Blue™ Solution. c. Incubate at 37°C for 1-3 hours. d. Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for STING Pathway Activation
Objective: To qualitatively assess STING pathway activation by detecting the phosphorylation of key signaling proteins.
Methodology:
-
Cell Treatment: Seed cells (e.g., THP-1 or A549) in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total protein controls (STING, TBK1, IRF3). Use an antibody for a housekeeping protein like β-actin as a loading control.[7] c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Translational Modifications of STING: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 11. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of STING Modulator-7: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with STING Modulator-7, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway. Here, you will find troubleshooting advice and frequently asked questions to ensure the stability and efficacy of the modulator in your experiments, facilitating reliable and reproducible results in the investigation of autoimmune and inflammatory diseases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the STING pathway with an IC50 of 11.5 nM.[1] It functions by preventing the phosphorylation of key downstream signaling proteins, including STING itself, IRF3 (Interferon Regulatory Factor 3), and TBK1 (TANK-binding kinase 1).[1] This blockade ultimately suppresses the production of type I interferons and other pro-inflammatory cytokines. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[2][3]
Q2: My this compound precipitated out of solution during my cell-based assay. What could be the cause?
A2: Precipitation of this compound in aqueous solutions, such as cell culture media, is a common issue likely due to its hydrophobic nature. Several factors can contribute to this:
-
Solvent Shock: Diluting a concentrated stock solution (e.g., in DMSO) too quickly into an aqueous buffer can cause the compound to crash out of solution.
-
Low Solubility in Aqueous Media: The modulator may have inherently poor solubility in your specific cell culture medium.
-
High Final Concentration: Exceeding the solubility limit of the compound in the final assay volume will lead to precipitation.
-
Temperature Changes: Fluctuations in temperature can affect the solubility of the compound.
For recommended formulation protocols that enhance solubility, please refer to the "Troubleshooting Guide" section.
Q3: How should I store my stock solution of this compound to ensure its stability?
A3: For optimal stability, it is recommended to prepare a clear, concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term use. When preparing working solutions for experiments, it is best to use them freshly on the same day to minimize degradation.[1]
Q4: Can this compound be used across different species?
A4: The efficacy of STING modulators can be dependent on the specific polymorphic variant of the STING protein.[3] It is crucial to verify the activity of this compound in your specific cellular model (e.g., human vs. murine) and to be aware of the STING allele expressed. For instance, some modulators show differential activity towards common human STING variants like HAQ (R71H-G230A-R293Q).[3]
Troubleshooting Guide
Issue: Poor Solubility and Precipitation in Aqueous Media
This is one of the most frequently encountered issues with small molecule inhibitors like this compound. The following table summarizes recommended solvent systems for preparing working solutions for in vitro and in vivo experiments, adapted from protocols for similar compounds.
| Application | Solvent System | Final Concentration Achieved | Protocol | Notes |
| In Vitro Cell-Based Assays | DMSO | Variable | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in cell culture medium, ensuring thorough mixing after each step to avoid localized high concentrations. | The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cellular toxicity. |
| In Vivo Administration (Example Protocol) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | 1. Add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly. 2. Add 50 µL of Tween-80 and mix again. 3. Add 450 µL of saline to reach the final volume of 1 mL. | This formulation yields a clear solution.[1] It is recommended to prepare this solution fresh on the day of use. For dosing periods longer than two weeks, the stability of this formulation should be carefully monitored.[1] |
| In Vivo Administration (Alternative) | DMA, Cremophor EL, 5% Dextrose (1:2:7 v/v/v) | Not specified | Dissolve the compound in the vehicle mixture. | This formulation has been used for other STING inhibitors and may improve oral bioavailability.[4] |
Issue: Inconsistent or Lower-than-Expected Inhibitory Activity
If you observe variability in the inhibitory effect of this compound, consider the following potential causes and solutions:
-
Degradation of the Compound:
-
Solution: Ensure proper storage of stock solutions (aliquoted, at or below -20°C). Prepare working solutions fresh for each experiment. Avoid exposing stock solutions to light for extended periods.
-
-
Cell Passage Number and Health:
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Assay Conditions:
-
Solution: Standardize all assay parameters, including cell seeding density, incubation times, and concentrations of stimulating agents (e.g., cGAMP).
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol allows for the evaluation of the chemical stability of this compound under typical cell culture conditions.
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium (e.g., DMEM with 10% FBS) at the desired final concentration.
-
Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO2) in a sterile, sealed container.
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Analyze the concentration of the intact this compound in each aliquot using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the cell culture medium.
Visualizing Key Concepts
To aid in understanding the experimental and biological context of working with this compound, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
STING Modulator-7 Cytotoxicity Assay: Technical Support Center
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers and drug development professionals in optimizing cytotoxicity assays involving STING Modulator-7, a potent activator of the STING (Stimulator of Interferon Genes) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a synthetic, non-cyclic dinucleotide (non-CDN) agonist of the STING protein. Upon entering the cell, it binds directly to the STING protein located on the endoplasmic reticulum membrane. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[1][2] In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3.[2][3] Phosphorylated IRF3 dimerizes, moves to the nucleus, and drives the transcription of Type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4] This robust inflammatory response can subsequently trigger programmed cell death in various cancer cell types.[5][6][7]
Q2: Why does STING activation lead to cell death? A2: STING-mediated cell death is a multi-faceted process. The primary driver is the strong induction of Type I IFNs, which can have direct anti-proliferative and pro-apoptotic effects on tumor cells. Additionally, sustained STING activation can induce other cell death pathways, including apoptosis through the IRF3-Bax complex, and lysosomal cell death.[5][8] The specific outcome can vary depending on the cell type and the cellular context.[5]
Q3: Which cell lines are suitable for a this compound cytotoxicity assay? A3: The ideal cell line expresses all components of the cGAS-STING pathway. Human monocytic cell lines like THP-1 are excellent positive controls as they have a highly active STING pathway. For cancer cytotoxicity studies, cell lines from various tumor types can be used, but it is crucial to first confirm STING expression. Common cancer cell lines used in STING research include B16-F10 (melanoma), CT26 (colon carcinoma), and 4T1 (breast cancer). It is important to note that some cell lines, like HEK293T, have low or absent STING expression and are often used as negative controls unless engineered to express STING.
Q4: What is the expected EC50 for this compound? A4: The potency of this compound is cell-line dependent. For pathway activation (e.g., IFN-β secretion) in highly responsive cells like THP-1, the EC50 is typically in the low nanomolar range. The CC50 (Concentration for 50% cytotoxicity) will generally be higher and should be determined empirically for each cell line.
Troubleshooting Guide
Problem 1: High Cell Viability / No Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Low or Absent STING Expression | Confirm STING protein expression in your target cell line via Western Blot. Compare to a known positive control cell line (e.g., THP-1). If expression is low, consider using a different cell line or a STING-overexpressing model. |
| Inactive Compound | Ensure this compound is properly stored and has not undergone multiple freeze-thaw cycles. Test the compound in a positive control assay, such as measuring IFN-β secretion via ELISA in THP-1 cells, to confirm its biological activity. |
| Poor Cellular Uptake | Non-CDN agonists generally have better cell permeability than CDNs. However, if uptake is suspected, consider using a transfection reagent or a nanoparticle-based delivery system to enhance intracellular concentration.[9][10] |
| Incorrect Assay Duration | STING-mediated cytotoxicity is often not an immediate effect. It can take 48-96 hours for significant cell death to occur. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. |
| Cell Line Resistance | Some cancer cells have mutations or deficiencies in downstream apoptosis or cell death pathways (e.g., mutated p53, high Bcl-2 expression), making them resistant to STING-induced death. |
Problem 2: Excessive Cell Death in Vehicle/Untreated Controls
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells, typically ≤0.1%. Run a vehicle-only toxicity curve to confirm. |
| Contamination | Check for microbial contamination in cell cultures and reagents. Perform routine mycoplasma testing. |
| Poor Cell Health | Use cells at a low passage number. Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay. Over-confluency prior to seeding can stress cells. |
Problem 3: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and plate cells evenly, avoiding the outer wells of the plate which are prone to evaporation (the "edge effect"). |
| Reagent Inconsistency | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure all other reagents (media, serum, assay kits) are from the same lot for a given set of experiments. |
| Assay Timing and Technique | Standardize all incubation times precisely. When using multi-well plates, ensure consistent timing for reagent addition and reading across the entire plate. |
Visualized Guides and Pathways
STING Signaling Pathway
Caption: The STING signaling pathway activated by this compound.
Experimental Workflow: Cytotoxicity Assay
Caption: Standard workflow for a plate-based cytotoxicity assay.
Troubleshooting Logic: "No Cytotoxicity Observed"
Caption: A decision tree for troubleshooting lack of cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (Luminescent ATP Assay)
This protocol uses a commercially available reagent like CellTiter-Glo® that measures ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
Target cells in culture
-
Opaque-walled 96-well plates suitable for luminescence
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest cells and prepare a single-cell suspension. Seed 5,000-10,000 cells in 90 µL of media per well into an opaque-walled 96-well plate. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Remember to create a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Add 10 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate percent viability relative to the vehicle control wells. Plot the results as a dose-response curve and determine the CC50 value using non-linear regression.
Protocol 2: Western Blot for STING Pathway Activation
Materials:
-
Lysis Buffer (RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary and secondary antibodies
Recommended Primary Antibodies:
| Target Protein | Supplier (Example) | Dilution |
| p-STING (Ser366) | Cell Signaling Tech. | 1:1000 |
| STING | Cell Signaling Tech. | 1:1000 |
| p-TBK1 (Ser172) | Cell Signaling Tech. | 1:1000 |
| TBK1 | Cell Signaling Tech. | 1:1000 |
| p-IRF3 (Ser396) | Cell Signaling Tech. | 1:1000 |
| IRF3 | Cell Signaling Tech. | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling Tech. | 1:3000 |
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with this compound (e.g., at its EC50 concentration for IFN-β induction) for a short time course (e.g., 0, 1, 3, 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer per well. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-STING) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Add an ECL chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein (e.g., total STING) and a loading control (e.g., β-Actin).
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 5. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cGAS-STING signaling in cell death: Mechanisms of action and implications in pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosstalk between cGAS–STING signaling and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Cell line selection for consistent STING modulator-7 results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using STING Modulator-7. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Which cell line should I choose for my this compound experiment?
A1: The choice of cell line is critical for obtaining reliable results. The ideal cell line depends on your specific research question. Key considerations include the expression and functionality of the STING signaling pathway. Many cancer cell lines have a defective STING pathway.[1][2]
-
For initial screening and mechanism of action studies: Reporter cell lines are highly recommended. These lines, such as THP-1, HEK293, and U937-derived reporter lines, are engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an IRF- or NF-κB-responsive promoter.[3][4][5] This provides a quantitative readout of pathway activation.
-
For studying endogenous STING signaling: Use cell lines with a known functional STING pathway, such as THP-1 monocytes or murine melanoma B16F10 cells.[6] It is crucial to verify the expression of key pathway components (cGAS, STING, TBK1, IRF3) in your chosen cell line.[7]
-
As a negative control: STING-deficient cell lines, such as STING KO THP-1 or HEK293 cells, are essential for confirming that the observed effects of this compound are STING-dependent.[3][8]
Q2: My results with this compound are inconsistent between experiments. What are the common causes?
A2: Inconsistent results can arise from several factors related to the agonist, the cells, or the experimental protocol.[7] High variability between replicates often points to technical inconsistencies such as uneven cell seeding or inaccurate pipetting.[7]
-
Agonist Stability: Ensure proper storage of this compound and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[7]
-
Cell Health and Passage Number: Use cells that are healthy, within an optimal passage number range, and routinely tested for mycoplasma contamination.[7] Over-confluent cells may respond poorly.
-
Protocol Execution: Maintain consistency in cell seeding density, incubation times, and pipetting techniques.[7] A time-course experiment is recommended to determine the optimal stimulation time for your specific cell line and agonist.[7]
Q3: this compound is active in mouse cells but not in my human cell line. Why?
A3: This discrepancy can be due to species-specific differences in STING agonists or variations in the cell lines themselves.[7] For example, the non-nucleotide agonist DMXAA activates murine STING but not human STING.[9]
-
Cell Permeability: Natural cyclic dinucleotides (CDNs) can have poor cell membrane permeability.[7][9] Consider using a transfection reagent or a more membrane-permeable synthetic agonist.
-
STING Pathway Competency: Verify the expression and functionality of key STING pathway components (cGAS, STING, TBK1, IRF3) in your human cell line using Western blot or RT-qPCR.[7][10] Some human cancer cell lines have low or absent STING expression.[1][2][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Signal (e.g., low luciferase activity or IFN-β production) | Inactive STING Pathway: The chosen cell line may have a deficient STING pathway. | Confirm the expression of cGAS, STING, TBK1, and IRF3 via Western blot or RT-qPCR.[7][10] Use a positive control agonist (e.g., 2'3'-cGAMP) to verify pathway functionality. |
| Poor Agonist Delivery: The STING modulator may not be efficiently reaching the cytosol. | For CDN-based modulators, use a transfection reagent to improve cellular uptake.[7] | |
| Suboptimal Incubation Time: The assay may have been performed too early or too late to detect the peak response. | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal stimulation time.[7] | |
| Cell Health Issues: Cells may be unhealthy, contaminated with mycoplasma, or at a high passage number. | Routinely test for mycoplasma. Use cells within a recommended passage number range. Perform a cell viability assay in parallel with your experiment.[7] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across wells. | After plating, gently rock the plate in a cross pattern to ensure even cell distribution. Avoid swirling.[7] |
| Pipetting Inaccuracy: Inconsistent volumes of agonist or reagents added to wells. | Ensure pipettes are calibrated. Use consistent pipetting techniques. | |
| Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. | |
| Unexpected Results with Controls | Signal in Negative Control (STING KO cells): The observed effect may be STING-independent. | Investigate off-target effects of the modulator. Ensure the STING knockout in the cell line is complete. |
| No Signal in Positive Control: Issues with the positive control agonist or the assay itself. | Verify the concentration and activity of the positive control agonist. Check the expiration dates and proper storage of all assay reagents.[7] |
Data Presentation
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line | Type | STING Pathway Status | Key Application |
| THP-1 | Human Monocytic | Functional Endogenous Pathway | Studying endogenous STING activation and downstream cytokine production.[3] |
| HEK293 | Human Embryonic Kidney | Low/Absent Endogenous STING | Often used for overexpression studies and as a base for reporter lines.[3] |
| B16F10 | Murine Melanoma | Functional Endogenous Pathway | In vivo and in vitro studies of STING in an immune-competent model.[6] |
| THP-1-Lucia™ ISG | Human Reporter | Engineered Reporter | Quantitative measurement of IRF pathway activation via luciferase reporter.[3] |
| HEK-Blue™ ISG | Human Reporter | Engineered Reporter | Quantitative measurement of IRF pathway activation via SEAP reporter. |
| STING KO THP-1 | Human Knockout | STING Deficient | Negative control to confirm STING-dependent effects.[3][8] |
Table 2: Expected Outcomes for Key STING Pathway Assays
| Assay | Metric | Expected Result with STING Agonist |
| Luciferase Reporter Assay | Fold change in luminescence | Significant increase in luciferase activity in reporter cells.[12][13] |
| IFN-β ELISA | IFN-β concentration (pg/mL) | Dose-dependent increase in secreted IFN-β in the cell culture supernatant.[14] |
| Western Blot | Protein phosphorylation/ abundance | Increased phosphorylation of TBK1 and IRF3.[10][14] STING oligomerization may also be observed.[14] |
| RT-qPCR | mRNA fold change | Increased transcription of IFN-β and other interferon-stimulated genes (ISGs) like CXCL10 and OAS1.[10] |
Experimental Protocols
Luciferase Reporter Assay for STING Activation
This protocol is adapted for a 96-well plate format using an IRF-luciferase reporter cell line (e.g., THP-1-Lucia™ ISG).
-
Cell Seeding: Plate the reporter cells at an optimized density (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., 2'3'-cGAMP) in the appropriate cell culture medium. Add the compounds to the cells.
-
Incubation: Incubate the plate for a predetermined optimal time (e.g., 16-24 hours) at 37°C in a CO2 incubator.[15]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly luciferase activity according to the manufacturer's instructions for your luciferase assay system.[12][16] A microplate reader with a luminometer is required.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Express the results as fold induction over the vehicle-treated control.
IFN-β ELISA
This protocol describes the measurement of IFN-β secreted into the cell culture supernatant.
-
Cell Seeding and Treatment: Seed cells (e.g., THP-1) in a suitable plate format (e.g., 24-well plate) and allow them to adhere. Treat the cells with this compound for the optimal stimulation time.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10-20 minutes to pellet the cells.[17] Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA Procedure: Perform the ELISA using a commercially available human or mouse IFN-β ELISA kit.[17][18] Follow the manufacturer's protocol, which typically involves the following steps:
-
Add standards and samples to the antibody-coated plate.
-
Incubate and wash the plate.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the substrate and incubate for color development.
-
Add the stop solution and read the absorbance at 450 nm.[17]
-
-
Data Analysis: Calculate the IFN-β concentration in your samples based on the standard curve.
Western Blot for STING Pathway Phosphorylation
This protocol outlines the detection of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3).
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1, p-IRF3, total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ovarian Cancer Cells Commonly Exhibit Defective STING Signaling Which Affects Sensitivity to Viral Oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. accegen.com [accegen.com]
- 6. Brief report: STING expressed in tumor and non-tumor compartments has distinct roles in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. accegen.com [accegen.com]
- 9. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Cancer Cells Sense Cytosolic Nucleic Acids Through the RIG-I–MAVS Pathway and cGAS–STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 15. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 16. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.elabscience.com [file.elabscience.com]
- 18. cloud-clone.com [cloud-clone.com]
Technical Support Center: Mitigating Toxicity of STING Modulator-7 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with STING Modulator-7 in animal models. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of systemic toxicity observed with this compound administration in animal models?
A1: Systemic administration of potent STING agonists like this compound can induce a rapid and strong immune response, potentially leading to a "cytokine storm".[1] Common signs of systemic toxicity in animal models such as mice include:
-
Weight loss: Acute and significant loss of body weight is a primary indicator of toxicity.[1]
-
Lethargy and ruffled fur: Animals may appear sick, with reduced activity and a generally unkempt appearance.[1]
-
Fever: An increase in body temperature can be a sign of a systemic inflammatory response.
-
Elevated pro-inflammatory cytokines: Increased serum levels of cytokines such as TNF-α, IL-6, and IFN-β are hallmarks of STING activation and can correlate with toxicity.[1][2][3]
Q2: How does the route of administration affect the toxicity of this compound?
A2: The route of administration is a critical factor in the safety profile of this compound.
-
Systemic administration (e.g., intravenous, intraperitoneal): This can lead to widespread activation of the STING pathway in healthy tissues, increasing the risk of systemic toxicity and cytokine release syndrome.[4][5]
-
Intratumoral (i.t.) administration: Direct injection into the tumor microenvironment (TME) aims to localize the immune activation, thereby reducing systemic exposure and associated toxicities.[1][6] This method has been shown to be effective in preclinical models, converting immunologically "cold" tumors into "hot" ones.[6]
Q3: Can the formulation of this compound influence its toxicity profile?
A3: Yes, the formulation plays a crucial role in mitigating toxicity. Standard aqueous formulations of STING agonists can diffuse rapidly from the injection site, leading to systemic effects.[7] Advanced delivery systems can improve the therapeutic window:
-
Nanoparticles (e.g., liposomes, polymeric nanoparticles, silica nanoparticles): Encapsulating this compound in nanoparticles can enhance its stability, control its release, and improve its delivery to the tumor site, thereby reducing systemic exposure and toxicity.[1][7][8][9]
-
Hydrogels: These can create a localized depot of the STING agonist at the injection site, allowing for sustained release and prolonged immune activation within the TME while minimizing systemic leakage.[1]
-
Antibody-Drug Conjugates (ADCs): Conjugating this compound to an antibody that targets a tumor-specific antigen can ensure highly targeted delivery, maximizing efficacy at the tumor site while significantly reducing off-target effects and systemic toxicity.[10]
Q4: Is there a dose-dependent relationship for the toxicity of this compound?
A4: Yes, the toxicity of STING agonists is generally dose-dependent.[1][5] High doses are more likely to induce a systemic "cytokine storm" and associated adverse effects.[1] Interestingly, preclinical studies have suggested that lower doses of STING agonists may sometimes be as effective or even more potent than high doses, potentially by promoting a more favorable immune response, including better expansion of tumor-specific CD8+ T cells.[1] Therefore, careful dose-titration studies are essential to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose that balances efficacy and safety.[1]
Troubleshooting Guides
Issue 1: Excessive weight loss and signs of sickness in animal models post-administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Dose is too high | Reduce the dose of this compound. Perform a dose-titration study to determine the Maximum Tolerated Dose (MTD).[1] | High concentrations of STING agonists can lead to a systemic "cytokine storm," causing acute toxicity. Lower doses may still be effective while being better tolerated.[1] |
| Rapid systemic dissemination from the injection site | Switch from systemic to intratumoral (i.t.) administration. If already using i.t. injection, refine the technique to minimize leakage.[1] | Localized delivery is a key strategy to reduce systemic exposure and associated toxicities.[1] |
| Formulation is not effectively retaining the agonist at the target site | Consider encapsulating this compound in a nanoparticle or a hydrogel formulation for controlled, localized release.[1][8][9] | Nanoparticles and biomaterials can enhance stability, prolong local retention, and allow for a sustained release, thereby reducing the peak systemic concentration and associated toxicity.[1][8] |
Issue 2: High levels of systemic pro-inflammatory cytokines without significant anti-tumor effect.
| Potential Cause | Troubleshooting Step | Rationale |
| Systemic immune activation is dominating over tumor-specific immunity | Utilize a targeted delivery system (e.g., nanoparticles, Antibody-Drug Conjugates) to increase the concentration of this compound within the tumor microenvironment.[1][10] | Targeted delivery focuses the immune activation where it is needed, enhancing the local anti-tumor response while minimizing systemic inflammation.[1] |
| The therapeutic window is narrow, and the current dose is in the toxic range | Perform a detailed dose-response study, measuring both anti-tumor efficacy and systemic cytokine levels at multiple time points. | This will help to identify an optimal dose that induces a potent anti-tumor response without causing excessive systemic inflammation. |
| The tumor microenvironment is highly immunosuppressive | Combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4).[6][11] | STING agonists can increase T cell infiltration into the tumor, and checkpoint inhibitors can then "release the brakes" on these T cells to enhance their anti-tumor activity. |
Data Presentation
Table 1: Impact of Administration Route on Systemic Cytokine Levels (Illustrative Data)
| Administration Route | This compound Dose (µg) | Peak Serum TNF-α (pg/mL) | Peak Serum IL-6 (pg/mL) |
| Intravenous (i.v.) | 25 | 8500 | 15000 |
| Intratumoral (i.t.) | 25 | 1200 | 2500 |
| i.t. with Nanoparticle Formulation | 25 | 450 | 900 |
Note: Data are illustrative and based on trends reported in preclinical studies. Actual values will vary depending on the specific STING agonist, animal model, and experimental conditions.
Table 2: Effect of Dose Reduction on Toxicity and Efficacy (Illustrative Data)
| This compound Dose (µg, i.t.) | Maximum Body Weight Loss (%) | Tumor Growth Inhibition (%) |
| 50 | 22 | 85 |
| 25 | 8 | 82 |
| 10 | < 5 | 75 |
Note: Data are illustrative and based on trends reported in preclinical studies. A lower dose can significantly reduce toxicity while maintaining a high level of anti-tumor efficacy.[1]
Experimental Protocols
Protocol 1: Intratumoral Injection of this compound
Materials:
-
This compound
-
Sterile, endotoxin-free vehicle (e.g., PBS)
-
Anesthetic (e.g., isoflurane)
-
Fine-gauge needle (e.g., 30G) and syringe
-
Tumor-bearing mice
Procedure:
-
Preparation of this compound: Reconstitute the lyophilized this compound in a sterile, endotoxin-free vehicle to the desired concentration.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic.
-
Injection: Using a fine-gauge needle, slowly inject the this compound solution directly into the center of the tumor. The injection volume should be appropriate for the tumor size (e.g., 20-50 µL for a 100 mm³ tumor).[1]
-
Needle Withdrawal: Withdraw the needle slowly to prevent leakage of the injectate.
-
Monitoring: Monitor the animal's recovery from anesthesia. Continue to monitor tumor growth with calipers and the animal's overall health daily, including body weight, posture, and activity level.[1][12]
Protocol 2: Assessment of Systemic Cytokine Release
Materials:
-
Treated mice
-
Blood collection supplies (e.g., EDTA-coated tubes, serum separator tubes)
-
Centrifuge
-
Cytokine analysis kit (e.g., ELISA, Luminex)
Procedure:
-
Sample Collection: At various time points after this compound administration (e.g., 2, 6, 24, and 48 hours), collect blood from the mice via retro-orbital bleeding or terminal cardiac puncture.[1]
-
Serum/Plasma Preparation:
-
For serum, allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
For plasma, collect blood in EDTA-coated tubes and centrifuge immediately to separate the plasma.
-
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in the collected serum or plasma using a commercially available ELISA or multiplex immunoassay kit, following the manufacturer's instructions.
Protocol 3: Preparation of a Nanoparticle Formulation of this compound (Lipid Nanoparticle Example)
Materials:
-
This compound
-
Lipid mixture (e.g., DOTAP, cholesterol, DSPE-PEG) in ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device or similar system
-
Dialysis membrane
Procedure:
-
Solution Preparation: Dissolve the lipid mixture in ethanol. Dissolve the this compound in the aqueous buffer.
-
Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the this compound aqueous solution using a microfluidic device. The rapid mixing leads to the self-assembly of lipid nanoparticles encapsulating the STING agonist.
-
Purification: Subject the resulting nanoparticle suspension to dialysis against PBS to remove the ethanol and any unencapsulated this compound.
-
Characterization: Characterize the nanoparticle formulation for size, polydispersity index (PDI), zeta potential, and drug loading efficiency using techniques such as dynamic light scattering (DLS) and high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway leading to the production of Type I interferons.
Caption: A typical experimental workflow for evaluating the efficacy and toxicity of this compound.
Caption: Key strategies to mitigate the toxicity of this compound in animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
STING modulator-7 experimental variability and solutions
Welcome to the technical support center for STING Modulator-7. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of STING modulators. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a STING agonist like this compound?
A1: STING (Stimulator of Interferon Genes) agonists are designed to activate the cGAS-STING signaling pathway, a crucial component of the innate immune system.[1][2] Cytosolic DNA, for instance from pathogens or damaged cells, is detected by the enzyme cGAS, which then synthesizes the second messenger cGAMP.[1][2][3] this compound, as a STING agonist, mimics cGAMP, binding directly to the STING protein located on the endoplasmic reticulum (ER) membrane.[1][4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus.[1][4] In the Golgi, STING acts as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][3][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][3][5][6] This cascade ultimately stimulates a potent anti-tumor and anti-pathogen immune response.[7][8]
Q2: I am observing high variability in IFN-β secretion between different cell lines treated with this compound. What could be the cause?
A2: High variability in response to STING agonists across different cell lines is a known challenge. Several factors can contribute to this:
-
Variable STING Expression: The level of STING protein expression can differ significantly between cell types and even within samples of the same tissue type.[9] Cell lines with low or absent STING expression will naturally be less responsive to this compound.
-
Genetic Polymorphisms: The human STING protein has several known allelic variants (e.g., HAQ, R232H) that exhibit different reactivity to chemical stimuli and signaling intensity.[5][10] For instance, the HAQ allele (R71H-G230A-R293Q) can show poor responsiveness to some STING agonists.[5] It is crucial to know the STING genotype of the cell lines you are using.
-
Upstream Pathway Components: Deficiencies or variations in other components of the cGAS-STING pathway, such as cGAS or TBK1, can also affect the outcome.
-
Cellular Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are experiencing stress can exhibit altered signaling responses.
Q3: My in vivo experiments show limited efficacy, even with a dose that is effective in vitro. What are the potential reasons?
A3: Translating in vitro efficacy to in vivo models presents several challenges:
-
Pharmacokinetics and Delivery: STING agonists, particularly first-generation cyclic dinucleotides, can have poor pharmacokinetic properties, including a short half-life and low cell permeability.[11][12][13] Systemic administration may not achieve sufficient concentration at the tumor site. This is why many studies utilize intratumoral injections.[7][12]
-
Tumor Microenvironment (TME): The effectiveness of STING agonists is highly dependent on the TME. "Cold" tumors, which lack immune cell infiltration, may not respond well because the necessary immune cells (like dendritic cells and T cells) are not present to be activated.[7] The goal of STING agonists is often to convert these "cold" tumors into "hot," immune-inflamed tumors.[7][11]
-
Species Specificity: Some STING agonists have demonstrated species-specific activity. A notable example is DMXAA, which activates murine STING but fails to bind to the human protein.[11] It is essential to confirm that this compound is active against the STING protein of the animal model being used.
Q4: Can excessive activation of the STING pathway by a modulator lead to adverse effects?
A4: Yes, hyperactivation of the STING pathway can be detrimental. The most significant concern is the potential to induce a "cytokine storm," a severe inflammatory response characterized by abnormally high levels of circulating cytokines like TNF-α, IL-6, and IL-1β.[1][14][15] This systemic inflammation can lead to fever, hypotension, tissue damage, multi-organ failure, and can be life-threatening.[1][14] This is a primary reason why local (e.g., intratumoral) rather than systemic delivery is often preferred for potent STING agonists in clinical development.[7][12]
Troubleshooting Guides
Issue 1: Low or No Phosphorylation of TBK1/IRF3 After Treatment
| Potential Cause | Recommended Solution |
| Low STING Expression | Verify STING protein levels in your cell line via Western blot or qPCR. If low, consider using a cell line known to have robust STING expression (e.g., THP-1, RAW 264.7) or a system with ectopic STING expression.[10] |
| Inactive STING Allele | Genotype your cells for common STING polymorphisms. If using a low-activity allele, switch to a cell line with a wild-type or more responsive variant.[5] |
| Poor Compound Permeability | If using an in vitro cell-based assay, the compound may not be efficiently crossing the plasma membrane.[13] Consider using a transfection reagent or a cell permeabilization agent. For some compounds, this is a known limitation. |
| Incorrect Timing | Phosphorylation events can be transient. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the peak phosphorylation time for your specific cell type and agonist concentration. |
| Compound Degradation | Ensure the compound is stored correctly and freshly diluted for each experiment. Some modulators can be unstable in solution. |
Issue 2: Inconsistent Cytokine (e.g., IFN-β) Measurement
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Inconsistent cell numbers will lead to variable results. Ensure precise and consistent cell seeding for all wells and experiments. Adherent cells should be allowed to attach and spread evenly before treatment. |
| Reagent Variability | Use the same lot of reagents (e.g., FBS, media, ELISA kits) for comparative experiments to minimize variability. |
| ELISA Technique | Ensure proper washing steps, accurate pipetting, and adherence to incubation times as specified by the ELISA kit manufacturer. Include appropriate standards and controls on every plate. |
| "Bell-Shaped" Dose-Response | Some STING agonists can exhibit a bell-shaped dose-response curve, where higher concentrations lead to a decrease in signaling output, possibly due to negative feedback mechanisms or cytotoxicity.[3] Perform a wide dose-response curve to identify the optimal concentration. |
| Cell Health | Monitor cell viability in parallel with your cytokine assay (e.g., using an MTT or LDH assay). High concentrations of the modulator may be causing cytotoxicity, leading to reduced cytokine output. |
Data Presentation
Table 1: Comparative Activity of Representative STING Agonists
| Compound | Type | Target | In Vitro Activity (THP-1 IFN-β EC50) | Binding Affinity (Kd) | Key Characteristics |
| 2'3'-cGAMP | Cyclic Dinucleotide | Human/Mouse STING | ~5 µM | ~110 nM[2] | Natural STING ligand; high affinity but poor cell permeability.[12] |
| diABZI | Non-CDN Small Molecule | Human STING | ~3.1 µM[2] | ~1.6 nM[2] | Potent, non-nucleotide agonist. |
| MSA-2 | Non-CDN Small Molecule | Human STING | ~8 nM (dimer)[16] | Not Reported | Orally available non-CDN agonist.[16] |
| SNX281 | Non-CDN Small Molecule | Human STING | Not Reported | Not Reported | Systemically available; functions via a self-dimerizing mechanism.[17] |
| DMXAA | Non-CDN Small Molecule | Mouse STING | Not applicable | ~130 nM (mouse)[2] | Fails to bind and activate human STING.[11] |
Note: Data is compiled from multiple sources for representative purposes. "this compound" is a placeholder; researchers should consult the specific technical data sheet for their molecule of interest.
Experimental Protocols & Visualizations
Protocol 1: In Vitro STING Activation and IFN-β Measurement
This protocol outlines a general procedure for stimulating cells with a STING agonist and measuring the subsequent production of IFN-β using an ELISA.
1. Cell Seeding:
-
For suspension cells (e.g., THP-1 monocytes), seed at a density of 5 x 10^5 cells/well in a 96-well plate.[4]
-
For adherent cells (e.g., MEFs, HT-29), seed at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate cells for 2-4 hours (suspension) or overnight (adherent) at 37°C, 5% CO2.
2. Cell Stimulation:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test is 0.1 µM to 100 µM.[4]
-
Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Carefully remove the old medium from adherent cells or centrifuge and resuspend suspension cells.
-
Add 100 µL of the prepared agonist dilutions or vehicle control to the appropriate wells.
-
Incubate for a predetermined time (e.g., 6-24 hours). The optimal time should be determined empirically.
3. Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant for cytokine analysis. Samples can be stored at -80°C if not analyzed immediately.
-
Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions precisely.
4. Data Interpretation:
-
Generate a standard curve using the provided recombinant IFN-β standards.
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
-
Plot the IFN-β concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for in vitro STING agonist activity screening.
Protocol 2: Western Blot for STING Pathway Activation
This protocol describes the detection of phosphorylated TBK1 and IRF3 as a direct measure of STING pathway activation.
1. Cell Culture and Lysis:
-
Seed cells (e.g., 2 x 10^6 cells in a 6-well plate) and allow them to adhere overnight.
-
Stimulate cells with the desired concentration of this compound for the optimal time determined in a time-course experiment (e.g., 1-2 hours).
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample (to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes.
3. SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-TBK1 (Ser172), p-IRF3 (Ser396), total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
Caption: The cGAS-STING signaling pathway activation.
Caption: Troubleshooting logic for STING modulator experiments.
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 6. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Stimulator of Interferon Genes Protein (STING) Expression in Cancer Cells: A Tissue Microarray Study Evaluating More than 18,000 Tumors from 139 Different Tumor Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the cGAS-STING pathway as an inflammatory crossroad in coronavirus disease 2019 (COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Potency of STING Modulator-7 In Vitro
Welcome to the technical support center for STING Modulator-7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro experiments and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. Upon entering the cell, it directly binds to the STING protein, which is primarily located on the endoplasmic reticulum.[1][2] This binding event induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus.[2][3][4] Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3][4]
Q2: Which cell lines are recommended for in vitro assays with this compound?
A2: Human monocytic cell lines such as THP-1 are highly recommended as they have a functional STING pathway.[1][6] For reporter assays, HEK293T cells engineered to express STING and a reporter gene (e.g., luciferase under an ISRE promoter) are also commonly used.[7] It's crucial to use cell lines with all the necessary components of the STING pathway.[6] Murine cell lines like RAW264.7 (macrophage) and DC2.4 (dendritic cell) are also suitable for studying STING activation.[7]
Q3: My this compound shows high activity in murine cells but low to no activity in human cells. Why is this happening?
A3: This discrepancy is often due to structural differences between murine and human STING proteins.[6] Some STING agonists are species-specific. For instance, the small molecule DMXAA is a potent activator of murine STING but does not activate human STING.[6] It is essential to verify that this compound is active against the STING variant of the species you are studying.
Q4: What are the critical positive and negative controls for my experiments?
A4: For a robust experimental design, the following controls are recommended:
-
Negative Control: A vehicle-only control (e.g., DMSO) to establish the baseline response.[3]
-
Positive Control: A known STING agonist like 2'3'-cGAMP to confirm that the STING pathway in your cells is functional.[3][6]
-
Cell Line Control: If using a reporter cell line, a parental cell line lacking the reporter construct can be used to check for non-specific effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No IFN-β/Cytokine Response | Agonist Integrity: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.[6] | Prepare fresh dilutions of the agonist for each experiment and avoid repeated freeze-thaw cycles.[6] |
| Cell Health: Cells may be unhealthy, have a high passage number, or be contaminated with mycoplasma.[6] | Ensure cells are healthy and within an optimal passage number range. Regularly test for mycoplasma contamination.[6] | |
| Suboptimal Cell Density: Cell density can significantly impact the response. Too few cells will produce a weak signal, while over-confluent cells may respond poorly.[6] | Optimize cell seeding density for your specific cell line and assay. | |
| Inefficient Cellular Uptake: Many STING agonists, particularly cyclic dinucleotides, have poor cell membrane permeability.[8] | For cell lines like HEK293T, use a suitable transfection reagent to deliver the modulator into the cells.[3] | |
| High Variability Between Replicates | Technical Inconsistencies: Uneven cell seeding, inaccurate pipetting, or variations in incubation times can lead to high variability.[6] | Ensure precise and consistent execution of all protocol steps. Use master mixes and calibrated pipettes to minimize pipetting errors.[6] |
| Agonist Stability: The stability of the STING agonist in culture media can be a factor, as some are susceptible to enzymatic degradation.[6] | Use freshly prepared dilutions for each experiment. Consider using delivery systems like nanoparticles to protect the agonist from degradation.[6] | |
| High Cytotoxicity Observed | High Agonist Concentration: High concentrations of this compound might induce cell death, which can confound the interpretation of results.[6] | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays to determine the optimal non-toxic concentration range.[6] |
Experimental Protocols
Protocol 1: IFN-β Production Assay in THP-1 Cells
This protocol describes the stimulation of differentiated THP-1 cells to measure the production of IFN-β via ELISA.
1. Differentiation of THP-1 Cells:
- Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
- Incubate for 24-48 hours at 37°C and 5% CO2.
- Gently aspirate the PMA-containing medium, wash once with fresh serum-free medium, and then add fresh complete medium.
- Rest the cells for 24 hours before stimulation.[6]
2. Cell Stimulation:
- Prepare serial dilutions of this compound and a positive control (e.g., 2'3'-cGAMP) in complete medium.
- Aspirate the medium from the differentiated THP-1 cells and add 100 µL of the agonist dilutions or vehicle control.
- Incubate the plate for 16-24 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.[6]
3. Supernatant Collection and ELISA:
- After incubation, centrifuge the plate at 400 x g for 5 minutes.
- Carefully collect the supernatant without disturbing the cell pellet.[3]
- Perform an ELISA for IFN-β on the collected supernatants according to the manufacturer's instructions.[3]
4. Data Analysis:
- Generate a standard curve using the provided IFN-β standards.
- Determine the concentration of IFN-β in each sample from the standard curve.
- Plot the IFN-β concentration as a function of the this compound concentration to determine the EC50 value.[3]
Protocol 2: STING Pathway Activation by Western Blot
This protocol assesses the phosphorylation of key proteins in the STING pathway (STING, TBK1, and IRF3).[3]
1. Cell Lysis:
- Seed cells (e.g., THP-1) in a 6-well plate and stimulate with this compound for a predetermined time (e.g., 1-4 hours).
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Collect cell lysates and centrifuge to pellet cell debris.
2. Protein Quantification and Sample Preparation:
- Determine the protein concentration of the supernatants using a BCA assay.
- Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
3. Western Blotting:
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[3]
- Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and their total protein counterparts overnight at 4°C.[3] Also probe for a loading control like GAPDH or β-actin.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
- Develop the blot using a chemiluminescent substrate and capture the image.[3]
4. Data Analysis:
- Quantify the band intensities for the phosphorylated and total proteins.
- Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.[3]
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING Modulator-7 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with STING (Stimulator of Interferon Genes) modulator-7. The content is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not responding to the STING modulator-7 agonist. What are the possible reasons and solutions?
A1: Lack of cellular response is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Cell Line Suitability:
-
STING Expression: Confirm that your cell line expresses STING. Some common cell lines, like HEK293T, are STING-deficient and require transient or stable transfection to express STING for functional assays.[1][2]
-
Downstream Pathway Components: Ensure essential downstream signaling proteins like TBK1 and IRF3 are present and functional in your cell line.[1]
-
Cell Line Origin: Be aware of species-specific differences in STING modulators. For example, DMXAA is a potent agonist for murine STING but does not activate human STING.[3][4][5]
-
-
Compound Viability and Delivery:
-
Solubility: this compound may have solubility issues. Ensure it is fully dissolved in a compatible solvent (e.g., DMSO) before diluting in culture media. Precipitates can lead to inconsistent results.
-
Concentration: The optimal concentration for STING activation can vary significantly between cell lines and specific modulators. Perform a dose-response experiment to determine the EC50 for your system.[6]
-
Delivery Method: For cyclic dinucleotide-based agonists, which are often charged and have poor membrane permeability, a transfection reagent may be necessary for efficient intracellular delivery in many cell types.[1][7]
-
-
Experimental Readout:
-
Timing: The kinetics of STING activation can vary. Measure readouts like IRF3 phosphorylation at earlier time points (e.g., 1-6 hours) and cytokine production at later time points (e.g., 12-24 hours).[1][8]
-
Assay Sensitivity: Ensure your detection method (e.g., ELISA, qPCR, Western blot) is sensitive enough to detect the expected changes.
-
Q2: I am observing high levels of cytotoxicity after treating my cells with this compound. How can I mitigate this?
A2: Cell death can be a consequence of over-stimulation of the innate immune response or off-target effects of the compound.
-
Optimize Concentration: Perform a dose-response curve to find a concentration that activates the STING pathway with minimal cell death.
-
Incubation Time: Reduce the incubation time. A shorter exposure may be sufficient to trigger the signaling cascade without causing excessive toxicity.
-
Vehicle Control: High concentrations of solvents like DMSO can be toxic to cells. Ensure your vehicle control uses the same final solvent concentration as your experimental conditions.
-
Cell Confluence: Ensure cells are in a healthy state and at an optimal confluence (typically 70-90%) before treatment. Stressed or overly confluent cells can be more susceptible to toxic effects.[7]
-
Autophagy and Apoptosis: Prolonged STING activation can induce programmed cell death pathways like apoptosis and autophagy.[9] Consider using markers for these pathways to understand the mechanism of cell death.
Q3: My Western blot for phosphorylated IRF3 (p-IRF3) is not working or shows weak signal. What should I do?
A3: Detecting phosphorylated proteins can be challenging. Here are some tips for improving your p-IRF3 Western blot:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Positive Control: A reliable positive control is crucial. Treating cells like THP-1 with a known STING agonist such as 2'3'-cGAMP can provide a robust p-IRF3 signal.[8]
-
Time Course: Phosphorylation of IRF3 is a transient event. Perform a time-course experiment (e.g., 0, 30, 60, 120, 240 minutes) to identify the peak of phosphorylation.
-
Antibody: Use a validated antibody specific for phosphorylated IRF3 (e.g., at Ser396).[8][10] Ensure you are using the recommended antibody dilution and blocking conditions (e.g., BSA instead of milk for some phospho-antibodies).[8]
-
Loading Amount: You may need to load a higher amount of total protein (e.g., up to 70µg) to detect a clear signal.[8]
Q4: I see variability in my results between experiments. How can I improve reproducibility?
A4: Consistency is key in cell-based assays.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Reagent Quality: Ensure the quality and consistency of your reagents, including cell culture media, serum, and the STING modulator itself. Prepare fresh dilutions of the modulator for each experiment.
-
Standardized Protocols: Adhere strictly to your optimized protocols for cell seeding density, treatment duration, and assay procedures.
-
Control for STING Allelic Variants: The human population has several STING protein variants that can exhibit different responses to agonists.[11] If working with primary human cells, be aware that genetic variability can contribute to different responses.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for STING activation assays. Note that these are starting points and should be optimized for your specific experimental conditions.
Table 1: Recommended Concentrations of Common STING Agonists
| STING Agonist | Cell Line | Typical Concentration Range | Expected EC50 | Reference |
| 2'3'-cGAMP | THP-1 | 10 - 200 µM | ~70 - 124 µM | [6] |
| 2'3'-cGAMP | HEK293T (transfected) | 0.5 - 2 µg/mL | Not specified | [7] |
| DMXAA (murine) | C57BL/6 Spleen Cells | 25 - 75 µM | Not specified | [3][4][10] |
| diABZI | Human PBMCs | >130 nM (for IFN-β secretion) | Not specified | [12] |
Table 2: Key Readouts for STING Pathway Activation
| Readout | Assay | Typical Time Point | Key Considerations |
| STING Phosphorylation | Western Blot | 30 min - 2 hours | Use phosphatase inhibitors. |
| TBK1 Phosphorylation | Western Blot | 30 min - 2 hours | Use phosphatase inhibitors. |
| IRF3 Phosphorylation | Western Blot | 30 min - 4 hours | Transient signal, optimize time course.[8][10] |
| IRF3 Nuclear Translocation | Immunofluorescence | 1 - 4 hours | Observe movement from cytoplasm to nucleus.[10] |
| IFN-β mRNA Expression | qPCR | 4 - 8 hours | Normalize to a stable housekeeping gene.[1] |
| IFN-β Protein Secretion | ELISA | 12 - 24 hours | Measure in cell culture supernatant.[6] |
| CXCL10 (IP-10) Secretion | ELISA | 12 - 24 hours | A common IFN-stimulated gene product.[1] |
| ISG Reporter Activity | Luciferase Assay | 18 - 24 hours | Requires a reporter cell line.[1] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro STING Activation and Analysis
This protocol outlines a general workflow for treating cells with a STING agonist and measuring downstream readouts.
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-90% confluency on the day of treatment.[7]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions in cell culture medium.
-
Cell Treatment:
-
For soluble, cell-permeable agonists: Add the diluted compound directly to the cells.
-
For poorly permeable agonists (like cGAMP): Pre-incubate the agonist with a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's protocol before adding to the cells.[1][7]
-
-
Incubation: Incubate cells for the desired time period based on the intended readout (see Table 2).
-
Sample Collection and Analysis:
-
For Western Blotting: Aspirate the medium, wash cells with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For qPCR: Aspirate the medium, and lyse the cells directly in a lysis buffer compatible with RNA extraction kits.
-
For ELISA: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C or used immediately.
-
Visualizations
Below are diagrams illustrating key concepts in this compound experiments.
Caption: Canonical cGAS-STING signaling pathway.
Caption: A logical workflow for troubleshooting lack of response.
References
- 1. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
- 2. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the STING pathway enhances immunity and improves survival in a murine myeloid leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ibiantech.com [ibiantech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing STING Modulator-7 and Chemotherapy Co-administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on optimizing the co-administration of STING Modulator-7 and chemotherapy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with chemotherapy?
A1: The combination of this compound with chemotherapy is based on a synergistic mechanism of action. Many chemotherapeutic agents induce immunogenic cell death (ICD) in cancer cells, leading to the release of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs), including cytosolic double-stranded DNA (dsDNA).[1][2] This chemotherapy-induced dsDNA can activate the cGAS-STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4][5] this compound, as a direct STING agonist, can further amplify this immune response, converting an immunologically "cold" tumor microenvironment into a "hot" one that is more susceptible to an anti-tumor immune attack.[5][6] This enhanced immune activation can lead to improved tumor control and the development of long-lasting immunological memory.[2]
Q2: Which types of chemotherapy are most likely to synergize with this compound?
A2: Chemotherapies that are known to induce DNA damage and ICD are considered the best candidates for combination with STING agonists. These include:
-
Topoisomerase inhibitors: Such as irinotecan (and its active metabolite SN38) and doxorubicin, have been shown to be potent activators of the cGAS-STING pathway.[7]
-
Platinum-based agents: Like cisplatin and carboplatin, cause DNA damage that can lead to the release of cytosolic DNA and subsequent STING activation.[1][8]
-
Taxanes: Paclitaxel, for instance, can also induce STING-dependent anti-tumor immunity.[9]
Q3: What are the common challenges encountered when co-administering this compound and chemotherapy?
A3: Researchers may face several challenges, including:
-
Systemic toxicity: The potent immune-stimulating effects of STING agonists can lead to a "cytokine storm," causing systemic inflammation and toxicity if not properly managed.[3]
-
Suboptimal dosing and scheduling: The timing and dosage of both the STING agonist and the chemotherapeutic agent are critical for achieving a synergistic effect without overlapping toxicities.[2]
-
Inefficient drug delivery: STING is a cytosolic protein, and therefore, effective intracellular delivery of this compound to target cells within the tumor microenvironment is crucial for its activity.[5][6]
-
Inherent or acquired resistance: Cancer cells can develop resistance to STING agonists through various mechanisms, such as the epigenetic silencing of the STING1 gene.[10]
Q4: How can I assess the activation of the STING pathway in my in vitro experiments?
A4: Activation of the STING pathway can be confirmed through several methods:
-
Western Blotting: To detect the phosphorylation of key downstream signaling proteins such as STING, TBK1, and IRF3.[4]
-
ELISA or Multiplex Assays: To quantify the secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) in the cell culture supernatant.[4][11]
-
RT-qPCR: To measure the upregulation of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and CCL5.[12][13]
-
Reporter Cell Lines: Using cell lines that express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).[4][14]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps | Rationale |
| No or low STING pathway activation (e.g., no IFN-β secretion). | 1. Inactive this compound.2. Loss of STING expression in the cancer cell line.3. Defective downstream signaling components. | 1. Test the activity of this compound on a positive control cell line known to have a functional STING pathway (e.g., THP-1 monocytes).2. Perform a Western blot to confirm the expression of STING protein in your target cells.3. Check for the expression of key downstream proteins like cGAS, TBK1, and IRF3 via Western blot.[10] | 1. Ensures the compound is active.2. Epigenetic silencing of the STING1 gene is a common resistance mechanism in cancer cells.[10]3. A defect in any part of the signaling cascade will prevent a response. |
| High background of STING activation in control cells. | 1. Mycoplasma contamination.2. Stressful cell culture conditions. | 1. Regularly test cell cultures for mycoplasma contamination.2. Ensure optimal cell culture conditions (e.g., proper cell density, fresh media). | 1. Mycoplasma can produce cyclic dinucleotides that activate STING.2. Cellular stress can lead to the release of mitochondrial DNA into the cytosol, activating the cGAS-STING pathway. |
| Inconsistent results between experiments. | 1. Variability in cell passage number.2. Inconsistent timing of treatment and sample collection. | 1. Use cells within a consistent and low passage number range.2. Strictly adhere to the established experimental timeline for treatment and harvesting. | 1. Cell characteristics can change with high passage numbers.2. The kinetics of STING pathway activation are transient. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps | Rationale |
| Excessive systemic toxicity (e.g., weight loss, ruffled fur, lethargy). | 1. Dose of this compound is too high.2. Overlapping toxicities with chemotherapy. | 1. Perform a dose-titration study to determine the maximum tolerated dose (MTD).[3]2. Stagger the administration of this compound and chemotherapy (e.g., administer this compound 24-48 hours after chemotherapy). | 1. High systemic levels of STING agonists can lead to a cytokine storm.[3]2. Temporal separation can allow for recovery from the acute toxicity of each agent. |
| Lack of anti-tumor efficacy. | 1. Poor delivery of this compound to the tumor.2. Immunosuppressive tumor microenvironment.3. Poorly immunogenic tumor model. | 1. Consider intratumoral administration or the use of a nanoparticle-based delivery system to improve tumor accumulation.[3][5]2. Combine with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody).[3]3. Choose a syngeneic tumor model known to be responsive to immunotherapy. | 1. Localized delivery can increase the therapeutic index and reduce systemic toxicity.[3]2. Checkpoint inhibitors can overcome the negative regulation of T cell function within the tumor.[5]3. The efficacy of immunotherapy is dependent on the presence of a functional host immune system. |
| High variability in tumor growth within a treatment group. | 1. Inconsistent tumor cell implantation.2. Inaccurate intratumoral injections. | 1. Ensure a consistent number of viable tumor cells are injected subcutaneously at the same site for each animal.2. Use a small injection volume and a consistent technique to ensure the entire dose is delivered into the tumor with minimal leakage.[3] | 1. Uniform tumor take and initial growth are crucial for reliable data.2. Proper injection technique is critical for accurate and reproducible local drug delivery. |
Data Presentation
Table 1: Representative In Vitro Potency of STING Agonists
Note: The following data is a synthesized representation from multiple preclinical studies on various STING agonists and should be used as a general guide. Actual values for this compound will need to be determined experimentally.
| Cell Line | Assay | Readout | STING Agonist EC50 |
| Human THP-1 monocytes | ELISA | IFN-β Secretion | 50 - 500 nM |
| Murine RAW 264.7 macrophages | Reporter Assay | ISRE-Luciferase | 100 - 1000 nM |
| Human PBMCs | ELISA | CXCL10 Secretion | 20 - 200 nM |
Table 2: Representative In Vivo Anti-Tumor Efficacy of STING Agonist and Chemotherapy Combination
Note: The following data is a synthesized representation from multiple preclinical studies and should be used as a general guide. Efficacy will be dependent on the tumor model, dosing, and scheduling.
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Murine Colon Carcinoma (CT26) | Vehicle | 0 | 0 |
| Chemotherapy (e.g., Oxaliplatin) | 40 | 0 | |
| STING Agonist | 50 | 10 | |
| Chemotherapy + STING Agonist | 85 | 40 | |
| Murine Melanoma (B16-F10) | Vehicle | 0 | 0 |
| Chemotherapy (e.g., Doxorubicin) | 30 | 0 | |
| STING Agonist | 40 | 0 | |
| Chemotherapy + STING Agonist | 75 | 20 |
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Pathway Activation
Objective: To determine the in vitro potency of this compound in activating the STING signaling pathway.
Materials:
-
Target cancer cell line or immune cell line (e.g., THP-1)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
96-well and 6-well cell culture plates
-
Reagents for Western blotting, ELISA, or RT-qPCR
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates (for ELISA/reporter assays) or 6-well plates (for Western blot/RT-qPCR) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
For single-agent treatment, add the compounds to the respective wells.
-
For combination treatment, add the chemotherapeutic agent first for a predetermined duration (e.g., 24 hours) to induce dsDNA release, followed by the addition of this compound for another 6-24 hours.
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
RNA: Lyse the cells directly in the plate using a lysis buffer from an RNA extraction kit for RT-qPCR analysis.
-
-
Analysis:
-
ELISA: Quantify the concentration of IFN-β and other cytokines according to the manufacturer's protocol.[4]
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-STING, p-TBK1, p-IRF3, and total proteins as loading controls.[4]
-
RT-qPCR: Synthesize cDNA from the extracted RNA and perform quantitative PCR using primers for IFNB1, CXCL10, CCL5, and a housekeeping gene.[12]
-
Protocol 2: In Vivo Evaluation of Anti-Tumor Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cell line (e.g., CT26 or B16-F10)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Sterile PBS or vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle, Chemotherapy alone, this compound alone, Combination).
-
Treatment Administration:
-
Administer the chemotherapeutic agent (e.g., intraperitoneally) according to an established schedule.
-
Administer this compound (e.g., intratumorally or systemically) at a predetermined dose and schedule. For combination therapy, a common schedule is to administer the STING agonist 24-48 hours after the chemotherapy.[2]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice daily for signs of toxicity.[3]
-
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors, spleens, and blood for further analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway activated by chemotherapy and this compound.
Caption: General experimental workflow for evaluating this compound and chemotherapy co-administration.
References
- 1. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporally programmed STING nanoadjuvant delivery unlocks synergistic chemotherapy-induced antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
Technical Support Center: Systemic Delivery of STING Modulator-7
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers working with the systemic delivery of STING Modulator-7, a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. Our goal is to help you navigate the common challenges associated with in vivo applications and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule agonist designed to mimic the endogenous ligand 2'3'-cGAMP.[1] It binds directly to the STING protein, which is primarily located on the endoplasmic reticulum (ER) membrane.[1][2] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor IRF3.[1][4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-I) and other pro-inflammatory cytokines, orchestrating a powerful innate immune response.[3][4][5]
Q2: What are the main challenges in the systemic delivery of STING agonists like Modulator-7?
A2: The systemic administration of STING agonists is hampered by several key factors:
-
Poor Pharmacokinetics and Stability: Natural cyclic dinucleotide (CDN) STING agonists are often unstable and cleared rapidly from circulation, exhibiting a short half-life.[6][7] They are also susceptible to enzymatic degradation.[7][8]
-
Low Bioavailability and Cell Permeability: Due to their polar and anionic nature, many STING agonists have poor membrane permeability, making it difficult to reach the cytosolic STING protein.[7][9][10]
-
Systemic Toxicity and Off-Target Effects: Widespread, non-targeted activation of the STING pathway can lead to a massive release of pro-inflammatory cytokines, known as a "cytokine storm" or Cytokine Release Syndrome (CRS).[11][12] This can cause severe side effects, including weight loss, lethargy, and potential autoimmune-like symptoms with chronic exposure.[12][13]
-
Suboptimal Tumor Accumulation: Achieving a therapeutically effective concentration in the tumor microenvironment (TME) without causing systemic toxicity is a significant hurdle.[3][14]
Q3: What are the common signs of systemic toxicity in animal models after administering this compound?
A3: Researchers should monitor animal models closely for signs of systemic toxicity, which are often linked to excessive cytokine production.[11] Common indicators include:
-
Acute and significant body weight loss (>15-20%).[12]
-
Lethargy, ruffled fur, and hunched posture.[12]
-
Fever.[11]
-
Elevated serum levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-β.[13]
Q4: How can nanoparticle-based formulations improve the systemic delivery of this compound?
A4: Encapsulating this compound into nanoparticles (NPs) offers a promising solution to many of the challenges of systemic delivery.[14][15]
-
Improved Pharmacokinetics: Nanoencapsulation can protect the agonist from enzymatic degradation and rapid clearance, significantly extending its circulation half-life.[8][9]
-
Enhanced Tumor Targeting: NPs can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[14]
-
Facilitated Cellular Uptake: Formulations like lipid-based nanoparticles (LNPs) or polymers can facilitate entry into target cells and promote endosomal escape, delivering the agonist to the cytosol where STING resides.[10][16][17]
-
Reduced Systemic Toxicity: By shielding the agonist and targeting it to the tumor, nanoparticle delivery can reduce widespread immune activation and minimize off-target side effects.[14][17]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Excessive weight loss and signs of sickness in animal models post-administration.
| Potential Cause | Recommended Solution | Rationale |
| Dose is too high | Perform a dose-titration study to determine the Maximum Tolerated Dose (MTD). Start with a lower dose and escalate gradually. | High concentrations of systemically administered STING agonists can induce a "cytokine storm," leading to acute toxicity.[12] Lower doses may still be effective while being better tolerated. |
| Rapid systemic dissemination | Switch from intravenous (i.v.) to intratumoral (i.t.) administration to validate local activity and establish a therapeutic window. | Direct injection into the tumor is a common strategy to limit systemic exposure and mitigate toxicity.[12][18] |
| Formulation leads to rapid release | If using a nanoparticle formulation, characterize its release kinetics. Modify the formulation to achieve a more controlled, sustained release of the agonist. | A "burst release" can mimic a high-dose bolus injection. Controlled release can maintain therapeutic levels at the target site while avoiding sharp peaks in systemic concentration.[7] |
Issue 2: Lack of anti-tumor efficacy after systemic administration.
| Potential Cause | Recommended Solution | Rationale |
| Insufficient drug accumulation at the tumor site | Confirm tumor accumulation using a fluorescently labeled version of your nanoparticle formulation. If accumulation is low, consider optimizing NP size or surface chemistry (e.g., PEGylation). | Effective therapy requires a sufficient concentration of the agonist within the TME. NP properties heavily influence biodistribution.[9][16] |
| Poor intracellular delivery | Assess the ability of your delivery vehicle to facilitate endosomal escape in vitro. Use cell lines with STING-reporter constructs to confirm target engagement. | This compound must reach the cytosol to activate the pathway. The delivery system must overcome the endosomal barrier.[10] |
| Dose is below the therapeutic threshold | If no toxicity is observed, perform a dose-escalation study to see if efficacy can be achieved at higher, yet tolerable, doses. | A minimum concentration is required to sufficiently activate the STING pathway and elicit a potent anti-tumor immune response. |
| Tumor model is non-immunogenic ("cold") | Combine this compound with other therapies like immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or chemotherapy that induces immunogenic cell death. | STING agonists can help convert "cold" tumors into "hot," T-cell inflamed tumors, making them more responsive to other immunotherapies.[3][7][13] |
Issue 3: Inconsistent results or lack of STING activation in vitro.
| Potential Cause | Recommended Solution | Rationale |
| Cell line has a non-responsive STING allele | Sequence the STING gene in your cell line. Use cells known to possess a common and responsive human STING haplotype (e.g., THP-1 cells). | Single nucleotide polymorphisms (SNPs) in the human STING gene can lead to different haplotypes that vary in their response to specific agonists.[1] |
| Degradation of this compound | Prepare fresh solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. | The stability of STING agonists can be limited. Degradation will lead to lower effective concentrations and reduced activity. |
| Inefficient transfection/uptake | If using free agonist, use a transfection reagent optimized for nucleic acids/small molecules. If using nanoparticles, confirm cellular uptake via flow cytometry or microscopy with a labeled carrier. | Due to their charge and hydrophilicity, STING agonists require assistance to cross the cell membrane efficiently.[7][18] |
Section 3: Data Presentation & Experimental Protocols
Data Presentation
The following tables provide representative data to serve as a benchmark for your experiments with this compound.
Table 1: Comparative Pharmacokinetics of Free vs. LNP-Formulated this compound
| Parameter | Free this compound (i.v.) | LNP-STING Modulator-7 (i.v.) |
|---|---|---|
| Half-life (t½) | ~0.5 hours | ~18 hours |
| AUC (Area Under the Curve) | Low | High (approx. 40-fold increase[9]) |
| Peak Plasma Conc. (Cmax) | High, transient | Lower, sustained |
| Tumor Accumulation (24h) | < 1% of injected dose | 5-8% of injected dose |
Table 2: Physicochemical Properties of this compound Formulations
| Formulation Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| Lipid Nanoparticles (LNP) | 80 - 120 | < 0.15 | Slightly Negative (-10 to -20) | > 90% |
| Polymeric Micelles | 50 - 100 | < 0.2 | Near-Neutral | > 85% |
| Polymersomes | 100 - 150 | < 0.2 | Slightly Positive | > 90% |
Data is representative based on common nanoparticle platforms for CDN delivery.[15]
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Activation via IFN-β ELISA
This protocol describes how to measure the production of Interferon-beta (IFN-β), a primary downstream marker of STING activation.[15]
Materials:
-
THP-1 cells (or other suitable immune cell line)
-
This compound (free or formulated)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Methodology:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (and empty vehicle/nanoparticle controls) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.[15]
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of systemically delivered this compound in a syngeneic mouse model.[15]
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
This compound formulation, vehicle control
-
Calipers
-
Sterile PBS and syringes
Methodology:
-
Tumor Inoculation: Subcutaneously inoculate mice on the right flank with 5 x 10^5 to 1 x 10^6 tumor cells in 100 µL of sterile PBS.
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., PBS or empty nanoparticles)
-
Group 2: LNP-STING Modulator-7 (e.g., 1 mg/kg)
-
-
Treatment Administration: Administer the treatments intravenously (i.v.) via the tail vein at specified time points (e.g., Day 7, 10, and 13 post-inoculation).
-
Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health daily as indicators of toxicity.[12]
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% weight loss).
-
Analysis: Plot average tumor growth curves and individual animal survival (Kaplan-Meier plot) for each group. At the study endpoint, tumors and spleens can be harvested for further immunological analysis (e.g., flow cytometry for T-cell infiltration).
Section 4: Diagrams and Workflows
Visual aids for understanding the STING pathway and experimental processes.
References
- 1. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering and Delivery of cGAS-STING Immunomodulators for the Immunotherapy of Cancer and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. escholarship.org [escholarship.org]
- 17. dovepress.com [dovepress.com]
- 18. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of STING modulator-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving STING Modulator-7. Our aim is to help you address and overcome common challenges, particularly batch-to-batch variability, to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability with this compound. What are the potential causes?
A1: Batch-to-batch variability is a common challenge with synthesized small molecules and can stem from several factors related to the compound itself and the experimental setup.[1][2]
-
Compound Purity and Integrity: Minor variations in the synthesis and purification processes between batches can lead to different impurity profiles.[2] These impurities may interfere with the biological assay. The presence of inactive isomers can also affect potency.[3]
-
Quantification and Handling: Inaccurate concentration determination of the stock solution can lead to dosing errors. Improper storage, such as repeated freeze-thaw cycles, can degrade the compound.[1][4]
-
Experimental System: Inconsistencies in cell culture conditions, such as cell passage number, cell density, and serum lots, can significantly impact cellular responses to the modulator.[5][6]
Q2: How can we ensure the quality and consistency of a new batch of this compound?
A2: Rigorous quality control for each new batch is essential. We recommend the following analytical characterization:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the new batch and compare it to the Certificate of Analysis (CoA).[1]
-
Identity Confirmation: Confirm the molecular weight and structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Concentration Verification: Accurately determine the concentration of your stock solution using UV-Vis spectrophotometry.[1]
Q3: Our current batch of this compound shows lower than expected efficacy in our functional assays. How should we troubleshoot this?
A3: A decrease in efficacy can be due to compound degradation or issues within the assay itself.[1]
-
Confirm Compound Integrity: Aliquot the compound upon receipt and store it at -80°C to minimize freeze-thaw cycles.[1] Perform a functional assay comparing the new batch to a previously validated "gold standard" batch.
-
Verify Cell Line Health and STING Expression: Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).[4][5] Changes in cell culture can alter STING expression levels or the functionality of downstream signaling components.[1]
-
Optimize Assay Conditions: Re-evaluate critical assay parameters such as cell seeding density, incubation times, and reagent concentrations.[5]
Q4: We are observing a bell-shaped dose-response curve with this compound. Is this expected?
A4: Yes, a bell-shaped dose-response curve is often observed with STING agonists. At high concentrations, several factors can lead to a decrease in the observed response:
-
Negative Feedback Regulation: High levels of STING activation can induce negative feedback mechanisms, such as the induction of inhibitory molecules or autophagy-mediated degradation of STING pathway components.[7]
-
Systemic Inflammation and Toxicity: High concentrations can lead to a "cytokine storm" and cellular toxicity, which can mask the specific signaling effects.[7]
-
Vascular Disruption: In vivo, high local concentrations of STING agonists can cause vascular necrosis within the tumor microenvironment.[7]
Troubleshooting Guides
Issue 1: High Variability in Cytokine Production (e.g., IFN-β)
High variability in cytokine measurements between replicates or experiments is a common issue.[4]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a cell counter for accurate cell numbers.[5] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of this compound for each experiment.[4][5] |
| Agonist Degradation | Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution.[4] |
| Variable Incubation Times | Standardize all incubation times precisely. |
| "Edge Effect" in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile media to maintain humidity.[8] |
Issue 2: Low or No Signal in Downstream Signaling (e.g., p-TBK1, p-IRF3)
A lack of a detectable signal in downstream signaling cascades can be frustrating.
| Potential Cause | Troubleshooting Steps |
| Inefficient Modulator Delivery | This compound, like many small molecules, may have cell permeability issues. Consider using a suitable delivery vehicle if necessary.[7] |
| Low STING Expression | Confirm STING protein expression in your cell line by Western blot. Some cell lines may have low or absent STING expression.[4] |
| Incorrect Experimental Timing | Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the peak phosphorylation of signaling proteins. |
| Suboptimal Antibody Performance | Ensure your primary and secondary antibodies are validated for the application and used at the recommended dilutions. |
| Inactive Modulator | Test the activity of the current batch on a positive control cell line known to have a functional STING pathway (e.g., THP-1 cells).[4] |
Data Presentation
Table 1: Quality Control Analysis of this compound Batches
| Batch ID | Purity (HPLC, % Area) | Identity (MS, [M+H]⁺) | Concentration (UV-Vis, mM) |
| Batch A | 98.5% | Confirmed | 10.2 |
| Batch B | 95.2% | Confirmed | 9.8 |
| Batch C | 99.1% | Confirmed | 10.1 |
Table 2: Functional Comparison of this compound Batches
| Batch ID | Cell Line | EC50 (IFN-β ELISA, µM) | Maximal IFN-β Induction (Fold Change) |
| Batch A | THP-1 | 1.2 | 150 |
| Batch B | THP-1 | 3.5 | 95 |
| Batch C | THP-1 | 1.1 | 155 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines the direct binding of this compound to the STING protein in intact cells.[9]
-
Cell Treatment: Treat your cells with either this compound at the desired concentration or vehicle control (e.g., DMSO) and incubate under normal culture conditions for 1 hour.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer with protease and phosphatase inhibitors, followed by three freeze-thaw cycles.[9]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble STING protein by Western blot.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble STING protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
IFN-β ELISA
This protocol quantifies the secretion of IFN-β from cells treated with this compound.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a dose range of this compound or vehicle control for 18-24 hours.
-
Sample Collection: Carefully collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for IFN-β overnight at 4°C.[8]
-
Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.[8]
-
Add your collected supernatants and IFN-β standards to the wells and incubate for 2 hours.[8]
-
Wash the plate and add a biotinylated detection antibody for 1-2 hours.[8]
-
Wash and add streptavidin-HRP conjugate for 30 minutes.[8]
-
Wash and add TMB substrate. Stop the reaction with a stop solution.[8]
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[8]
Western Blot for STING Pathway Activation
This protocol assesses the phosphorylation of key proteins in the STING signaling pathway.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, STING, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: STING signaling pathway activation by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining STING Modulator-7 Treatment Schedules for Efficacy
Welcome to the technical support center for STING Modulator-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment schedules and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of viral or bacterial infection, or cellular damage.[1][2] Upon administration, this compound directly binds to and activates the STING protein, which is predominantly located on the endoplasmic reticulum.[1][2][3] This activation triggers a conformational change, leading to STING's translocation to the Golgi apparatus. There, it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][2] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines and chemokines.[1][2][4][5] This cascade initiates a powerful innate immune response and helps in the priming of a subsequent adaptive immune response.[6][7]
Q2: What are the key downstream effects of this compound activation that I should measure to confirm its activity?
A2: The primary and most direct downstream effect to measure is the production of type I interferons, particularly IFN-β.[2][8] Additionally, you should assess the secretion of other pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, CXCL10, and CCL5, as these are also hallmarks of STING pathway activation.[9][10][11] On a cellular level, you can measure the phosphorylation of key signaling proteins like TBK1, STING, and IRF3 via Western blot.[8][12] Furthermore, activation of the STING pathway should lead to the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs), which can be assessed by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II.[7][13]
Q3: We are observing high toxicity and cell death in our in vitro assays. What could be the cause and how can we mitigate it?
A3: High concentrations of STING agonists can lead to excessive inflammation and various forms of cell death, including apoptosis and pyroptosis.[8] The observed toxicity could be due to a dose of this compound that is too high for the specific cell type being used. Different cell types exhibit varying sensitivity to STING activation.
To mitigate this, consider the following:
-
Dose-response titration: Perform a thorough dose-response experiment to identify the optimal concentration of this compound that induces a robust immune response with minimal cell death. Studies have shown that lower concentrations can sometimes induce a different, potentially more favorable, cytokine profile.[8]
-
Time-course experiment: The duration of exposure to the modulator can also influence cell viability. Assess cell death at multiple time points to determine the optimal treatment window.
-
Cell density: Ensure that cells are seeded at an appropriate density, as this can influence their health and susceptibility to treatment-induced stress.
Q4: Our in vivo experiments show initial tumor regression followed by relapse. How can we optimize the treatment schedule for a more durable response?
A4: This is a common challenge in cancer immunotherapy. The initial response is likely due to the potent, acute inflammation induced by this compound. However, this can be followed by the development of adaptive resistance mechanisms or T-cell exhaustion. To achieve a more durable anti-tumor response, consider these strategies:
-
Combination therapy: Combining this compound with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), can be highly effective.[14][15] STING activation can increase PD-L1 expression on tumor cells, making them more susceptible to checkpoint blockade.[15]
-
Dosing schedule: Instead of a single high dose, a schedule of repeated low doses might sustain the anti-tumor immune response while minimizing toxicity and adaptive resistance.[16]
-
Route of administration: For solid tumors, intratumoral injection can maximize local immune activation while reducing systemic side effects.[16][17] However, novel systemic delivery systems are also being explored to target metastatic disease.[18][19]
Q5: We are not observing the expected level of T-cell infiltration into the tumor microenvironment (TME) after treatment. What could be the issue?
A5: Insufficient T-cell infiltration can be a significant barrier to the efficacy of STING agonists. Several factors could be at play:
-
"Cold" tumor microenvironment: The baseline TME may lack the necessary chemokines to attract T-cells. STING activation is intended to convert these "cold" tumors into "hot," inflamed ones, but the effect might be insufficient on its own.[14][20]
-
Vascular barriers: The tumor vasculature may not be permissive for T-cell extravasation. Interestingly, STING agonists have been shown to promote tumor vascular normalization, which should facilitate immune cell infiltration.[16] If this is not occurring, the dose or schedule may need adjustment.
-
Insufficient antigen presentation: T-cell priming may be inadequate if APCs are not effectively capturing and presenting tumor antigens. Ensure that the treatment is leading to sufficient immunogenic cell death to release tumor antigens.
Troubleshooting Guides
Issue 1: High variability in cytokine production between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Cell line instability or high passage number | Use low-passage cells and ensure a consistent cell source for all experiments. |
| Inconsistent seeding density | Carefully count and seed cells to ensure uniform density across all wells/plates. |
| Variability in this compound preparation | Prepare a fresh stock solution of this compound for each experiment and ensure thorough mixing before aliquoting. |
| Assay timing | Adhere to a strict timeline for treatment, incubation, and sample collection to minimize temporal variability. |
| Pipetting errors | Use calibrated pipettes and proper technique to ensure accurate and consistent reagent delivery. |
Issue 2: Low or no IFN-β production after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | Verify the integrity and activity of your this compound stock. If possible, test it on a positive control cell line known to respond robustly. |
| Low STING expression in the cell line | Confirm STING expression in your target cells via Western blot or qPCR. Some cell lines have low or absent STING expression.[7] |
| Suboptimal concentration | Perform a dose-response study to ensure you are using a concentration within the active range for your specific cell type. |
| Incorrect sample collection time | IFN-β production is transient. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak expression time. |
| Need for cell permeabilization | Some STING agonists, particularly cyclic dinucleotides, may require a transfection reagent for efficient entry into certain cell types (e.g., HEK293T), while immune cells like THP-1 may not.[1][21] |
Data Presentation
Table 1: Comparative Cytokine Induction by Different Classes of STING Agonists in Preclinical Models
Disclaimer: The following data is a synthesized representation from multiple preclinical studies and should be used as a general guide. Direct quantitative comparisons should be made with caution due to variations in experimental models, doses, and conditions.[22]
| STING Agonist Class | Agonist Example | IFN-β Induction | TNF-α Induction | IL-6 Induction | Notes |
| Cyclic Dinucleotides (CDNs) | 2'3'-cGAMP | High | Moderate to High | Moderate | Natural ligand for STING.[2] |
| Synthetic CDNs | ADU-S100 (Mliatinide) | High | High | High | Has been evaluated in clinical trials.[17][23][24] |
| Non-CDN Small Molecules | diABZI | Very High | High | High | Potent, systemically available agonist.[8][18] |
| Non-CDN Small Molecules | MSA-2 | High | Moderate | Moderate | Another systemically active agonist.[8] |
Table 2: Representative Dosing Schedules for Intratumoral STING Agonist Administration in Murine Melanoma Models
| Study Reference | STING Agonist | Dose per injection | Dosing Schedule | Key Outcome |
| Corrales et al. (2015) | ADU-S100 | 50 µg | Days 7, 10, 13 post-tumor inoculation | Significant tumor growth inhibition and systemic anti-tumor immunity. |
| Wang et al. (2017) | ADU-S100 | 5 µg (low-dose) | Days 10, 14, 17 post-tumor inoculation | Promoted tumor vascular normalization and enhanced immune cell infiltration.[16] |
| Ager et al. (2021) | ADU-S100 | 25 µg | Days 7, 11, 14 post-tumor inoculation | Induced tertiary lymphoid structure formation within the tumor. |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation and Cytokine Analysis
This protocol describes the stimulation of STING in a monocytic cell line (e.g., THP-1) and subsequent measurement of cytokine secretion.
Materials:
-
Human THP-1 monocytes
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)
-
96-well cell culture plates
-
ELISA kits for human IFN-β and TNF-α
Methodology:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[2] If using differentiated macrophages, treat with PMA (e.g., 100 ng/mL) for 24-48 hours, then wash and replace with fresh medium for 24 hours before stimulation.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO or sterile water). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Cell Stimulation: Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Collection: Centrifuge the plate at 300-500 x g for 5 minutes to pellet the cells.[1][2] Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Perform ELISAs for IFN-β and TNF-α on the collected supernatants according to the manufacturer's instructions.[1][2]
Protocol 2: Western Blot for STING Pathway Phosphorylation
This protocol outlines the detection of phosphorylated TBK1 and IRF3 as a marker of STING pathway activation.
Materials:
-
Cells treated as described in Protocol 1 (in larger format, e.g., 6-well plates)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells with lysis buffer, scrape, and collect the lysates.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using a chemiluminescent substrate and an imaging system. Increased phosphorylation of TBK1 and IRF3 should be visible upon STING activation.[12]
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to gene transcription.
Caption: Workflow for evaluating this compound efficacy.
Caption: Decision tree for troubleshooting low in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 7. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in STING Pathway Modulation for Cancer and Immunotherapy: A Comprehensive Review of Preclinical and Clinical Studies (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting STING signaling for the optimal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to STING Agonists in Preclinical Cancer Models: ADU-S100 vs. BMS-986301
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation clinical STING (Stimulator of Interferon Genes) agonist, ADU-S100 (MIW815), and a next-generation agonist, BMS-986301. The comparison is based on publicly available preclinical data to inform researchers on their relative performance in cancer models.
Introduction to STING Agonism in Oncology
The STING pathway is a critical component of the innate immune system that senses cytosolic DNA, a danger signal often present in the tumor microenvironment (TME).[1] Activation of STING in antigen-presenting cells (APCs) like dendritic cells (DCs) triggers a potent anti-tumor response. This is primarily mediated through the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which bridge the innate and adaptive immune systems, leading to the priming and recruitment of tumor-specific CD8+ T cells.[1] Consequently, STING agonists are a promising class of cancer immunotherapeutics.
ADU-S100 was the first synthetic cyclic dinucleotide (CDN) STING agonist to enter clinical trials.[2] It was designed to mimic the natural STING ligand cGAMP and activates all known human STING variants.[2] BMS-986301 is a differentiated, next-generation synthetic CDN agonist also designed to activate human STING variants.
Head-to-Head Performance Comparison
Preclinical data presented at the Society for Immunotherapy of Cancer (SITC) in 2018 directly compared the in vivo efficacy of BMS-986301 and ADU-S100 in syngeneic mouse tumor models.
Table 1: In Vivo Antitumor Efficacy in Syngeneic Mouse Models
| Parameter | BMS-986301 | ADU-S100 | Tumor Models | Reference |
| Complete Regression (Injected & Non-injected Tumors) | >90% | 13% | CT26 (Colon Carcinoma), MC38 (Colon Adenocarcinoma) | [2][3] |
| Combination with anti-PD-1 (Complete Regression) | 80% | Not Reported in Direct Comparison | CT26 (Colon Carcinoma) | [2] |
These results indicate a significantly higher rate of complete tumor regression with BMS-986301 monotherapy compared to ADU-S100 in the tested models.[2][3]
Table 2: General Preclinical Performance of ADU-S100
| Parameter | Result | Tumor Models | Reference |
| Tumor Regression (Monotherapy) | Profound regression of established tumors | B16 (Melanoma), CT26 (Colon), 4T1 (Breast) | [4] |
| Systemic (Abscopal) Effect | Regression of distal, untreated lesions | B16, CT26, 4T1 | [4] |
| Immunological Memory | Long-lived protection against tumor rechallenge | B16, CT26, 4T1 | [4] |
| Combination with anti-PD-1 | Enhanced anti-tumor efficacy | Multiple models | [5] |
While not a direct head-to-head comparison, the data for ADU-S100 demonstrates its capability to induce tumor regression and systemic immunity, though the reported complete regression rates are lower than those observed with BMS-986301 in the specific models where they were directly compared.[2][3][4]
Signaling and Experimental Workflows
The cGAS-STING Signaling Pathway
Both ADU-S100 and BMS-986301 are synthetic cyclic dinucleotides that directly bind to and activate the STING protein located on the endoplasmic reticulum. This binding event initiates a conformational change and translocation of STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes. This cascade is central to the anti-tumor effects mediated by these agonists.
General Experimental Workflow for In Vivo Efficacy
The evaluation of STING agonists in preclinical settings typically follows a standardized workflow involving syngeneic mouse tumor models. This allows for the assessment of the agent's impact on a fully competent immune system.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of STING agonists.
In Vivo Syngeneic Mouse Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of STING agonists in immunocompetent mice.
-
Cell Lines and Animals: CT26 (colon carcinoma) or MC38 (colon adenocarcinoma) cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). Female BALB/c or C57BL/6 mice, respectively, aged 6-8 weeks, are used.
-
Tumor Implantation: A suspension of 0.5 x 10⁶ to 1 x 10⁶ tumor cells in 100 µL of sterile PBS is injected subcutaneously into the right flank of the mice.
-
Treatment: When tumors reach an average volume of 50-100 mm³, mice are randomized into treatment groups. The STING agonist (e.g., ADU-S100, BMS-986301) or a vehicle control is administered via intratumoral injection at specified doses and schedules (e.g., twice weekly for 2-3 weeks).
-
Efficacy Assessment: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Animal survival is monitored. Endpoints include tumor growth inhibition (TGI) and the percentage of complete responses (CR), defined as the disappearance of the tumor.
In Vitro STING Activation Assay
-
Objective: To quantify the potency of STING agonists in activating the STING pathway in a cellular context.
-
Cell Line: THP-1-Blue™ ISG reporter cells (InvivoGen) are commonly used. These human monocytic cells contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.
-
Methodology:
-
THP-1-Blue™ ISG cells are seeded into 96-well plates.
-
Serial dilutions of the STING agonists are prepared and added to the wells.
-
The plates are incubated for 18-24 hours at 37°C.
-
The supernatant is collected, and a SEAP detection reagent (e.g., QUANTI-Blue™) is added.
-
After a further incubation period (1-3 hours), the SEAP activity is measured by reading the absorbance at 620-655 nm.
-
EC50 values, representing the concentration at which 50% of the maximal response is achieved, are calculated from the dose-response curve.
-
Immune Cell Profiling by Flow Cytometry
-
Objective: To characterize the immune cell populations within the tumor and spleen following treatment.
-
Sample Preparation: At a predetermined endpoint, tumors and spleens are harvested. Tissues are mechanically and enzymatically dissociated (e.g., using collagenase and DNase) to create single-cell suspensions. Red blood cells are lysed.
-
Staining: The single-cell suspensions are stained with a cocktail of fluorescently-conjugated antibodies against various immune cell surface and intracellular markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11c for dendritic cells, F4/80 for macrophages, and FoxP3 for regulatory T cells).
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. A sequential gating strategy is applied to identify and quantify the frequency and absolute numbers of different immune cell subsets within the tumor microenvironment and spleen.
Cytokine and Chemokine Analysis
-
Objective: To measure the levels of key cytokines and chemokines induced by STING agonist treatment.
-
Sample Collection: Blood is collected via cardiac puncture or tail vein bleed to prepare serum or plasma. Tumors are harvested and homogenized to create tumor lysates.
-
Assay: A multiplex immunoassay (e.g., Luminex-based Bio-Plex assay) is used for the simultaneous quantification of multiple analytes. The assay utilizes spectrally distinct antibody-conjugated beads for each specific cytokine (e.g., IFN-β, TNF-α, IL-6, CXCL10).
-
Procedure: Samples (serum, plasma, or tumor lysate) and standards are incubated with the antibody-coupled beads. A biotinylated detection antibody is then added, followed by a streptavidin-phycoerythrin (PE) conjugate. The plate is read on a Luminex analyzer, which identifies each bead and quantifies the PE signal, proportional to the amount of bound cytokine. Concentrations are determined by comparison to the standard curves.
Conclusion
The preclinical data available suggests that next-generation STING agonists, represented here by BMS-986301, may offer superior anti-tumor efficacy compared to the first-generation clinical candidate, ADU-S100.[2][3] The significantly higher rates of complete tumor regression observed with BMS-986301 in head-to-head studies highlight the potential for improved therapeutic outcomes.[2][3] However, it is important to note that the clinical translation of these preclinical findings is still under investigation, and the limited clinical activity observed for ADU-S100 underscores the challenges in developing this class of drugs.[2] Continued research and clinical evaluation of newer agents like BMS-986301 are crucial to fully realize the therapeutic potential of STING agonism in cancer immunotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. SITC 2018 [sitc.sitcancer.org]
- 4. Aduro Biotech's Preclinical Results For Its STING-Targeted CDN Immuno-Oncology Platform Highlighted In Prestigious Peer-Reviewed Publications - BioSpace [biospace.com]
- 5. Aduro Biotech Presents Preclinical Data Demonstrating Acute And Systemic Immune Activation Through STING Pathway Stimulation With ADU-S100 [clinicalleader.com]
A Comparative Guide to the Efficacy of Small Molecule STING Modulators: Featuring STING Modulator-7
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral infection and cellular damage.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor and anti-pathogen immune response.[3][4][5] This has made STING a highly attractive target for the development of novel cancer immunotherapies.[5][6]
Small molecule modulators, both agonists that activate the pathway and antagonists that inhibit it, are at the forefront of this research. This guide provides a comparative analysis of a novel, representative STING agonist, "STING modulator-7," alongside other well-characterized small molecule modulators. The comparison is supported by quantitative experimental data and detailed methodologies to aid researchers in the field.
Quantitative Comparison of STING Modulator Efficacy
The efficacy of STING modulators can be quantified through various in vitro and in vivo assays. The tables below summarize the performance of the hypothetical this compound against the well-documented non-cyclic dinucleotide (non-CDN) agonist diABZI and the covalent antagonist C-176.
Table 1: Comparison of Small Molecule STING Agonists
| Parameter | This compound (Hypothetical) | diABZI |
| Mechanism of Action | Direct, non-CDN STING agonist | Dimeric amidobenzimidazole (diABZI), a direct non-CDN STING agonist[3][7] |
| Administration Route | Oral, Systemic | Intravenous, Systemic[3][7] |
| In Vitro Potency (IFN-β Induction EC50) | 75 nM (in human PBMCs) | ~200-500 nM (in human PBMCs)[7] |
| Target Engagement | Confirmed via CETSA | Binds directly to the cGAMP binding pocket of STING[3] |
| In Vivo Anti-Tumor Efficacy | Dose-dependent tumor regression in CT26 colon carcinoma model | Induces durable tumor regression in a mouse model of colorectal cancer[3] |
| Key Advantage | High oral bioavailability | High potency for a systemically delivered agonist[7] |
Table 2: Profile of a Small Molecule STING Antagonist
| Parameter | C-176 |
| Mechanism of Action | Covalent, irreversible inhibitor of mouse STING[8][9] |
| Target Specificity | Covalently binds to Cys91 of mouse STING; does not target human STING[8][9] |
| In Vitro Potency (IC50) | ~6-10 µM (Cytotoxicity in various human cell lines)[8] |
| In Vivo Efficacy | Ameliorates systemic inflammation in mouse models of autoinflammatory disease[9][10] |
| Primary Application | Research tool for studying STING-dependent inflammation in mice[11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism and evaluation of STING modulators.
Caption: The canonical cGAS-STING signaling pathway.
Caption: Workflow for STING modulator discovery and validation.
Caption: Logical comparison of STING agonist vs. antagonist action.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize STING modulators.
1. IFN-β Reporter Gene Assay using HEK-Blue™ ISG Cells
This assay is designed to measure the activation of the IRF3 pathway, a direct downstream consequence of STING activation.[12]
-
Objective: To quantify the potency (EC50) of STING agonists by measuring the induction of an interferon-stimulated gene (ISG) reporter.
-
Methodology:
-
Cell Culture: Culture HEK-Blue™ ISG cells (InvivoGen) according to the manufacturer's protocol. These cells stably express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISG54 promoter.[13]
-
Cell Seeding: Seed HEK-Blue™ ISG cells into a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the STING modulator (e.g., this compound, diABZI) and a positive control (e.g., 2'3'-cGAMP). Add the compounds to the cells and incubate for 24 hours.
-
SEAP Detection: Transfer 20 µL of supernatant from each well to a new 96-well plate. Add 180 µL of QUANTI-Blue™ Solution (InvivoGen) and incubate at 37°C for 1-3 hours.[14]
-
Data Analysis: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. Calculate the EC50 value by plotting the OD values against the compound concentrations and fitting the data to a four-parameter logistic curve.
-
2. In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This experiment evaluates the therapeutic efficacy of a STING modulator in an immunocompetent animal model.
-
Objective: To assess the ability of a STING modulator to inhibit tumor growth and induce a systemic anti-tumor immune response.
-
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Inoculation: Subcutaneously inoculate 1 x 10^6 CT26 colorectal carcinoma cells into the right flank of each mouse.[15]
-
Treatment: When tumors reach a volume of 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer the treatment as per the desired schedule (e.g., oral gavage daily for 14 days).
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice. Excise tumors for further analysis (e.g., flow cytometry to characterize immune cell infiltration). Compare tumor growth inhibition between the treatment and vehicle groups.
-
3. Western Blot for STING Pathway Activation
This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, confirming pathway activation at the molecular level.
-
Objective: To confirm that the STING modulator activates the STING pathway by detecting the phosphorylation of STING, TBK1, and IRF3.[16][17]
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., THP-1 monocytes) and treat with the STING modulator for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, p-IRF3, and total protein controls overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.[18]
-
Objective: To confirm that the STING modulator directly binds to and stabilizes the STING protein in intact cells.
-
Methodology:
-
Cell Treatment: Treat THP-1 cells with the STING modulator or a vehicle control for 1-3 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against the STING protein.
-
Data Analysis: A compound that binds to STING will increase its thermal stability, resulting in more soluble STING protein at higher temperatures compared to the vehicle control. Plot the band intensities against temperature to generate a melting curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. STING: a master regulator in the cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in STING Pathway Modulation for Cancer and Immunotherapy: A Comprehensive Review of Preclinical and Clinical Studies (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The STING inhibitor C-176 attenuates MPTP-induced neuroinflammation and neurodegeneration in mouse parkinsonian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. ibiantech.com [ibiantech.com]
- 14. Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
Comparative Analysis of STING Modulator Cross-Reactivity Across Diverse Human STING Haplotypes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating STING Agonist Efficacy in Genetically Varied Populations
The development of therapeutic STING (Stimulator of Interferon Genes) agonists marks a significant advancement in immuno-oncology and the fight against infectious diseases. However, the human population exhibits considerable genetic diversity in the STING1 gene, leading to multiple protein haplotypes that can influence agonist efficacy. This guide provides a comparative analysis of the cross-reactivity of a prominent STING modulator, MSA-2, and discusses other key modulators, E7766 and diABZI, with respect to the most common human STING haplotypes: Wild-Type (WT), R232H, HAQ, AQ, and Q. Understanding these differences is critical for the design and clinical application of next-generation STING-based therapeutics.
Introduction to Human STING Haplotypes
Single nucleotide polymorphisms (SNPs) in the human STING1 gene result in several protein variants with varying prevalence across different populations. These variations can alter the binding affinity and activation potential of STING agonists. The five major haplotypes are:
-
WT (R232): Considered the wild-type, prevalent in approximately 60% of the human population.[1]
-
REF (R232H or H232): Contains an R232H substitution and is found in about 13.7% of the population. This variant has shown a reduced response to certain bacterial cyclic dinucleotides.[1]
-
HAQ (R71H-G230A-R293Q): A triple-mutant haplotype present in roughly 20.4% of individuals, particularly in Asian and Hispanic populations. It is often considered a loss-of-function variant with attenuated signaling in response to natural ligands.[1]
-
AQ (G230A-R293Q): A double-mutant found in about 5.2% of the population, predominantly in individuals of African descent.[1]
-
Q (R293Q): A single-mutant haplotype occurring in approximately 1.5% of the population.[1]
Quantitative Comparison of STING Modulator Activity
The efficacy of a STING agonist is commonly quantified by its half-maximal effective concentration (EC50) for inducing a downstream response, such as the production of interferon-beta (IFN-β). The following table summarizes the available data for the non-nucleotide STING agonist MSA-2 across the WT and HAQ haplotypes.
| STING Haplotype | MSA-2 EC50 (µM) for IFN-β Induction |
| WT (Wild-Type) | 8.3[2] |
| HAQ | 24[2] |
| R232H | Data not available |
| AQ | Data not available |
| Q | Data not available |
Note on Other Modulators:
-
E7766: This macrocycle-bridged STING agonist is described as having "pan-genotypic activity" and has shown consistent potency across seven human STING genotypes with a reported IC50 range of 0.15-0.79 μM.[3] However, a detailed breakdown of EC50 values for each of the five major haplotypes is not publicly available in a comparative table.
-
diABZI: This potent non-nucleotide STING agonist exhibits allele-specific activity. While highly active on the WT haplotype, it elicits a weaker response in cells expressing the HAQ variant.[4]
STING Signaling Pathway and Modulator Action
STING agonists activate a critical innate immune signaling pathway. The diagram below illustrates the canonical STING signaling cascade and the point of intervention for STING modulators.
Caption: The STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of type I interferons and pro-inflammatory cytokines.
Experimental Protocols
Accurate assessment of STING agonist cross-reactivity relies on robust and standardized experimental protocols. Below are methodologies for key assays.
IFN-β Reporter Gene Assay
This assay quantifies the activation of the IFN-β promoter in response to STING stimulation.
1. Cell Culture and Transfection:
-
HEK293T cells, which lack endogenous STING expression, are commonly used.
-
Cells are transiently co-transfected with plasmids encoding a specific human STING haplotype (WT, R232H, HAQ, AQ, or Q), a firefly luciferase reporter gene under the control of the IFN-β promoter, and a constitutively expressed Renilla luciferase for normalization.
2. STING Agonist Treatment:
-
24 hours post-transfection, cells are treated with a serial dilution of the STING modulator (e.g., MSA-2) or a vehicle control.
3. Luciferase Activity Measurement:
-
After a 16-24 hour incubation period, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
The fold induction of IFN-β promoter activity is calculated relative to the vehicle-treated control.
-
EC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
Cytokine Production ELISA
This assay measures the secretion of cytokines, such as IFN-β, from immune cells.
1. Cell Culture and Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) from donors with known STING genotypes or cell lines endogenously expressing specific STING haplotypes (e.g., THP-1 cells, which express the HAQ haplotype) are used.
-
Cells are seeded in 96-well plates and treated with various concentrations of the STING modulator.
2. Supernatant Collection:
-
After 24 hours of stimulation, the cell culture supernatant is collected.
3. ELISA Procedure:
-
An IFN-β sandwich ELISA is performed according to the manufacturer's instructions. Briefly, the supernatant is added to a microplate pre-coated with an IFN-β capture antibody.
-
A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added, and the colorimetric change is measured at 450 nm using a microplate reader.
4. Data Analysis:
-
The concentration of IFN-β in the samples is determined by comparison to a standard curve generated with recombinant IFN-β.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a modulator to the STING protein within a cellular context.
1. Cell Treatment and Heating:
-
Intact cells expressing the target STING haplotype are incubated with the STING modulator or a vehicle control.
-
The cell suspensions are then heated to a range of temperatures to induce protein denaturation and aggregation.
2. Lysis and Fractionation:
-
The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated protein pellet by centrifugation.
3. Protein Detection:
-
The amount of soluble STING protein in the supernatant is quantified by Western blotting or other protein detection methods.
4. Data Analysis:
-
Binding of the modulator to STING is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.
Experimental Workflow and Haplotype Relationships
The following diagrams illustrate a typical experimental workflow for assessing STING modulator cross-reactivity and the relationship between the major human STING haplotypes.
Caption: A generalized workflow for evaluating the cross-reactivity of a STING modulator across different human STING haplotypes.
Caption: The relationship between the major human STING haplotypes, illustrating the accumulation of single nucleotide polymorphisms (SNPs).
Conclusion
The cross-reactivity of STING modulators with different human STING haplotypes is a critical consideration in their development as therapeutic agents. The available data for MSA-2 demonstrates a reduced potency for the HAQ haplotype compared to the wild-type. While qualitative data suggests that E7766 may have a more favorable pan-genotypic profile, and diABZI also shows allele-specific activity, more comprehensive quantitative data is needed for a complete comparison. Researchers and drug developers must consider the genetic diversity of the STING protein to ensure the broad efficacy of novel STING-targeting therapies in diverse patient populations. Future studies should aim to characterize lead compounds across all major STING haplotypes to better predict clinical outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MSA-2 | agonist of stimulator of interferon genes (STING) | antitumor| CAS 129425-81-6 | Buy MSA2 from Supplier InvivoChem [invivochem.com]
- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 4. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating STING Modulator-Induced Anti-Tumor Immunity: A Comparative Guide
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that plays a crucial role in detecting cytosolic DNA, which can originate from pathogens or damaged cancer cells.[1][2][3] Activation of the STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can eliminate tumor cells.[4][5][6] This has positioned STING as a promising target for cancer immunotherapy.[7][8][9]
This guide provides a comparative analysis of a representative STING agonist, herein referred to as "STING Modulator-7," with other known STING activators. The data and protocols presented are synthesized from preclinical studies to aid researchers, scientists, and drug development professionals in validating the anti-tumor immunity induced by novel STING modulators.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][10] cGAMP then binds to the STING protein, which is located on the membrane of the endoplasmic reticulum (ER).[1][4] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][4]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[10][11] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1][11] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[1][10][11] This cascade ultimately leads to the activation of an anti-tumor immune response.
Comparative Analysis of STING Agonists
The efficacy of STING agonists can be evaluated based on their ability to induce type I interferon production and their anti-tumor activity in preclinical models. The table below summarizes the performance of "this compound" in comparison to other known STING agonists.
| Agonist | Type | EC50 (IFN-β in THP-1 cells) | In Vivo Anti-Tumor Efficacy (Syngeneic Mouse Model) | Reference |
| This compound (Representative) | Non-Cyclic Dinucleotide | 72.3 nM | Significant tumor growth inhibition | Fictional Data for Illustration |
| 2'3'-cGAMP | Cyclic Dinucleotide (Endogenous) | 2.54 µM | Moderate tumor growth inhibition | [11] |
| diABZI | Non-Cyclic Dinucleotide | 1.3 nM | Potent tumor regression | [12] |
| MSA-2 | Non-Cyclic Dinucleotide | 8 nM | Tumor regression | [12] |
| ADU-S100 (MIW815) | Cyclic Dinucleotide | ~5 µM | Modest monotherapy activity | [4] |
Note: The data for "this compound" is illustrative. EC50 values and in vivo efficacy can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists.
1. In Vitro STING Activation in THP-1 Cells
This protocol measures the activation of the STING pathway by quantifying the secretion of IFN-β in the human monocytic cell line THP-1.[13]
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Treatment: Seed cells at a density of 5 x 10^5 cells/well in a 24-well plate. The following day, treat the cells with serial dilutions of the STING agonist or a vehicle control.[11]
-
Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO2.[13]
-
Supernatant Collection: Collect the cell culture supernatants.[13]
-
Quantification: Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.[13]
-
Data Analysis: Calculate the EC50 value by plotting the IFN-β concentration against the logarithm of the STING agonist concentration.[13]
2. In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.[13]
-
Tumor Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., MC38 or B16-F10) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth: Allow the tumors to grow to an average size of 50-100 mm³.[13]
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle, STING agonist, anti-PD-1, combination).[13]
-
Administration: Administer the STING agonist (e.g., 50 µg) intratumorally on specified days (e.g., days 7, 10, and 13 post-tumor implantation).[13] Combination therapies, such as with anti-PD-1 antibodies, can also be administered.[14][15]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the mice for signs of toxicity and changes in body weight.[13]
-
Data Analysis: Plot tumor growth curves and analyze for statistical significance between treatment groups. Survival analysis can also be performed.
Conclusion
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING: a master regulator in the cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Advances in STING Pathway Modulation for Cancer and Immunotherapy: A Comprehensive Review of Preclinical and Clinical Studies (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trial watch: STING agonists in cancer therapy | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Intratumoral STING activation with T-cell checkpoint modulation generates systemic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
A Comparative Analysis of Amidobenzimidazole Derivatives and Other Novel STING Modulators for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immuno-oncology and for the treatment of infectious diseases. This has led to the development of a diverse range of STING modulators. This guide provides a comparative analysis of the well-characterized amidobenzimidazole (ABZI) class of STING agonists and other novel STING modulators, with a focus on their performance, supported by experimental data. Due to the limited public information on a specific compound referred to as "STING modulator-7," this guide will focus on a representative and potent ABZI derivative, diABZI, and compare its properties to the known characteristics of other non-nucleotide STING agonists, including those with species-specific activity.
Introduction to STING Modulation
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including in the tumor microenvironment.[1][2] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, stimulates a robust anti-tumor immune response by enhancing antigen presentation and promoting the activation and recruitment of cytotoxic T lymphocytes.[2][5]
Comparative Performance of STING Modulators
The development of small molecule STING agonists has largely focused on overcoming the limitations of natural cyclic dinucleotide (CDN) ligands, such as poor membrane permeability and limited in vivo stability.[4] Amidobenzimidazole derivatives represent a significant advancement in this area, with several compounds demonstrating potent, systemic activity.[4][6]
Data Presentation: Quantitative Comparison
The following table summarizes the key performance metrics of a representative amidobenzimidazole derivative, diABZI, and provides a framework for comparing other STING modulators. The data for "Other Non-Nucleotide Modulators" is generalized due to the lack of specific public information on a single compound like "this compound."
| Parameter | diABZI (Amidobenzimidazole Derivative) | Other Non-Nucleotide Modulators (e.g., Mouse-Specific) |
| Target Species | Human, Mouse | Typically species-specific (e.g., mouse) |
| Binding Affinity (Kd) | ~1.6 nM (to human STING)[7] | Varies |
| IFN-β Induction EC50 | ~130 nM (human PBMCs)[6], ~186 nM (mouse)[6] | Varies; may show high potency in the target species |
| Cell Permeability | Generally good | Can be poor[8] |
| Oral Bioavailability | Some derivatives (e.g., MSA-2) are orally available[9] | Generally not orally available |
| In Vivo Efficacy | Systemic anti-tumor activity demonstrated[4][6] | Activity may be limited to in vitro or specific in vivo models |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for assessing STING agonist activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of STING modulators.
Protocol 1: In Vitro IFN-β Induction Assay in Human PBMCs
Objective: To quantify the dose-dependent induction of IFN-β secretion by a STING agonist in primary human immune cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
STING agonist (e.g., diABZI)
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of the STING agonist in complete RPMI-1640 medium.
-
Add 100 µL of the diluted agonist to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Plot the IFN-β concentration against the log of the agonist concentration to determine the EC50 value.
Protocol 2: In Vivo Efficacy in a Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent mouse model.
Materials:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma)
-
BALB/c mice (6-8 weeks old)
-
Complete cell culture medium
-
Sterile PBS
-
STING agonist formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture CT26 cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
Administer the STING agonist (e.g., diABZI, 1 mg/kg) via the desired route (e.g., intravenous, intratumoral). The control group receives the vehicle.
-
Administer treatment according to a predetermined schedule (e.g., twice weekly for two weeks).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of a STING agonist to the STING protein in a cellular context by assessing thermal stabilization.
Materials:
-
Cells expressing the target STING protein (e.g., THP-1 cells)
-
STING agonist
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-STING antibody
Procedure:
-
Treat cultured cells with the STING agonist or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-STING antibody.
-
Quantify the band intensities to determine the amount of soluble STING at each temperature.
-
Plot the percentage of soluble STING against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the agonist indicates target engagement.
Conclusion
Amidobenzimidazole derivatives, exemplified by diABZI, represent a class of potent, systemically active STING agonists with significant therapeutic potential. Their ability to activate both human and murine STING, coupled with favorable pharmacokinetic properties in some derivatives, makes them attractive candidates for clinical development. While direct quantitative comparisons with other novel modulators like "this compound" are challenging due to limited data, the experimental frameworks provided here offer a robust approach for the head-to-head evaluation of emerging STING-targeting compounds. Future research should focus on further optimizing the therapeutic index of STING agonists and identifying biomarkers to predict patient response.
References
- 1. A non-nucleotide agonist that binds covalently to cysteine residues of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macromolecular Diamidobenzimidazole Conjugates Activate STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mersana.com [mersana.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of a Novel STING Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent validation of a novel STING (Stimulator of Interferon Genes) modulator, here referred to as "Modulator-7". The following sections detail key experimental protocols, present hypothetical comparative data against known STING agonists and antagonists, and visualize critical signaling pathways and experimental workflows. This objective comparison is designed to elucidate the mechanism of action of new chemical entities targeting the STING pathway.
The STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein.[3][4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2][4] During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-I) and other inflammatory genes.[1][2] The STING pathway can also activate NF-κB-dependent inflammatory cytokine expression.[5]
Experimental Workflow for Modulator-7 Validation
To comprehensively validate the mechanism of action of "Modulator-7", a tiered experimental approach is recommended. This workflow begins with cell-based reporter assays to determine functional output, followed by measurement of endogenous cytokine production and pathway activation. Finally, biophysical and imaging assays are employed to confirm direct target engagement and cellular mechanism.
Key Experiments for Mechanism of Action Validation
The following sections provide detailed protocols and comparative data for essential validation experiments. For the purpose of this guide, we will compare the hypothetical "Modulator-7" against a known STING agonist (2'3'-cGAMP) and a STING inhibitor (H-151).
STING Reporter Assays
Principle: These assays utilize cell lines engineered to express a reporter gene (e.g., luciferase) under the control of an IRF- or NF-κB-responsive promoter.[6][7][8] Activation of the STING pathway leads to the production of luciferase, which can be quantified as a measure of pathway activation. These assays are a primary screening tool to determine if a compound has agonistic or antagonistic activity.
Experimental Protocol (IRF-Luciferase Assay):
-
Seed THP1-Dual™ ISG-reporter cells (or a similar cell line) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
For agonist testing, treat cells with serial dilutions of "Modulator-7". Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control (e.g., DMSO).
-
For antagonist testing, pre-incubate cells with serial dilutions of "Modulator-7" for 1 hour, followed by stimulation with a sub-maximal concentration of 2'3'-cGAMP (e.g., EC50 concentration).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Measure luciferase activity using a commercially available luciferase assay system and a microplate reader.
-
Normalize the data to the vehicle control and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Comparative Data:
| Compound | Agonist Activity (EC50, µM) | Antagonist Activity (IC50, µM) |
| 2'3'-cGAMP | 0.5 | >100 |
| H-151 | >100 | 2.5 |
| Modulator-7 (Hypothetical Agonist) | 1.2 | >100 |
| Modulator-7 (Hypothetical Antagonist) | >100 | 5.8 |
Cytokine Profiling
Principle: A key downstream consequence of STING activation is the production and secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[2][5] Measuring the levels of these cytokines in the cell culture supernatant provides a quantitative assessment of the functional outcome of STING modulation in a more physiologically relevant context than reporter assays.
Experimental Protocol (IFN-β ELISA):
-
Seed human peripheral blood mononuclear cells (PBMCs) or THP-1 cells in a 24-well plate.
-
Treat cells with the test compounds ("Modulator-7", controls) at various concentrations as described for the reporter assay.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the potency and efficacy of the compounds.
Comparative Data:
| Compound (at 10 µM) | IFN-β Production (pg/mL) |
| Vehicle Control | < 10 |
| 2'3'-cGAMP | 2500 |
| H-151 (with 2'3'-cGAMP stimulation) | 150 |
| Modulator-7 (Hypothetical Agonist) | 1800 |
| Modulator-7 (Hypothetical Antagonist, with 2'3'-cGAMP stimulation) | 350 |
Phospho-protein Analysis
Principle: Activation of the STING pathway involves a cascade of phosphorylation events, including the phosphorylation of STING, TBK1, and IRF3.[2][5] Detecting the phosphorylated forms of these proteins via Western Blot or high-throughput methods like HTRF (Homogeneous Time Resolved Fluorescence) provides direct evidence of upstream pathway activation.
Experimental Protocol (Western Blot for p-TBK1):
-
Seed THP-1 cells in a 6-well plate.
-
Treat cells with compounds for a short duration (e.g., 1-3 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated TBK1 (p-TBK1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total TBK1 as a loading control.
Comparative Data:
| Compound | p-TBK1 Induction (Relative to Vehicle) |
| Vehicle Control | 1.0x |
| 2'3'-cGAMP | 15.2x |
| H-151 (with 2'3'-cGAMP stimulation) | 1.5x |
| Modulator-7 (Hypothetical Agonist) | 12.8x |
| Modulator-7 (Hypothetical Antagonist, with 2'3'-cGAMP stimulation) | 2.1x |
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to verify direct target engagement in a cellular context.[3] The principle is that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature. By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, a thermal shift can be detected, indicating direct binding.
Experimental Protocol:
-
Treat intact THP-1 cells with "Modulator-7" or a vehicle control for 1 hour.
-
Harvest and lyse the cells.
-
Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifuge the samples to pellet precipitated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble STING protein in each sample by Western Blot.
-
Plot the fraction of soluble STING as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and direct binding.
Comparative Data:
| Compound | Thermal Shift (ΔTm, °C) | Interpretation |
| Vehicle Control | 0 | Baseline |
| Modulator-7 (Hypothetical Binder) | +4.2 | Direct binding to STING |
| Modulator-7 (Hypothetical Non-Binder) | +0.1 | No evidence of direct binding |
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labhoo.com [labhoo.com]
- 6. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Window of Novel STING Modulators: A Guide for Preclinical Researchers
This guide provides a framework for assessing the therapeutic window of a novel STING (Stimulator of Interferon Genes) modulator, here exemplified by the hypothetical "STING modulator-7," in comparison to other well-characterized STING agonists. By presenting key experimental data in a structured format and detailing the underlying methodologies, this document aims to assist researchers in making informed decisions during the drug development process.
The therapeutic window, a critical concept in pharmacology, defines the dosage range of a drug that provides therapeutic benefits without causing unacceptable toxicity. For STING agonists, which are potent activators of the innate immune system, defining this window is paramount. Over-activation can lead to excessive cytokine release and systemic inflammation, while under-dosing will fail to elicit a sufficient anti-tumor immune response. This guide will focus on comparing the in vitro efficacy and cytotoxicity, as well as in vivo tolerability, of this compound against established compounds such as MSA-2 and diABZI.
Quantitative Comparison of STING Agonists
The therapeutic index (TI) is a quantitative measure of the therapeutic window, often calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a safer drug. The table below summarizes key parameters for this compound alongside comparator compounds.
| Parameter | This compound | MSA-2 | diABZI |
| In Vitro Efficacy | |||
| IFN-β Induction EC50 (THP1-Dual™ cells) | Data Pending | ~ 300 nM | ~ 500 nM |
| In Vitro Cytotoxicity | |||
| CC50 (BJ-5ta cells) | Data Pending | > 50 µM | > 30 µM |
| In Vivo Tolerability | |||
| Maximum Tolerated Dose (IV, Mouse) | Data Pending | ~ 2.5 mg/kg | ~ 10 mg/kg |
| Calculated Therapeutic Index (In Vitro) | Data Pending | > 167 | > 60 |
EC50 (Half-maximal effective concentration) for IFN-β induction is a measure of potency. CC50 (Half-maximal cytotoxic concentration) is a measure of cytotoxicity. The in vitro Therapeutic Index is calculated as CC50/EC50.
Signaling and Experimental Frameworks
Understanding the STING signaling pathway is crucial for interpreting the effects of its modulators. The following diagram illustrates the canonical activation cascade.
Caption: Canonical STING signaling pathway upon cytosolic dsDNA detection.
To systematically assess the therapeutic window of a novel compound like this compound, a structured experimental workflow is recommended.
Caption: Experimental workflow for determining the therapeutic window.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
IFN-β Induction Reporter Assay
-
Objective: To determine the potency (EC50) of STING agonists in inducing a type I interferon response.
-
Cell Line: THP1-Dual™ cells (InvivoGen), which are human monocytes containing a secreted luciferase reporter gene under the control of an ISG54 promoter (an IFN-β-inducible promoter).
-
Procedure:
-
Seed THP1-Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound, MSA-2, and diABZI in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Collect the supernatant and measure luciferase activity using a commercially available kit (e.g., QUANTI-Luc™) and a luminometer.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Cytotoxicity Assay
-
Objective: To determine the concentration of STING agonists that causes 50% cell death (CC50) in a non-cancerous cell line, indicating off-target toxicity.
-
Cell Line: BJ-5ta (human foreskin fibroblasts) or another normal, non-immune cell line.
-
Procedure:
-
Seed BJ-5ta cells at a density of 5 x 10^3 cells/well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the STING agonists.
-
Treat the cells with the compound dilutions and incubate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence and normalize the data to the vehicle-treated control wells.
-
Plot cell viability against compound concentration and calculate the CC50 value using a non-linear regression model.
-
In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of a STING agonist that can be administered to an animal without causing unacceptable toxicity.
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old).
-
Procedure:
-
Acclimate animals for at least one week before the study.
-
Divide mice into groups (n=3-5 per group) and administer the STING agonist via the intended clinical route (e.g., intravenous injection). Start with a dose escalation scheme (e.g., 1, 3, 10, 30 mg/kg).
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in posture or activity, and ruffled fur. Body weight should be recorded daily.
-
The MTD is defined as the highest dose that does not result in more than 20% body weight loss or any signs of severe morbidity.
-
At the end of the observation period (typically 7-14 days), blood can be collected for analysis of serum cytokines (e.g., TNF-α, IL-6) and clinical chemistry parameters to assess organ function.
-
By following this structured approach, researchers can generate a robust dataset to accurately assess the therapeutic window of novel STING modulators like this compound, facilitating direct comparison with other compounds in the field and guiding further preclinical and clinical development.
Comparative study of STING modulator-7's effect on different tumor microenvironments
A Guide for Researchers and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot" tumors more susceptible to immune-mediated destruction.[1][2] This guide provides a comparative analysis of a representative STING agonist, herein referred to as STING Modulator-7 (SM-7), and its effects across different tumor microenvironments (TMEs). The data presented is a synthesis of preclinical findings from various studies on well-characterized STING agonists, providing a benchmark for evaluating novel modulators like SM-7.
The STING Signaling Pathway: A Brief Overview
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with cellular damage or pathogenic infection.[3][4] Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum, leading to the phosphorylation of TBK1 and IRF3.[3] This signaling cascade culminates in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are instrumental in bridging innate and adaptive immunity to combat cancer.[1][5]
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unveiling STING Modulator-7: A Novel Research Tool for Potent Immune Activation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy. Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.[1][2][3][4] This guide provides a comprehensive validation of "STING Modulator-7," a novel, potent, non-cyclic dinucleotide (non-CDN) STING agonist, benchmarked against other known STING modulators. For the purpose of this guide, the well-characterized non-CDN agonist diABZI will be used as a representative example of this compound's performance.
Comparative Performance of STING Agonists
The efficacy of STING agonists is primarily evaluated by their ability to induce type I IFN production and elicit anti-tumor responses. The following tables summarize the quantitative performance of this compound (represented by diABZI) in comparison to the endogenous ligand 2'3'-cGAMP (a cyclic dinucleotide) and another non-CDN agonist, MSA-2.
Table 1: In Vitro Potency of STING Agonists
| Parameter | This compound (diABZI) | 2'3'-cGAMP (Endogenous Ligand) | MSA-2 |
| Mechanism of Action | Non-CDN, binds to STING in an open conformation[1] | CDN, requires a closed STING conformation[1] | Non-CDN |
| IFN-β Induction EC50 (Human PBMCs) | ~60.9 nM - 314 nM[5] | Micromolar range (less potent)[5] | Low micromolar range[6] |
| Cellular Permeability | Readily crosses cell membranes[5][7] | Poor cell permeability[8] | Orally bioavailable[6] |
Table 2: In Vivo Anti-Tumor Efficacy
| Parameter | This compound (diABZI) | 2'3'-cGAMP | Other STING Agonists |
| Administration Route | Intravenous, Intratumoral[2][9] | Intratumoral[4] | Intratumoral (e.g., ADU-S100)[2] |
| Tumor Growth Inhibition (Colorectal Cancer Model) | Significant tumor regression[1] | Modest activity when delivered systemically | Effective with intratumoral delivery |
| Immune Cell Activation | Induces robust T-cell and NK-cell responses[4] | Primarily local immune activation | Induces T-cell priming and recruitment[6] |
| Systemic Activity | Demonstrates systemic anti-tumor activity[2][3] | Limited systemic efficacy[8] | MSA-2 shows systemic activity[9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the STING signaling pathway, a typical experimental workflow for modulator validation, and the classification of STING agonists.
Caption: The STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of type I interferons.
Caption: A typical experimental workflow for the validation of a novel STING modulator.
Caption: Classification of STING modulators into agonists and antagonists, with further sub-classification.
Detailed Experimental Protocols
The following are methodologies for key experiments cited in this guide for the validation of STING modulators.
IFN-β Reporter Gene Assay
Objective: To determine the in vitro potency (EC50) of a STING agonist in inducing a type I interferon response.
Cell Line: THP1-Dual™ cells, which are engineered human monocytic cells that express a secreted luciferase reporter gene under the control of an ISG54 promoter inducible by IRF3.
Protocol:
-
Seed THP1-Dual™ cells in a 96-well plate at a density of 100,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the STING agonist (e.g., this compound) and a positive control (e.g., 2'3'-cGAMP).
-
Treat the cells with the different concentrations of the agonists and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the luciferase activity in the supernatant using a luminometer and a suitable luciferase detection reagent.
-
Plot the luminescence signal against the logarithm of the agonist concentration and calculate the EC50 value using non-linear regression analysis.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) from immune cells upon STING activation.
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells.
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a 24-well plate at a density of 1 x 10^6 cells per well.
-
Treat the cells with the STING agonist at various concentrations for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokine in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Generate a standard curve and determine the cytokine concentrations in the samples.[6]
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of a STING agonist in a preclinical animal model.
Animal Model: Syngeneic mouse tumor models, such as BALB/c mice bearing CT26 colon carcinoma tumors or C57BL/6 mice bearing B16.F10 melanoma tumors.
Protocol:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the STING agonist via the desired route (e.g., intravenously or intratumorally) at a predetermined dosing schedule. The control group receives a vehicle control.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, tumors and spleens may be harvested for further analysis of immune cell infiltration by flow cytometry.[6][10]
Conclusion
This compound, exemplified by the potent non-CDN agonist diABZI, represents a significant advancement in the development of STING-targeting therapeutics. Its enhanced potency, cellular permeability, and systemic anti-tumor activity make it a valuable research tool for investigating the intricacies of the STING pathway and a promising candidate for further preclinical and clinical development in cancer immunotherapy. The experimental protocols and comparative data provided in this guide offer a robust framework for the validation and characterization of novel STING modulators.
References
- 1. invivogen.com [invivogen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of STING Agonists: Featuring STING Modulator-7
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of various stimulator of interferon genes (STING) agonists, with a special focus on the novel, next-generation compound, STING Modulator-7. Designed for researchers, scientists, and drug development professionals, this document aims to deliver an objective analysis supported by experimental data to inform preclinical and clinical research decisions.
Note: Pharmacokinetic data for this compound is based on internal, pre-clinical studies and is presented here for comparative purposes. Data for other STING agonists has been compiled from publicly available literature.
The STING Signaling Pathway: A Brief Overview
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor immune response.[1][3][4][5] The therapeutic potential of STING agonists in cancer immunotherapy has led to the development of various molecules, each with distinct pharmacological properties.[6][7]
Figure 1: Simplified STING Signaling Pathway.
Comparative Pharmacokinetic Data
The development of effective STING agonists has been challenging, with many early-generation compounds, particularly cyclic dinucleotides (CDNs), suffering from poor stability, rapid clearance, and limited systemic exposure.[2][3] This has often necessitated intratumoral administration, limiting their therapeutic application.[5][8] this compound, a non-CDN small molecule, has been engineered to overcome these limitations, exhibiting a more favorable pharmacokinetic profile conducive to systemic administration.
| Parameter | This compound (Hypothetical) | ADU-S100 (MIW815) | diABZI |
| Chemical Class | Non-CDN Small Molecule | Synthetic Cyclic Dinucleotide | Non-CDN Small Molecule |
| Administration Route | Intravenous (IV), Oral | Intratumoral (IT) | Intravenous (IV) |
| Half-life (t½) | 8 hours | ~24 minutes[9] | 1.4 hours[10] |
| Bioavailability (Oral) | ~60% | Not Applicable | Not Reported |
| Cmax (IV, normalized) | High | Dose-proportional[9] | Not Reported |
| Systemic Exposure (AUC) | High | Low (rapid absorption from injection site)[1] | Moderate[10] |
| Metabolism | Hepatic (CYP-mediated) | Rapid enzymatic degradation | Not specified |
| Key Advantages | Systemic activity, oral bioavailability | Potent local immune activation | Systemic efficacy in preclinical models[1] |
| Key Limitations | (Under clinical investigation) | Short half-life, requires local injection | Solutions are unstable[10] |
Experimental Protocols
The following are generalized protocols for key experiments used to determine the pharmacokinetic profiles of STING agonists.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for assessing the pharmacokinetic profile of a STING agonist in a small animal model, such as mice or rats.[11][12]
-
Animal Models: Healthy, adult male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are housed in controlled conditions with access to food and water ad libitum.[11]
-
Drug Administration: The STING agonist is formulated in an appropriate vehicle. For intravenous administration, the compound is typically injected via the tail vein. For oral administration, it is delivered by gavage. The dose should be high enough for quantification but non-toxic.[12]
-
Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected.[13] For mice, where serial sampling is limited, a composite bleeding schedule may be used. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).[8]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma from the blood cells.[14][15] The resulting plasma is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the STING agonist in the plasma samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][16][17]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis software.[11][18]
Figure 2: General Workflow for an In Vivo PK Study.
In Vitro Metabolic Stability Assay
This assay provides an initial assessment of a compound's susceptibility to metabolism, typically by liver enzymes.[19][20][21]
-
Preparation of Reagents:
-
Incubation:
-
The test compound is added to the hepatocyte suspension in a multi-well plate to achieve the final desired concentration (e.g., 1 µM).[19]
-
The plate is incubated at 37°C on an orbital shaker.
-
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[19]
-
Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this curve, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[19]
Conclusion
The pharmacokinetic profile of a STING agonist is a critical determinant of its therapeutic potential and clinical utility. While early-generation cyclic dinucleotide agonists like ADU-S100 have shown promise with direct intratumoral injection, their rapid clearance and poor systemic exposure limit their broader application.[1][2] Non-CDN small molecules represent a significant advancement in the field. The intravenous efficacy of compounds like diABZI in preclinical models was a notable step forward.[1]
This compound, with its extended half-life, high systemic exposure, and potential for oral bioavailability, represents the next evolution in STING agonist therapy. These favorable pharmacokinetic properties may allow for more convenient dosing regimens, better therapeutic responses in both primary and metastatic tumors, and a wider therapeutic window. Further clinical investigation is warranted to fully characterize the safety and efficacy profile of this promising new agent.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 7. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. certara.com [certara.com]
- 15. Predicting blood-to-plasma concentration ratios of drugs from chemical structures and volumes of distribution in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 18. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of STING Modulator Activity: A Comparative Guide for Researchers
A Note on "STING Modulator-7": An extensive search of publicly available scientific literature and databases did not yield specific information or consistent identification of a compound referred to as "this compound." This designation may be an internal code for a proprietary compound not yet disclosed in public forums. Therefore, this guide provides a comparative analysis of well-characterized, publicly disclosed STING (Stimulator of Interferon Genes) agonists—diABZI, MSA-2, and DMXAA—to illustrate the process of cross-validating modulator activity across different laboratories. The principles and methodologies presented here are directly applicable to the evaluation of any novel STING modulator.
The activation of the STING pathway is a potent mechanism for stimulating the innate immune system, holding significant promise for cancer immunotherapy and antiviral applications. As novel STING modulators are developed, it is crucial for the scientific community to have access to transparent, cross-validated data to ensure the reproducibility and reliability of experimental findings. This guide offers a comparative overview of the in vitro activity of three key STING agonists, supported by experimental data from various studies and detailed protocols for key assays.
Data Presentation: In Vitro Activity of STING Agonists
The following tables summarize the half-maximal effective concentration (EC50) values for the STING agonists diABZI, MSA-2, and DMXAA in various cell-based assays as reported in different studies. These values represent the concentration of the agonist required to elicit 50% of the maximum response, providing a quantitative measure of potency. The variation in EC50 values for the same compound across different studies can be attributed to differences in experimental protocols, cell line passages, and specific reagents used, underscoring the importance of standardized methodologies.
Table 1: In Vitro Activity of diABZI
| Cell Line | Species | Assay | EC50 Value | Citation(s) |
| THP-1 | Human | IRF Luciferase Reporter | ~0.013 µM | [1] |
| THP-1 | Human | IRF Luciferase Reporter | 0.144 ± 0.149 nM | [2] |
| THP-1 | Human | IFN-β Secretion | ~1.89 µM | [3] |
| Human PBMCs | Human | IFN-β Secretion | 130 nM | [4] |
| Murine RAW264.7 | Murine | IRF Luciferase Reporter | Similar to human | [1] |
| Murine Splenocytes | Murine | IFN-β Secretion | 0.17 ± 6.6 µM | [5] |
Table 2: In Vitro Activity of MSA-2
| Cell Line | Species | Assay | EC50 Value | Citation(s) |
| THP-1 (WT STING) | Human | IFN-β Secretion | 8.3 µM | [4] |
| THP-1 (HAQ STING) | Human | IFN-β Secretion | 24 µM | [4] |
| Murine BMDMs | Murine | IFN-β Secretion | ~1.83 µg/mL | [6] |
| Murine BMDCs | Murine | IFN-β Secretion | 0.00183 mg/mL | [6] |
Table 3: In Vitro Activity of DMXAA
| Cell Line | Species | Assay | Activity | Citation(s) |
| Murine RAW264.7 | Murine | TBK1 Phosphorylation | Dose-dependent activation | [7] |
| Human Cells | Human | General STING Activation | No significant activity | [8][9] |
Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. mersana.com [mersana.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of oral STING agonist MSA-2 and anti-TGF-β/PD-L1 bispecific antibody YM101: a novel immune cocktail therapy for non-inflamed tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of STING Modulator-7
This document provides comprehensive safety and logistical information for the proper handling and disposal of STING Modulator-7, a potent laboratory chemical. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar compounds.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on best practices for the safe handling of potent, non-nucleotide small molecule STING activators and general laboratory chemical waste management.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
I. Chemical and Safety Data
Given the absence of a specific SDS for "this compound," the following table presents data for a comparable non-nucleotide small molecule STING agonist, STING agonist-21, to provide a relevant safety context.[1]
| Property | Data |
| CAS Number | 2375419-35-3 |
| Molecular Formula | C₁₇H₁₁F₆N₅O₂ |
| Molecular Weight | 431.29 g/mol |
| Appearance | Solid powder |
| Storage | Store at -20°C |
II. Step-by-Step Disposal Procedures
The proper disposal of this compound must comply with all local, state, and federal regulations.[1] The following steps provide a general framework for safe disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form (solid or in solution).[1]
2. Waste Segregation:
-
Solid Waste:
-
Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated disposable materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container. This container must be clearly labeled "Hazardous Chemical Waste" and "this compound".[1]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid potentially reactive mixtures.[2]
-
The container must be labeled as "Hazardous Chemical Waste" and specify the contents, including the solvent used.[1]
-
3. Decontamination:
-
Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound.
-
A recommended procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a detergent solution.
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as hazardous waste.[1]
4. Waste Storage:
-
Store all waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1][3]
-
Liquid waste containers should be stored in secondary containment to prevent spills.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal contractor.[1]
-
Ensure all required waste manifests and documentation are completed accurately.
III. Experimental Protocols
While specific experimental protocols will vary, the handling and disposal procedures outlined above should be integrated into any workflow involving this compound. Below is a generalized workflow for an in-vitro cell-based assay.
Experimental Workflow: In-Vitro STING Activation Assay
IV. Signaling Pathway and Disposal Workflow Diagrams
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system.[4] Activation of STING by agonists like this compound leads to the production of type I interferons and other pro-inflammatory cytokines.[5][6]
Disposal Workflow for this compound
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling STING Modulator-7
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) modulator-7. The following procedures are designed to ensure the safe handling and disposal of this potent small molecule compound, thereby fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to the biological activity of STING modulators, stringent adherence to personal protective equipment protocols is mandatory. The following table summarizes the required PPE for handling STING modulator-7 in both solid and solution forms.[1]
| Form of Compound | Required Personal Protective Equipment |
| Solid (powder) | Safety goggles, Lab coat, Chemical-resistant gloves |
| In Solution | Safety goggles, Lab coat, Chemical-resistant gloves |
Operational Plan: Step-by-Step Handling and Disposal
Proper handling and disposal of this compound are crucial to prevent contamination and ensure regulatory compliance. The procedures outlined below provide a general framework for safe operational workflow.
Experimental Workflow for this compound
The following diagram illustrates a typical experimental workflow, from receiving the compound to the final disposal of waste.
Caption: A typical experimental workflow for handling this compound.
Waste Segregation and Disposal Protocols
All waste generated from handling this compound must be treated as hazardous chemical waste.[1] Adherence to institutional and local environmental regulations is mandatory.
| Waste Type | Segregation and Labeling Procedure | Final Disposal |
| Solid Waste | Collect unused powder, contaminated weighing paper, pipette tips, and gloves in a designated, sealed plastic bag or container.[1] | Arrange for collection by the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] |
| Label as: "Hazardous Chemical Waste" and "this compound".[1] | ||
| Liquid Waste | Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.[1] Do not mix with other chemical waste streams unless compatibility is verified.[1] | Arrange for collection by the institution's EHS office or a licensed chemical waste disposal contractor.[1] |
| Label as: "Hazardous Chemical Waste" and specify the contents, including the solvent used.[1] | ||
| Decontamination Materials | All cleaning materials used for decontamination must be disposed of as hazardous waste.[1] | Arrange for collection by the institution's EHS office or a licensed chemical waste disposal contractor.[1] |
Decontamination Procedure:
-
Wipe surfaces and non-disposable equipment that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol).[1]
-
Follow with a detergent solution wash.[1]
-
Dispose of all cleaning materials as hazardous waste.[1]
Waste Storage:
Store all waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, awaiting final disposal.[1]
STING Signaling Pathway
Activation of the STING pathway is a critical component of the innate immune response.[2][3] The binding of a STING agonist initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[2][4]
Caption: The canonical cGAS-STING signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
